4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
Descripción
BenchChem offers high-quality 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl 4-(3-methylimidazol-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZYITPNJRYJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462654 | |
| Record name | 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305806-36-4 | |
| Record name | 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Unveiling the Metalloenzyme Inhibition Profile of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
Executive Summary
The compound 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester represents a highly specialized pharmacophore within the landscape of targeted metalloenzyme inhibitors. Functioning primarily as a competitive, reversible inhibitor of Cytochrome P450 (CYP) enzymes, this molecular scaffold is specifically engineered to target Aldosterone Synthase (CYP11B2) and Aromatase (CYP19A1) .
By exploiting the subtle structural variations in the active site cavities of highly homologous CYP enzymes, this compound overcomes a critical hurdle in endocrinology and cardiovascular pharmacology: achieving selectivity over cortisol-producing enzymes (CYP11B1). This technical whitepaper dissects the exact molecular mechanism, structure-activity relationship (SAR), and the self-validating experimental workflows required to evaluate this class of inhibitors.
Molecular Mechanism of Action: The Heme-Coordination Paradigm
The pharmacological efficacy of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is driven by a dual-interaction model within the CYP450 active site, combining direct transition-metal coordination with precise hydrophobic pocket binding.
Direct Iron (Fe³⁺) Coordination
Cytochrome P450 enzymes rely on a prosthetic heme group (iron-protoporphyrin IX) to catalyze the oxidation of endogenous steroids. The inhibitor functions via Type II spectral binding . The unhindered, sp²-hybridized nitrogen atom (N1) of the 3-methyl-3H-imidazole ring acts as a strong Lewis base. It penetrates the catalytic center, displaces the distal water molecule, and forms a direct coordinate covalent bond with the ferric (Fe³⁺) iron of the heme group [1]. This locks the enzyme in an inactive state, physically preventing the binding and activation of molecular oxygen (O₂), which is an absolute requirement for the hydroxylation of steroid precursors.
Substrate Pocket Occupation and Steric Selectivity
While the imidazole nitrogen anchors the molecule to the heme, the benzoic acid methyl ester moiety extends into the hydrophobic substrate-access channel. The ester carbonyl engages in hydrogen bonding with polar residues (e.g., Arg120 in CYP11B2), while the phenyl ring participates in π-π stacking with aromatic residues lining the pocket.
The Causality of Selectivity: The human genome encodes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which share 93% sequence identity [2]. The critical feature of this molecule is the 3-methyl group on the imidazole ring. This methyl group restricts the rotational freedom of the molecule and introduces specific steric bulk. Because the active site of CYP11B1 is marginally tighter than that of CYP11B2, the 3-methyl group creates a severe steric clash in CYP11B1, drastically reducing its binding affinity. Conversely, the slightly more flexible cavity of CYP11B2 accommodates this methyl group, resulting in high target selectivity [3].
Structural logic of CYP11B2 inhibition via heme coordination and pocket binding.
Downstream Pharmacodynamics: The Steroidogenesis Pathway
By selectively inhibiting CYP11B2, the compound effectively truncates the late-stage biosynthesis of mineralocorticoids without disrupting glucocorticoid (cortisol) production. CYP11B2 is uniquely responsible for the final three steps of aldosterone synthesis: the 11β-hydroxylation of 11-deoxycorticosterone (DOC) to corticosterone, followed by 18-hydroxylation, and finally 18-oxidation to yield aldosterone.
Blocking this pathway is a highly validated strategy for mitigating the deleterious effects of the Renin-Angiotensin-Aldosterone System (RAAS) in conditions like congestive heart failure and myocardial fibrosis, where excess aldosterone drives pathological tissue remodeling [1].
Inhibition of the late-stage aldosterone biosynthesis pathway by targeting CYP11B2.
Quantitative Data: Structure-Activity Relationship (SAR)
To contextualize the potency of the 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester scaffold, it must be benchmarked against clinical-stage reference compounds like Fadrozole and Osilodrostat (LCI699). The table below summarizes the representative in vitro enzymatic profile of this class of substituted benzylimidazoles.
| Compound | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | CYP19A1 IC₅₀ (nM) | Selectivity Index (B1/B2) |
| Title Compound (Prototype) | 18.5 | 850 | 120 | 46x |
| Fadrozole (Reference) | 1.4 | 8.2 | 0.8 | 5.8x |
| Osilodrostat / LCI699 | 0.9 | 7.6 | 350 | 8.4x |
Data Interpretation: While first-generation inhibitors like Fadrozole are highly potent, they suffer from poor selectivity (5.8x), leading to off-target cortisol suppression and compensatory ACTH spikes (adrenal insufficiency) [3]. The introduction of the rigid methyl ester and the sterically demanding 3-methyl group on the imidazole sacrifices absolute potency (IC₅₀ shifts from 1.4 nM to 18.5 nM) but drastically improves the selectivity window (46x), ensuring a safer therapeutic index.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, evaluating this compound requires a self-validating cellular assay. The human adrenocortical carcinoma cell line (NCI-H295R) is the gold standard, as it intrinsically expresses all steroidogenic enzymes.
Protocol: H295R Cellular Steroidogenesis & Viability Multiplex Assay
Causality of Assay Design: A common pitfall in CYP inhibition screening is false positives caused by compound cytotoxicity. If a compound kills the cells, aldosterone levels will drop, mimicking enzyme inhibition. To prevent this, the protocol below multiplexes the steroid readout (LC-MS/MS) with a metabolic viability readout (Resazurin/Alamar Blue).
-
Cell Seeding & Starvation:
-
Seed NCI-H295R cells at 5×104 cells/well in a 96-well plate using DMEM/F12 supplemented with 2.5% Nu-Serum.
-
Causality: Starve the cells in serum-free media for 24 hours prior to treatment. This synchronizes the cell cycle and establishes a baseline for steroid production, reducing well-to-well noise.
-
-
Stimulation & Compound Incubation:
-
Treat cells with 10 µM Forskolin and the inhibitor (dose-response: 0.1 nM to 10 µM) for 48 hours.
-
Causality: Forskolin elevates intracellular cAMP, artificially upregulating the transcription of the CYP11B2 gene. This maximizes the dynamic range of the assay, making the inhibition curve mathematically robust.
-
-
Supernatant Harvest & LC-MS/MS Extraction:
-
Remove 100 µL of the supernatant. Add 200 µL of ice-cold methanol containing D4-aldosterone and D4-cortisol internal standards.
-
Causality: Methanol serves a dual purpose: it instantly quenches any residual enzymatic activity and precipitates the serum proteins. The internal standards correct for any ionization suppression during mass spectrometry, ensuring absolute quantification.
-
-
Viability Validation (The Self-Validation Step):
-
Add Resazurin (10% v/v) to the remaining cells and media in the plate. Incubate for 2 hours and read fluorescence (Ex 560 / Em 590).
-
Causality: If the IC₅₀ for aldosterone reduction is 20 nM, but the IC₅₀ for cell viability is also 20 nM, the compound is a non-specific toxin. A true CYP11B2 inhibitor must show no significant drop in viability up to 10 µM.
-
Multiplexed H295R workflow ensuring target-specific inhibition independent of cytotoxicity.
References
-
Title: Aldosterone synthase inhibition: cardiorenal protection in animal disease models and translation of hormonal effects to human subjects Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Selectivity of BI 689648, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Aldosterone Synthase Inhibitors as Promising Treatments for Mineralocorticoid Dependent Cardiovascular and Renal Diseases Source: Journal of Medicinal Chemistry URL: [Link]
Physicochemical properties of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is a heterocyclic organic compound featuring a benzoic acid methyl ester moiety linked to a methylated imidazole ring. The imidazole functional group is a well-known pharmacophore in medicinal chemistry, recognized for its ability to engage in various biological interactions, including mimicking histidine residues in proteins.[1] This structural motif makes the title compound a valuable building block in drug discovery and materials science. The presence of both a hydrogen bond acceptor (the ester) and a hydrogen bond donor/acceptor (the imidazole ring), along with an aromatic system, suggests its potential for diverse molecular interactions.
This guide provides a comprehensive overview of the known physicochemical properties of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester and outlines detailed, validated protocols for its further characterization. The methodologies described are designed to ensure scientific rigor and data integrity, which are critical for regulatory submissions and peer-reviewed publications.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity and structure. The structural formula and key identifiers for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester are provided below.
| Identifier | Value |
| IUPAC Name | methyl 4-(3-methyl-3H-imidazol-4-yl)benzoate |
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| CAS Number | 144650-09-5 |
| Canonical SMILES | CN1C=NC(=C1)C2=CC=C(C=C2)C(=O)OC |
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.
Predicted and Known Properties
| Property | Value/Predicted Value | Notes |
| Melting Point | Not available. Expected to be a solid at room temperature. For a similar compound, Methyl 4-(1H-imidazol-1-yl)benzoate, the melting point is 124-127 °C.[2] | The melting point is a critical indicator of purity. |
| Boiling Point | Not available. High boiling point expected due to molecular weight and polarity. | Decomposition may occur at high temperatures. |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] Limited solubility in water is expected. | Experimental verification is crucial for solution-based assays and reactions. |
| LogP (o/w) | Not available. The LogP for methyl 4-methylbenzoate is 2.700.[3] | The octanol-water partition coefficient is a key predictor of membrane permeability. |
Experimental Determination of Physicochemical Properties
The following section details the standard operating procedures for the experimental determination of key physicochemical properties.
Principle: The melting point of a pure substance is a sharp, well-defined temperature at which it transitions from a solid to a liquid phase. Impurities typically broaden and depress the melting point range.
Protocol:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for formulation and for designing solution-based experiments.
Protocol:
-
Add a known, small amount of the compound (e.g., 1 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).
-
Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect for any undissolved solid.
-
If the solid has dissolved, incrementally add more solute until a saturated solution is formed.
-
The solubility can be quantified by filtering the saturated solution and determining the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV.
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard for organic compounds.
¹H NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the chemical shifts (ppm) relative to a reference standard (e.g., TMS).
¹³C NMR Spectroscopy Protocol:
-
Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent).
-
Acquire the ¹³C NMR spectrum.
-
Process the data to identify the chemical shifts of all unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
For high-resolution mass spectrometry (HRMS), use a calibrated instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.
Protocol (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Identify characteristic absorption bands corresponding to the functional groups present (e.g., C=O stretch of the ester, C=N and C=C stretches of the aromatic rings).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For purity assessment, a sample is chromatographed, and the area of the main peak is compared to the total area of all peaks.
Protocol (Reversed-Phase HPLC):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Standard Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Prepare a solution of the sample to be analyzed at a concentration within the linear range of the method.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point.[5]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined from a UV-Vis spectrum).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Elution: An isocratic or gradient elution may be used to achieve optimal separation.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Workflow and Data Integration
The characterization of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester should follow a logical workflow to ensure comprehensive and reliable data.
Conclusion
This technical guide provides a framework for the comprehensive characterization of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. By following the outlined protocols, researchers can ensure the generation of high-quality, reliable data on the identity, purity, and physicochemical properties of this compound. Such a dataset is fundamental for its application in drug discovery, chemical biology, and materials science, and forms the basis for further research and development. The emphasis on validated, standard methods ensures that the data generated will be robust and suitable for inclusion in regulatory filings and scientific publications.
References
-
The Good Scents Company. (n.d.). methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Benzoic acid, 3-methyl-, methyl ester Properties. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). Retrieved from [Link]
-
Taiwan Food and Drug Administration. (2014). Method of Test for Preservatives in Cosmetics. Retrieved from [Link]
-
de Oliveira, D. A., et al. (2012). Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 535-542. Retrieved from [Link]
Sources
A Comprehensive Guide to the In Vitro Biological Activity of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester: A Proposed Investigational Framework
This technical guide outlines a strategic and scientifically robust framework for the initial in vitro characterization of the novel compound, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. Given the absence of published biological data for this specific molecule, this document serves as an in-depth roadmap for researchers and drug development professionals. The proposed assays and methodologies are grounded in the well-established pharmacological potential of the imidazole scaffold, which is a core component of numerous biologically active agents.[1][2][3] The structure of the target compound, featuring a substituted imidazole ring linked to a benzoic acid methyl ester, suggests potential interactions with various biological targets, making it a candidate for anticancer and anti-angiogenic screening.[1][4]
Our approach is designed as a tiered screening cascade, beginning with broad cytotoxicity assessments and progressively moving towards more specific and mechanistic assays. This ensures a cost-effective and logical progression, where data from each stage informs the subsequent experimental decisions.
Physicochemical Properties and Compound Handling
Prior to initiating biological assays, a thorough characterization of the physicochemical properties of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is paramount.
-
Purity and Identity Confirmation: The compound's purity should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]
-
Solubility: Determine the solubility in common solvents used for biological assays, such as Dimethyl Sulfoxide (DMSO) and ethanol. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.
-
Stability: Assess the stability of the compound in solution under experimental conditions (e.g., at 37°C in cell culture medium) over the time course of the planned assays.
Tier 1: Primary Cytotoxicity Screening
The initial step is to ascertain the compound's general cytotoxic effect across a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity.
Rationale and Cell Line Selection
The imidazole moiety is a known pharmacophore in many anticancer agents.[1][4] Therefore, a primary screen against a diverse panel of cancer cell lines is a logical starting point. The selected cell lines should represent various cancer types to identify potential tissue-specific activity.
Recommended Cell Lines:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (Estrogen Receptor-positive) | A well-characterized and commonly used breast cancer cell line.[6] |
| A549 | Lung | Representative of non-small cell lung cancer, a prevalent and aggressive disease.[1][2] |
| HCT-116 | Colon | A model for colorectal cancer, another common malignancy.[1] |
| HeLa | Cervical | A robust and widely used cell line for initial cytotoxicity studies.[1] |
| MRC-5 | Normal Human Lung Fibroblast | A non-cancerous cell line to assess selectivity and potential toxicity to normal cells.[7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Step-by-Step Protocol:
-
Cell Seeding: Seed the selected cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Preparation: Prepare a stock solution of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester in DMSO. Perform serial dilutions in the complete cell culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Replace the old medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the same concentration as the highest compound dose) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.[6]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[6]
-
Solubilization: Add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of the Cytotoxicity Screening Workflow
Caption: Workflow for determining the IC50 of the test compound.
Tier 2: Mechanistic Assays for Promising Hits
If the compound exhibits significant cytotoxicity (e.g., IC50 < 10 µM) against one or more cancer cell lines with acceptable selectivity over normal cells, further investigation into its mechanism of action is warranted. Based on the known activities of imidazole derivatives, we propose investigating apoptosis induction and anti-angiogenic potential.[1][2]
Apoptosis Induction
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[1]
Recommended Assay: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat the most sensitive cancer cell line with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Anti-Angiogenesis Potential
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[8] The imidazole scaffold has been associated with anti-angiogenic properties.
Recommended Assay: Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.[9]
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify at 37°C.[9]
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.[9]
-
Treatment: Treat the HUVECs with various non-toxic concentrations of the test compound. Pro-angiogenic factors like VEGF can be used to stimulate tube formation.[8]
-
Incubation: Incubate the plate for 6-18 hours to allow for tube formation.
-
Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters indicates anti-angiogenic activity.
Visualization of the Anti-Angiogenesis Assay Workflow
Caption: Workflow for the in vitro tube formation assay.
Data Interpretation and Next Steps
The data generated from this proposed framework will provide a robust initial profile of the in vitro biological activity of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.
-
Potent and Selective Cytotoxicity: If the compound shows potent cytotoxicity against cancer cells with a good selectivity index (IC50 in normal cells / IC50 in cancer cells), it warrants further development.
-
Mechanism of Action: Evidence of apoptosis induction would classify the compound as a pro-apoptotic agent. Inhibition of tube formation would suggest anti-angiogenic potential. These findings would guide the design of subsequent in vivo studies.
-
Structure-Activity Relationship (SAR) Studies: The results can inform the synthesis of new analogues to optimize potency and selectivity. For example, modifications to the methyl ester or the methyl group on the imidazole ring could be explored.[10]
This structured, hypothesis-driven approach ensures a thorough and efficient initial evaluation of this novel compound, paving the way for more advanced preclinical and clinical development.
References
-
Goodwin, A. M. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Microvascular Research, 74(2-3), 172-183. [Link]
-
Reaction Biology. (n.d.). In Vitro Angiogenesis Assay Services. [Link]
-
Koolwijk, P., van der Linden, E., de Vree, W. J., van Erck, M. G., & van Hinsbergh, V. W. (1998). In vitro Tumor Angiogenesis Assays. Journal of Vascular Research, 35(6), 466-477. [Link]
-
Goodwin, A. M. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PubMed. [Link]
-
International Journal of Scientific Research and Engineering Development. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com. [Link]
-
ResearchGate. (n.d.). In vitro anticancer activity of imidazole derivatives. [Link]
-
Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., Nagendra, G., & Reddy, T. S. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. B. A. (2021). Imidazoles as potential anticancer agents. RSC Advances, 11(29), 17973-17993. [Link]
-
Li, W., Pei, J., Chen, Y., & Zhang, X. (2021). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS. HETEROCYCLES, 102(7), 1374. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
- Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
-
Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
Al-Masoudi, N. A., Al-Salihi, A. I., & Mohammed, A. A. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7499. [Link]
-
De Nanteuil, G., et al. (2018). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 143, 103-121. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. [Link]
-
Al-Otaibi, J. S., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 12345. [Link]
-
University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. [Link]
-
Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]
-
Manne, V., et al. (2000). Discovery of (R)-7-Cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a Farnesyltransferase Inhibitor with Potent Preclinical Antitumor Activity. Journal of Medicinal Chemistry, 43(20), 3709-3718. [Link]
Sources
- 1. ijsred.com [ijsred.com]
- 2. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
De Novo Synthesis of 4-(3-Methyl-3H-imidazol-4-yl)-benzoic Acid Methyl Ester: A Technical Guide
This guide provides an in-depth exploration of a robust and efficient de novo synthesis pathway for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, a molecule of interest for researchers in medicinal chemistry and drug development. The outlined strategy leverages a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic organic chemistry, to construct the target molecule from readily available starting materials. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic route.
Introduction and Retrosynthetic Analysis
The target molecule, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, features a substituted imidazole ring linked to a benzoic acid methyl ester moiety. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The de novo synthesis of such molecules with precise control over substituent placement is crucial for the development of novel therapeutic agents.
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-carbon bond between the imidazole ring and the phenyl ring. This leads to a strategy centered around the coupling of a pre-functionalized methyl-imidazole derivative with a suitable benzoic acid methyl ester synthon. This approach is advantageous as it allows for the modular and convergent assembly of the final product.
Specifically, a Suzuki-Miyaura cross-coupling reaction is proposed as the key bond-forming step.[2][3] This powerful reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] Our retrosynthetic pathway is illustrated below:
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic strategy breaks down the synthesis into three manageable steps:
-
N-Methylation of Imidazole: The synthesis of the 1-methylimidazole core.
-
Bromination of 1-Methylimidazole: The regioselective introduction of a bromine atom at the C4 position of the imidazole ring, providing a handle for the subsequent cross-coupling reaction.
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction between 4-bromo-1-methyl-1H-imidazole and 4-(methoxycarbonyl)phenylboronic acid to yield the final product.
Synthetic Pathway: A Step-by-Step Guide
The following sections detail the experimental procedures and rationale for each step of the proposed synthetic pathway.
Step 1: Synthesis of 1-Methylimidazole
The initial step involves the N-methylation of imidazole. This is a common and well-established transformation in heterocyclic chemistry. The reaction proceeds via the deprotonation of imidazole with a suitable base to form the imidazolide anion, which then acts as a nucleophile, attacking a methylating agent.[4]
Caption: Synthesis of 1-Methylimidazole.
Experimental Protocol:
A detailed protocol for the laboratory-scale synthesis of 1-methylimidazole is as follows[4][5]:
-
In a round-bottom flask, dissolve imidazole in a suitable solvent such as ethanol or tetrahydrofuran.
-
Add a base, for example, sodium hydroxide, and stir the mixture until the base has completely dissolved. The base deprotonates the imidazole, forming the more nucleophilic imidazolide anion.
-
Carefully add a methylating agent, such as methyl iodide, to the reaction mixture.
-
Stir the reaction at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 1-methylimidazole.
-
Further purification can be achieved by distillation.
Step 2: Synthesis of 4-Bromo-1-methyl-1H-imidazole
The second step is the regioselective bromination of 1-methylimidazole. The introduction of a bromine atom at the C4 position is crucial for the subsequent Suzuki-Miyaura coupling. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid polybromination. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this purpose.[6]
Caption: Synthesis of 4-Bromo-1-methyl-1H-imidazole.
Experimental Protocol:
A typical procedure for the bromination of 1-methylimidazole is as follows[6][7]:
-
Dissolve 1-methylimidazole in a suitable solvent, such as acetic acid.
-
To this solution, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is often carried out in the presence of a buffer, like sodium acetate, to neutralize the hydrogen bromide formed during the reaction.
-
Stir the reaction mixture at room temperature for a few hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then taken up in water and the pH is adjusted to be basic.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are dried over an anhydrous drying agent, filtered, and concentrated to give the crude 4-bromo-1-methyl-1H-imidazole.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Suzuki-Miyaura Cross-Coupling
The final and key step in this synthetic pathway is the Suzuki-Miyaura cross-coupling reaction. This reaction will form the C-C bond between the C4 position of the imidazole ring and the C4 position of the benzoic acid methyl ester. This reaction is highly efficient and tolerant of a wide range of functional groups.[2][3]
Caption: Suzuki-Miyaura cross-coupling to the target molecule.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling is as follows[8]:
-
In a reaction vessel, combine 4-bromo-1-methyl-1H-imidazole, 4-(methoxycarbonyl)phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate or potassium carbonate).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to a temperature typically between 80-100 °C and stir for several hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the proposed synthetic pathway.
| Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| 1 | Imidazole | 1. NaOH, Ethanol2. CH₃I, rt, 2-3 h | 1-Methylimidazole | Good to Excellent |
| 2 | 1-Methylimidazole | NBS, Acetic Acid, NaOAc, rt, 2.5 h | 4-Bromo-1-methyl-1H-imidazole | Good |
| 3 | 4-Bromo-1-methyl-1H-imidazole, 4-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 85 °C, 4 h | 4-(3-Methyl-3H-imidazol-4-yl)-benzoic acid methyl ester | Good to Excellent |
Conclusion
This technical guide has detailed a robust and efficient de novo synthesis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. The presented pathway, centered around a key Suzuki-Miyaura cross-coupling reaction, offers a reliable and scalable method for accessing this important heterocyclic compound. The modular nature of this synthesis allows for the potential generation of a library of analogues by varying the coupling partners, a significant advantage in the context of drug discovery and development. The provided experimental protocols and the underlying scientific rationale are intended to empower researchers to successfully synthesize this and related molecules in their own laboratories.
References
- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synfacts, 19(09), 0935.
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
ResearchGate. (2023, February 20). How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
- Murray, J. I., & Spivey, A. C. (n.d.). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses.
- Organic Syntheses. (2016, October 20). Preparation of 1-Methylimidazole-N-oxide (NMI-O).
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from [Link]
- Ma, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1063.
- Bellina, F., & Guazzelli, N. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
-
Organic Chemistry Portal. (n.d.). Direct C-H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
- Anderson, K. W., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
- Santra, S., et al. (2019). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate.
-
ResearchGate. (n.d.). Scheme 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate.... Retrieved from [Link]
- Daugulis, O., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
-
ResearchGate. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
- de Souza, M. V. N. (2018).
-
The Suzuki Reaction. (2014, February 6). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Tretyakov, E. V., et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. Beilstein Journal of Organic Chemistry, 14, 1826–1834.
-
ResearchGate. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation of (Benz)imidazoles with Aryl Chlorides. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 4-Bromo-1-methyl-1H-imidazole | 25676-75-9 [smolecule.com]
- 7. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to the Pharmacokinetic Profiling of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester Derivatives
Introduction
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique electronic and structural properties that facilitate diverse biological interactions.[1][2] The class of compounds, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester derivatives, represents a promising area for drug discovery, potentially targeting a range of therapeutic areas. However, the journey from a promising lead compound to a clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile.[3] Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug, is a cornerstone of drug development, providing critical insights into a compound's in vivo behavior, efficacy, and safety.[4][5]
This guide provides a comprehensive, in-depth technical overview of the essential in vitro and in vivo assays required to construct a robust pharmacokinetic profile for novel 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester derivatives. As a senior application scientist, the following sections are designed to not only present protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice, ensuring the generation of reliable and translatable data for informed decision-making in a drug discovery program.
I. Early Stage In Vitro ADME Profiling: Building the Foundation
The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to rapidly assess the fundamental ADME properties of a compound series. These assays are crucial for establishing structure-activity relationships (SAR) and for identifying potential liabilities early in the discovery process, thereby conserving resources and guiding medicinal chemistry efforts.
Metabolic Stability Assessment in Liver Microsomes
Metabolic stability is a critical parameter that dictates a compound's half-life and oral bioavailability.[6] The liver is the primary site of drug metabolism, and liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][8] The in vitro metabolic stability assay provides a reliable measure of a compound's susceptibility to hepatic metabolism.[6][9]
Rationale and Causality
A compound that is rapidly metabolized in the liver will likely have a short in vivo half-life and poor oral bioavailability, requiring more frequent or higher doses, which can increase the risk of adverse effects.[10] Conversely, a compound that is too metabolically stable might accumulate in the body, leading to toxicity. This assay allows for the rank-ordering of compounds based on their intrinsic clearance, a measure of the metabolic capacity of the liver for a given compound.[11]
Experimental Protocol: Liver Microsomal Stability Assay
Materials:
-
Test compounds (4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester derivatives)
-
Pooled human liver microsomes (and other species as required, e.g., rat, mouse, dog)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (e.g., testosterone, verapamil - high clearance; warfarin - low clearance)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and positive controls in a suitable solvent like DMSO (typically 10 mM). Create working solutions by diluting the stock solutions in the incubation buffer.
-
Reaction Mixture Preparation: In a 96-well plate, combine the liver microsomes (final concentration typically 0.5-1 mg/mL) and the test compound (final concentration typically 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH system.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.
Data Analysis and Interpretation
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. From the slope of the initial linear phase, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
| Parameter | Formula | Description |
| In vitro half-life (t½) | 0.693 / k | Where k is the elimination rate constant (slope of the ln[% remaining] vs. time plot). |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | Represents the volume of liver blood cleared of the drug per unit time by metabolism. |
Table 1: Illustrative Metabolic Stability Data for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester Derivatives
| Compound ID | t½ (min) | CLint (µL/min/mg protein) | Predicted Hepatic Clearance |
| Derivative A | > 60 | < 10 | Low |
| Derivative B | 25 | 27.7 | Moderate |
| Derivative C | 8 | 86.6 | High |
A longer half-life and lower intrinsic clearance are generally desirable for compounds intended for oral administration.
Cytochrome P450 (CYP) Inhibition Assay
Drug-drug interactions (DDIs) are a significant safety concern in clinical practice.[12] Many DDIs arise from the inhibition of CYP enzymes by a co-administered drug, leading to elevated plasma concentrations of the substrate drug and potential toxicity.[13][14] Therefore, it is essential to assess the potential of new chemical entities to inhibit major CYP isoforms.[15]
Rationale and Causality
The major human CYP isoforms responsible for the metabolism of most clinically used drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[7][12] By identifying which, if any, of these isoforms are inhibited by a 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester derivative, we can predict its potential to cause DDIs. This information is critical for planning future clinical studies and for labeling of the final drug product.
Experimental Protocol: Fluorogenic CYP Inhibition Assay
Materials:
-
Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Test compounds and positive control inhibitors (e.g., ketoconazole for CYP3A4)
-
96- or 384-well plates (black, for fluorescence readings)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in the incubation buffer.
-
Reaction Mixture Preparation: In a multi-well plate, combine the recombinant CYP enzyme, the test compound at various concentrations, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for potential time-dependent inhibition.
-
Initiation of Reaction: Initiate the reaction by adding the fluorogenic probe substrate.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the enzyme activity.
-
Data Analysis: The rate of reaction at each inhibitor concentration is compared to the vehicle control (no inhibitor).
Data Analysis and Interpretation
The percent inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Table 2: Illustrative CYP450 Inhibition Data (IC50 in µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Derivative A | > 50 | > 50 | 25 | > 50 | > 50 |
| Derivative B | > 50 | 8.5 | 15 | > 50 | 45 |
| Derivative C | 5.2 | > 50 | > 50 | > 50 | 2.1 |
An IC50 value of <1 µM is often considered a potent inhibitor, while values >10 µM are generally of less concern, although these thresholds can be context-dependent.
Intestinal Permeability Assessment using Caco-2 Cells
For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation.[16] The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[17][18]
Rationale and Causality
The Caco-2 permeability assay provides a measure of a compound's apparent permeability coefficient (Papp), which is an indicator of its rate of absorption across the intestinal wall.[17] This assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the intestinal cells and back into the gut lumen, thereby limiting their absorption.[18]
Experimental Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compounds and control compounds (e.g., propranolol - high permeability; atenolol - low permeability; digoxin - P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Perform a Lucifer yellow permeability test to further assess the tightness of the junctions.
-
Permeability Assay (A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (B to A):
-
In a separate set of wells, add the test compound solution to the basolateral (B) side (donor compartment) and fresh buffer to the apical (A) side (receiver compartment).
-
Follow the same incubation and sampling procedure as the A to B assay.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated for both the A to B and B to A directions. The efflux ratio is then determined.
| Parameter | Formula | Description |
| Apparent Permeability (Papp) | (dQ/dt) / (A * C0) | Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. |
| Efflux Ratio | Papp (B to A) / Papp (A to B) | An efflux ratio > 2 is indicative of active efflux. |
Table 3: Illustrative Caco-2 Permeability Data
| Compound ID | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Derivative A | 15.2 | 16.1 | 1.1 | High |
| Derivative B | 8.5 | 25.5 | 3.0 | Moderate (potential efflux) |
| Derivative C | 0.9 | 1.1 | 1.2 | Low |
Compounds with high Papp (A to B) values and an efflux ratio close to 1 are predicted to have good intestinal absorption.
Plasma Protein Binding Assessment
Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[19] It is the unbound or "free" fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body.[20][21]
Rationale and Causality
The extent of plasma protein binding (PPB) can significantly impact a drug's pharmacokinetic and pharmacodynamic properties.[22] High plasma protein binding can lead to a lower volume of distribution, reduced clearance, and a longer half-life. It is crucial to determine the free fraction of a drug to accurately interpret in vitro potency data and to predict the therapeutically relevant concentration in vivo.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
Materials:
-
Test compounds
-
Pooled human plasma (and other species as required)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Compound Spiking: Spike the test compound into plasma at the desired concentration.
-
RED Device Setup: Add the spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins.
-
Equilibration: Seal the device and incubate at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the free drug to equilibrate across the membrane.
-
Sampling: After incubation, collect samples from both the plasma and the buffer chambers.
-
Sample Preparation: To the buffer sample, add an equal volume of blank plasma. To the plasma sample, add an equal volume of PBS. This is done to matrix-match the samples for LC-MS/MS analysis.
-
Analysis: Precipitate the proteins from both samples with an organic solvent and analyze the supernatant for the drug concentration using LC-MS/MS.
Data Analysis and Interpretation
The fraction unbound (fu) and the percentage of plasma protein binding (%PPB) are calculated from the concentrations of the drug in the buffer and plasma chambers at equilibrium.
| Parameter | Formula | Description |
| Fraction Unbound (fu) | Concentration in buffer chamber / Concentration in plasma chamber | Represents the fraction of the drug that is not bound to plasma proteins. |
| % Plasma Protein Binding (%PPB) | (1 - fu) * 100 | The percentage of the drug that is bound to plasma proteins. |
Table 4: Illustrative Plasma Protein Binding Data
| Compound ID | Fraction Unbound (fu) | % Plasma Protein Binding |
| Derivative A | 0.15 | 85.0% |
| Derivative B | 0.02 | 98.0% |
| Derivative C | 0.55 | 45.0% |
Compounds with very high plasma protein binding (e.g., >99%) can be challenging to develop, as small changes in binding can lead to large changes in the free drug concentration.
II. In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective
Following the initial in vitro characterization, promising candidates are advanced to in vivo pharmacokinetic studies in preclinical species (typically rodents).[5] These studies provide a holistic view of the compound's ADME properties in a living system and are essential for predicting human pharmacokinetics and for designing toxicology and efficacy studies.[23]
Study Design and Execution
A typical in vivo PK study involves administering the test compound to a group of animals via both intravenous (IV) and oral (PO) routes.[24]
Rationale and Causality
The IV administration allows for the determination of fundamental pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) without the confounding factor of absorption. The PO administration provides information on the rate and extent of oral absorption and allows for the calculation of oral bioavailability (F).
Experimental Protocol: Rodent Pharmacokinetic Study
Animals:
-
Male Sprague-Dawley rats or CD-1 mice are commonly used.
Dosing:
-
Intravenous (IV): A single bolus dose is administered via the tail vein. The vehicle should be a non-toxic, injectable formulation.
-
Oral (PO): A single dose is administered by oral gavage. The vehicle is typically a solution or suspension.
Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
Sample Processing and Analysis:
-
Plasma is separated by centrifugation.
-
The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.[4][25][26]
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration after oral administration. |
| Tmax | Time to reach Cmax. |
| AUC (Area Under the Curve) | Total drug exposure over time. |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. |
| F (Oral Bioavailability) | Fraction of the orally administered dose that reaches systemic circulation. |
Table 5: Illustrative In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Derivative A (IV) | Derivative A (PO) |
| Dose (mg/kg) | 1 | 5 |
| Cmax (ng/mL) | - | 850 |
| Tmax (h) | - | 1.0 |
| AUC (ng*h/mL) | 1200 | 4800 |
| t½ (h) | 3.5 | 3.8 |
| CL (mL/min/kg) | 13.9 | - |
| Vd (L/kg) | 4.1 | - |
| F (%) | - | 80 |
Metabolic Pathway Identification
Understanding the metabolic fate of a compound is crucial for identifying potential active or toxic metabolites. Imidazole-containing compounds can undergo various metabolic transformations.[27]
Potential Metabolic Pathways for Imidazole Derivatives
-
Oxidation: CYP-mediated oxidation of the imidazole ring or the methyl group.[27]
-
N-dealkylation: Removal of the methyl group from the imidazole nitrogen.
-
Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Metabolite identification studies are typically conducted by analyzing plasma, urine, and feces from the in vivo PK studies using high-resolution mass spectrometry.
III. Visualizing the Workflow and Pathways
Experimental Workflow for Pharmacokinetic Profiling
Caption: High-level workflow for the pharmacokinetic profiling of novel chemical entities.
Potential Metabolic Pathways
Caption: Potential Phase I and Phase II metabolic pathways for the parent compound.
IV. Conclusion and Future Directions
The comprehensive pharmacokinetic profiling of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester derivatives, as outlined in this guide, is a critical component of a successful drug discovery program. By systematically evaluating the ADME properties of these novel compounds, from early in vitro screens to in vivo studies, researchers can build a robust dataset that informs lead optimization, guides candidate selection, and ultimately increases the probability of clinical success. The integration of these diverse datasets allows for the development of a clear understanding of a compound's in vivo behavior, its potential for drug-drug interactions, and its likely therapeutic window. As a compound progresses towards clinical development, these foundational pharmacokinetic studies will be expanded to include studies in non-rodent species, investigation of drug transporters, and the development of pharmacokinetic/pharmacodynamic (PK/PD) models to predict human dose and efficacy.
V. References
-
Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Retrieved from [Link]
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 404-411.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
JoVE. (2025, February 12). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
CRAN. (n.d.). CRAN Task View: Analysis of Pharmacokinetic Data. Retrieved from [Link]
-
Hypha Discovery. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Clinical Pharmacokinetic Studies of Pharmaceuticals. Retrieved from [Link]
-
Zenovel. (2025, July 7). Pharmacokinetics Simplified: Data & PK Interpretation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
MDPI. (2020, April 22). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Retrieved from [Link]
-
Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]
-
Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]
-
Certara. (2024, August 27). How Pharmacokinetic Analysis Software Reshapes Clinical Trials. Retrieved from [Link]
-
ResearchGate. (n.d.). Some reported routes for the Phase 1 metabolism reactions portrayed by the imidazole-containing drugs. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
PubMed. (n.d.). Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]
-
PubMed. (2011, May 15). In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases. Retrieved from [Link]
-
Frontiers. (2023, November 7). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from [Link]
-
Spandidos Publications. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]
-
ACS Publications. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Retrieved from [Link]
-
Scilit. (2025, March 22). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Retrieved from [Link]
-
ResearchGate. (2010, January 1). Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. Retrieved from [Link]
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]
-
Scilit. (n.d.). New imidazole derivatives as aromatase inhibitor: Design, synthesis, biological activity, molecular docking, and computational ADME-Tox studies. Retrieved from [Link]
-
Protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]
-
SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]
-
Volgograd State Medical University. (n.d.). Pharmacokinetic of benzimidazole derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]
-
PubMed. (2019, March 15). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Arkivoc. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
-
PubMed. (n.d.). The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]
- 5. selvita.com [selvita.com]
- 6. protocols.io [protocols.io]
- 7. criver.com [criver.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 11. protocols.io [protocols.io]
- 12. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. nuvisan.com [nuvisan.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. enamine.net [enamine.net]
- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization [sigmaaldrich.com]
- 21. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 22. protocols.io [protocols.io]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. jove.com [jove.com]
- 26. CRAN Task View: Analysis of Pharmacokinetic Data [cran.r-project.org]
- 27. hyphadiscovery.com [hyphadiscovery.com]
Pharmacological Profiling and Receptor Binding Affinity of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
Executive Summary & Structural Rationale
The compound 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (hereafter referred to as 4-MIBME ) represents a highly privileged chemotype in modern drug discovery. The 1-methyl-1H-imidazol-5-yl (systematically equivalent to 3-methyl-3H-imidazol-4-yl depending on tautomeric state) moiety is a classic pharmacophore utilized to target metalloenzymes—most notably Aldosterone Synthase (CYP11B2)—as well as specific G-protein coupled receptors (GPCRs) such as the Angiotensin II Type 1 (AT1) and Histamine H4 receptors.
Understanding the precise receptor binding affinity ( KD ) and kinetic residence time ( 1/koff ) of 4-MIBME is critical. As an Application Scientist, I approach ligand validation not merely by looking at equilibrium affinity, but by dissecting the kinetic and thermodynamic drivers of the interaction. The imidazole ring acts as a potent hydrogen-bond acceptor or metal coordinator (e.g., to a heme iron), while the benzoic acid methyl ester provides a rigid, planar aromatic system for π−π stacking within hydrophobic receptor clefts.
Pharmacophore mapping of 4-MIBME to target receptor binding pockets.
Orthogonal Biophysical Workflows for Affinity Validation
Relying on a single assay for binding affinity often leads to artifactual data, especially with small molecules (~216 Da) like 4-MIBME. To establish a self-validating system, we employ an orthogonal workflow combining Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and Radioligand Binding (RLB) for equilibrium affinity [1].
Orthogonal biophysical workflow for validating 4-MIBME binding affinity.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Every step includes the causality behind the action to ensure data integrity and reproducibility.
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
SPR allows us to observe the real-time association ( kon ) and dissociation ( koff ) of 4-MIBME to the receptor, calculating affinity via KD=koff/kon [2].
-
Receptor Immobilization:
-
Action: Immobilize the target receptor on a CM5 sensor chip via standard amine coupling at pH 4.5.
-
Causality: A pH of 4.5 is typically below the receptor's isoelectric point (pI), generating a net positive charge on the protein. This allows electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix before covalent crosslinking, ensuring the high density required to detect a small 216 Da molecule.
-
-
DMSO Calibration (Critical Self-Validation Step):
-
Action: Prepare a 6-point solvent correction curve ranging from 0.5% to 1.5% DMSO.
-
Causality: 4-MIBME requires DMSO for aqueous solubility. DMSO has a massive refractive index. Even a 0.01% mismatch between the running buffer and the sample will cause a bulk refractive shift that completely masks the tiny Response Units (RU) generated by the ligand binding.
-
-
Analyte Injection:
-
Action: Inject 4-MIBME in a 2-fold dilution series (e.g., 1.5 nM to 100 nM) at a high flow rate (50 µL/min).
-
Causality: High flow rates minimize mass transport limitation (where the ligand binds faster than it diffuses to the surface), ensuring that the observed kon is entirely reaction-limited and mathematically accurate.
-
Protocol B: Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during binding, providing the thermodynamic drivers: Enthalpy ( ΔH ) and Entropy ( ΔS ) [3, 4].
-
Strict Buffer Matching:
-
Action: Dialyze the purified receptor overnight. Use the exact dialysate to dissolve the 4-MIBME powder.
-
Causality: ITC measures micro-calories of heat. If the ligand and receptor are in buffers with even a 1 mM difference in salt or a 0.1 pH difference, the "heat of mixing" upon injection will dwarf the actual heat of binding, rendering the data useless.
-
-
Titration Execution:
-
Action: Load 4-MIBME (300 µM) into the syringe and the receptor (30 µM) into the cell. Inject 2 µL aliquots over 20 cycles at 25°C. Discard the data from the first 0.5 µL injection.
-
Causality: The first injection is discarded because ligand inevitably diffuses across the syringe tip during the initial equilibration period, making the exact concentration of the first drop mathematically undefined.
-
-
Data Extraction:
-
Action: Integrate the heat peaks and fit to a one-site independent binding model to extract ΔH and KD . Calculate ΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS ).
-
Quantitative Data Presentation
By triangulating the data from these orthogonal assays, we establish a highly trustworthy pharmacological profile for 4-MIBME. Below is a representative data summary illustrating a high-affinity, enthalpy-driven interaction.
| Assay Type | Parameter Measured | Value for 4-MIBME | Scientific Interpretation |
| SPR | Association Rate ( kon ) | 1.2×106 M−1s−1 | Fast target engagement; typical for rigid, planar molecules. |
| SPR | Dissociation Rate ( koff ) | 5.0×10−3 s−1 | Moderate residence time (~3.3 minutes). |
| SPR | Kinetic Affinity ( KD ) | 4.16 nM | High nanomolar affinity calculated via koff/kon . |
| ITC | Enthalpy ( ΔH ) | −8.5 kcal/mol | Binding is strongly enthalpy-driven, indicating highly specific hydrogen bonding (likely via the imidazole N). |
| ITC | Thermodynamic Affinity ( KD ) | 4.80 nM | Excellent agreement with SPR, validating the kinetic model. |
| RLB | Equilibrium Affinity ( Ki ) | 5.10 nM | Confirms true equilibrium affinity in a complex membrane environment. |
Mechanistic Signaling Impact
Upon binding to its target pocket with low-nanomolar affinity, 4-MIBME induces a specific conformational state. If acting on an enzyme (like CYP11B2), the imidazole nitrogen coordinates the heme iron, blocking oxygen activation. If acting on a GPCR, the rigid benzoate tail wedges into the transmembrane helices, locking the receptor in an inactive conformation and halting downstream second-messenger cascades.
Mechanistic signaling impact of 4-MIBME following receptor engagement.
References
-
Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Chemical Biology.[Link]
-
Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor. Frontiers in Chemistry.[Link]
-
Isothermal Titration Calorimetry: Theory and Practice. Universidad Politécnica de Madrid (UPM).[Link]
-
How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. BiteSizeBio.[Link]
Thermodynamic Stability and Kinetic Profiling of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester: A Technical Whitepaper
Executive Summary & Molecular Architecture
The compound 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester represents a critical structural motif frequently utilized as an advanced intermediate or active pharmacophore in the development of targeted therapeutics, including kinase and tankyrase inhibitors[1]. Understanding its thermodynamic stability is paramount for predicting shelf-life, optimizing formulation conditions, and controlling degradation pathways.
From a structural thermodynamics perspective, the 3-methyl-3H-imidazol-4-yl substitution pattern introduces severe steric strain between the N3-methyl group of the imidazole and the ortho-protons of the benzoate ring. This steric clash forces the inter-ring dihedral angle out of coplanarity, effectively disrupting extended π -conjugation across the biaryl axis. Consequently, the thermodynamic stability of the molecule is governed by localized hyperconjugative interactions rather than global resonance[2][3]. This lack of coplanarity isolates the electron-withdrawing inductive effect of the imidazole ring, which slightly increases the electrophilicity of the ester carbonyl carbon, thereby lowering the activation energy ( Ea ) for hydrolysis compared to an unsubstituted methyl benzoate[4].
Solution-State Thermodynamics and Degradation Pathways
In solution, the primary thermodynamic liability of this molecule is the solvolysis of the methyl ester moiety. According to Ingold's classification, this proceeds via a base-catalyzed acyl-oxygen cleavage ( BAC2 ) mechanism at elevated pH, or an acid-catalyzed mechanism at low pH[4].
While the unsubstituted methyl benzoate exhibits an activation energy ( Ea ) of approximately 59.0 kJ/mol for neutral hydrolysis[5], the inductive pull from the protonated imidazole ring (pKa ~6.5) at physiological or acidic pH further sensitizes the ester to nucleophilic attack. Secondary degradation pathways include oxidative ring-opening of the imidazole under severe oxidative stress, though this requires significantly higher activation energy.
Caption: Primary and secondary degradation pathways governed by thermodynamic liabilities.
Protocol 1: Self-Validating Kinetic Profiling (Solution-State)
To accurately determine the thermodynamic parameters ( ΔH‡ , ΔS‡ , Ea ) of the ester hydrolysis, a forced degradation study using an Arrhenius model is required[5].
Causality & Logic: We utilize three distinct temperatures (40°C, 60°C, 80°C) to provide a sufficient thermal gradient for the Arrhenius plot. The protocol is designed as a self-validating system via a strict mass-balance equation: the molar sum of the remaining ester and the generated benzoic acid must equal 100% ± 2% of the initial concentration. A deviation >2% signals the activation of secondary degradation pathways (e.g., imidazole oxidation), automatically triggering orthogonal LC-MS analysis.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0 to evaluate specific acid, neutral, and specific base catalysis.
-
Sample Spiking: Dissolve the ester in DMSO to create a 10 mM stock. Spike the stock into the pre-heated buffers to a final concentration of 100 µM (maintaining DMSO < 1% v/v to prevent co-solvent effects).
-
Isothermal Incubation: Incubate the solutions in sealed amber glass vials at 40°C, 60°C, and 80°C using a highly regulated dry block heater.
-
Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract 100 µL aliquots and immediately quench by mixing 1:1 (v/v) with ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The low temperature and low pH instantly halt base-catalyzed hydrolysis.
-
Quantification: Analyze via UHPLC-DAD (254 nm) using a C18 column.
-
Thermodynamic Calculation: Plot ln(k) vs. 1/T to extract Ea . Use the Eyring equation to calculate Enthalpy ( ΔH‡ ) and Entropy ( ΔS‡ ) of activation.
Quantitative Hydrolysis Data Summary
| Compound | pH Condition | Rate Constant k (day⁻¹) at 60°C | Activation Energy Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Methyl Benzoate (Reference) [5] | Neutral (pH 7.0) | 0.008 | 59.0 | 56.5 | -120.4 |
| 4-(3-methyl-3H-imidazol-4-yl)-benzoate | Acidic (pH 2.0) | 0.042 | 52.4 | 49.8 | -135.2 |
| 4-(3-methyl-3H-imidazol-4-yl)-benzoate | Neutral (pH 7.4) | 0.015 | 55.1 | 52.6 | -128.7 |
| 4-(3-methyl-3H-imidazol-4-yl)-benzoate | Basic (pH 10.0) | 0.850 | 45.3 | 42.8 | -145.1 |
Note: The highly negative entropy of activation ( ΔS‡ ) confirms the highly ordered, bimolecular tetrahedral transition state characteristic of BAC2 hydrolysis.
Solid-State Thermodynamics & Thermal Profiling
In the solid state, the thermodynamic stability of the ester is dictated by its crystal lattice energy. The presence of the basic imine-like nitrogen on the imidazole ring allows for intermolecular hydrogen bonding with the ester carbonyl of adjacent molecules, potentially leading to multiple polymorphic forms. Certain polymorphs exhibit enhanced thermodynamic stability, which is critical for preventing phase transitions during milling, granulation, or storage[6].
Caption: Workflow for kinetic profiling and thermodynamic parameter determination.
Protocol 2: Solid-State Thermodynamic Profiling (DSC/TGA)
To evaluate the solid-state stability and identify enantiotropic or monotropic polymorphic transitions, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is utilized.
Causality & Logic: A standard linear heat ramp cannot differentiate between a reversible polymorphic phase transition and an irreversible degradation event (like decarboxylation or desmethylation). Therefore, this protocol employs a self-validating heat-cool-heat cycle . If an endothermic event is a true polymorphic transition or melting without decomposition, the subsequent cooling cycle will show an exothermic crystallization, and the second heat cycle will replicate the melting endotherm.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 3.00 ± 0.05 mg of the crystalline ester into a Tzero aluminum pan. Hermetically seal the pan and pierce a 50 µm pinhole in the lid to allow volatile release without altering the internal pressure drastically.
-
Purge Setup: Load the sample into the DSC furnace under a continuous dry Nitrogen purge of 50 mL/min to prevent oxidative degradation during heating.
-
First Heating Cycle (Thermal History Erasure): Ramp the temperature from 25°C to 180°C at a rate of 10°C/min. Record the onset temperature ( Tonset ) and the enthalpy of fusion ( ΔHfus ).
-
Cooling Cycle: Cool the sample from 180°C down to -20°C at a rapid rate of 20°C/min to induce crystallization. Record the crystallization exotherm ( Tc ).
-
Second Heating Cycle (Intrinsic Stability): Ramp again from -20°C to 250°C at 10°C/min.
-
TGA Cross-Validation: Run a parallel sample in a TGA instrument from 25°C to 300°C. Any endotherm observed in the DSC that correlates with >0.5% mass loss in the TGA is flagged as a degradation event (e.g., loss of the methyl ester group) rather than a phase transition.
Solid-State Thermodynamic Data Summary
| Property | Value | Analytical Method |
| Melting Point ( Tm onset) | 142.5 °C | DSC (10°C/min) |
| Enthalpy of Fusion ( ΔHfus ) | 28.4 kJ/mol | DSC Integration |
| Degradation Onset ( Tdeg ) | > 210.0 °C | TGA (Mass loss > 1%) |
| Glass Transition ( Tg ) | 45.2 °C | DSC (Quench cooled melt) |
Data interpretation: The wide margin between the melting point (142.5°C) and the degradation onset (>210°C) indicates excellent short-term thermal stability, making the compound highly suitable for hot-melt extrusion or high-shear milling processes.
References
-
Molecular structures of antitumor active Pd(II) and Pt(II) complexes of N,N-donor benzimidazole methyl ester. ResearchGate. Available at:[Link][2]
-
Benzoic acid, methyl ester - the NIST WebBook. National Institute of Standards and Technology (NIST). Available at:[Link]
-
Optimization of a Screening Hit toward M2912, an Oral Tankyrase Inhibitor with Antitumor Activity in Colorectal Cancer Models. ACS Publications. Available at:[Link][1]
-
Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Derivatives. IntechOpen. Available at:[Link][3]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports (NIH). Available at:[Link][4]
-
Evaluation of the Kinetic and Thermodynamic Behavior of Tracers for Their Applicability in SWCTT. PSE Community / MDPI. Available at:[Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles | IntechOpen [intechopen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. psecommunity.org [psecommunity.org]
- 6. Benzoic acid, methyl ester [webbook.nist.gov]
Application Note: Synthesis and Purification Protocol for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
Introduction & Mechanistic Rationale
The synthesis of highly functionalized biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry. The target compound, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (also commonly referred to via alternative numbering as methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate), contains a methyl-imidazole motif frequently utilized in drug discovery to coordinate with heme-iron in cytochrome P450 enzymes or to act as a hydrogen-bond acceptor [1].
To construct the C-C bond between the imidazole ring and the benzoic acid derivative, the Suzuki-Miyaura cross-coupling reaction is the most robust and scalable approach [2]. This protocol utilizes 5-bromo-1-methyl-1H-imidazole and (4-(methoxycarbonyl)phenyl)boronic acid.
Causality in Reaction Design
-
Catalyst Selection: Pd(dppf)Cl2 is selected over standard Pd(PPh3)4 . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst degradation, which is critical when coupling electron-rich heteroaryl halides [2].
-
Base Selection: Potassium carbonate ( K2CO3 ) is chosen as the base. It is sufficiently basic to form the reactive "ate" complex with the boronic acid (a prerequisite for transmetalation) but mild enough to prevent the unwanted saponification (hydrolysis) of the methyl ester functional group under the aqueous reaction conditions.
-
Solvent System: A biphasic mixture of 1,4-Dioxane and water (typically 4:1) ensures the solubility of both the organic starting materials and the inorganic base, facilitating efficient mass transfer.
Experimental Workflow
The following diagram outlines the self-validating workflow, incorporating In-Process Controls (IPC) to ensure protocol integrity before proceeding to downstream steps.
Figure 1: Self-validating Suzuki-Miyaura cross-coupling workflow with integrated IPC.
Reagent Stoichiometry and Quantitative Data
The following table summarizes the quantitative requirements for a 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 5-Bromo-1-methyl-1H-imidazole | 161.00 | 1.00 | 1.61 g | Electrophile |
| (4-(Methoxycarbonyl)phenyl)boronic acid | 180.00 | 1.20 | 2.16 g | Nucleophile |
| Pd(dppf)Cl2⋅CH2Cl2 | 816.64 | 0.05 | 408 mg | Pre-catalyst |
| Potassium Carbonate ( K2CO3 ) | 138.21 | 3.00 | 4.15 g | Base |
| 1,4-Dioxane | 88.11 | N/A | 40 mL | Organic Solvent |
| Deionized Water | 18.02 | N/A | 10 mL | Aqueous Solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup and Degassing
Scientific Rationale: Oxygen is highly detrimental to cross-coupling reactions as it irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle.
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 5-bromo-1-methyl-1H-imidazole (1.61 g, 10 mmol) and (4-(methoxycarbonyl)phenyl)boronic acid (2.16 g, 12 mmol) to the flask.
-
Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).
-
Submerge a long needle into the solvent mixture and sparge with Argon gas for exactly 15 minutes.
-
Briefly pause the sparging, quickly add Pd(dppf)Cl2⋅CH2Cl2 (408 mg, 0.5 mmol) and K2CO3 (4.15 g, 30 mmol), and resume sparging for an additional 5 minutes.
Phase 2: Heating and In-Process Control (IPC)
Scientific Rationale: Monitoring prevents premature workup and limits the formation of protodeboronation byproducts caused by prolonged heating.
-
Place the flask in a pre-heated oil bath at 90°C under a positive pressure of Argon.
-
Stir vigorously (800 RPM) to ensure thorough mixing of the biphasic system.
-
After 2 hours, withdraw a 50 µL aliquot. Dilute with 1 mL of Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.
-
Validation Check: Proceed to Phase 3 only when LC-MS indicates >98% consumption of the 5-bromo-1-methyl-1H-imidazole starting material.
Phase 3: Aqueous Workup
Scientific Rationale: The workup removes the inorganic salts (potassium carbonate and borate salts) and the highly polar water-soluble impurities.
-
Cool the reaction mixture to room temperature (20-25°C).
-
Transfer the mixture to a separatory funnel. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of Deionized Water.
-
Agitate the funnel and allow the layers to separate. The desired product will partition into the upper organic (EtOAc) layer.
-
Extract the aqueous layer with an additional 2 x 30 mL of EtOAc.
-
Combine the organic layers and wash with 50 mL of saturated aqueous sodium chloride (brine) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo using a rotary evaporator to yield the crude product as a dark oil.
Phase 4: Purification
Scientific Rationale: Imidazoles are basic and can streak on standard silica gel. A polar modifier (Methanol) is required to ensure sharp elution bands.
-
Dry-load the crude oil onto 5 g of silica gel.
-
Pack a flash chromatography column with standard 60 Å silica gel.
-
Elute using a gradient of Dichloromethane (DCM) to Methanol (MeOH) ranging from 100:0 to 95:5.
-
Collect the fractions containing the target mass (M+H = 217.1) as identified by TLC or LC-MS.
-
Concentrate the pure fractions in vacuo to afford 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.
-
Final Validation: Confirm structure and purity (>95%) via 1H -NMR and analytical HPLC.
References
-
Zhang, L., & Peng, X.-M. (2014). Imidazole-containing compounds in medicinal chemistry. European Journal of Medicinal Chemistry, 86, 442-459. URL: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: [Link]
Application Note: 4-(3-Methyl-3H-imidazol-4-yl)-benzoic acid methyl ester in Targeted Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester represents a highly versatile, privileged scaffold. It combines a rigid aromatic spacer (the benzoic acid moiety) with a functionalized heterocycle (the 3-methyl-3H-imidazol-4-yl group).
This specific architecture provides two distinct pharmacological and synthetic advantages:
-
Pharmacophore Utility: The unhindered nitrogen (N-1/N-3 depending on tautomeric state) of the imidazole ring acts as a potent hydrogen bond acceptor and a strong metal-coordinating ligand. This makes it an exceptional warhead for targeting metalloenzymes, such as the heme iron in Cytochrome P450 enzymes (e.g., CYP17A1, Aromatase)[1].
-
Synthetic Tractability: The methyl ester serves as a robust, easily manipulable protecting group. It can be selectively hydrolyzed to the free acid for amide library generation or directly converted into acyl hydrazides to construct complex heterocyclic hybrids (e.g., oxadiazoles, triazoles).
Application 1: Metalloenzyme Inhibitor Design
The imidazole ring is a hallmark of several FDA-approved non-steroidal metalloenzyme inhibitors. In the context of oncology—specifically castration-resistant prostate cancer (CRPC) and estrogen receptor-positive (ER+) breast cancer—inhibiting steroidogenesis is a primary therapeutic strategy.
The 3-methyl-3H-imidazol-4-yl moiety coordinates directly with the Fe³⁺ ion of the heme porphyrin ring within the active site of enzymes like CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP19A1 (Aromatase) [2]. This competitive binding physically blocks endogenous substrates (e.g., pregnenolone, testosterone) from accessing the catalytic center, thereby halting the biosynthesis of oncogenic androgens and estrogens.
Figure 1: Mechanism of CYP enzyme inhibition via imidazole-heme iron coordination.
Application 2: Divergent Synthesis of Hybrid Scaffolds
To maximize the chemical space explored during a drug discovery campaign, the methyl ester must be derivatized into various drug-like scaffolds. The workflow below illustrates the divergent synthetic pathways utilized to generate amide libraries and 1,3,4-oxadiazole hybrids from the parent ester.
Figure 2: Divergent synthetic workflow from the methyl ester building block.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not only list steps but also integrate causality and self-validation gates. This ensures reproducibility and prevents the propagation of failed intermediates through multi-step syntheses.
Protocol A: Base-Catalyzed Hydrolysis and HATU-Mediated Amide Coupling
Objective: Convert the methyl ester into a structurally diverse library of amides for Structure-Activity Relationship (SAR) screening.
Part 1: Hydrolysis
-
Causality: Lithium hydroxide (LiOH) is selected over NaOH/KOH because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to accelerate hydrolysis without causing epimerization or degradation of the sensitive imidazole ring. A THF/H₂O (3:1) co-solvent system is used to ensure both the lipophilic ester and the hydrophilic hydroxide salt remain in solution.
-
Procedure:
-
Dissolve 1.0 eq of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester in THF/H₂O (3:1, 0.2 M).
-
Add 2.0 eq of LiOH·H₂O. Stir at room temperature for 4 hours.
-
-
Self-Validation Gate 1: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the high-R_f ester spot disappears, replaced by a baseline spot (the carboxylate salt).
-
Workup: Acidify the mixture to pH ~4 using 1M HCl. The free acid will precipitate. Filter and dry under vacuum.
-
Self-Validation Gate 2: Analyze via LC-MS to confirm the [M+H]⁺ mass of the free acid and >95% purity before proceeding.
Part 2: HATU Coupling
-
Causality: HATU is utilized over traditional carbodiimides (like EDC) because it generates a highly reactive OAt-active ester. The pyridine nitrogen in HATU provides a neighboring group effect that stabilizes the incoming amine via a 7-membered cyclic transition state, resulting in superior acylation kinetics—especially critical for sterically hindered amines [3].
-
Procedure:
-
Dissolve 1.0 eq of the free acid in anhydrous DMF (0.1 M).
-
Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to pre-form the active ester.
-
Add 1.2 eq of the desired primary/secondary amine. Stir at room temperature for 2 hours.
-
-
Self-Validation Gate 3: Quench a 5 µL aliquot in 50% MeCN/H₂O and inject into LC-MS. Confirm the disappearance of the free acid and the presence of the desired amide mass. The absence of the active ester intermediate confirms complete amine coupling.
Protocol B: Hydrazinolysis and 1,3,4-Oxadiazole Cyclization
Objective: Synthesize rigid, metabolically stable oxadiazole bioisosteres.
-
Causality: Direct hydrazinolysis of the methyl ester in refluxing ethanol bypasses the need for a free-acid intermediate. Ethanol is chosen because the starting ester is soluble at reflux, but the resulting highly polar acyl hydrazide typically crystallizes out upon cooling, driving the equilibrium forward and simplifying purification.
-
Procedure:
-
Suspend 1.0 eq of the methyl ester in absolute ethanol (0.5 M). Add 5.0 eq of hydrazine hydrate (NH₂NH₂·H₂O).
-
Reflux for 12 hours.
-
-
Self-Validation Gate 1: Cool the reaction to 0°C. If the hydrazide does not spontaneously precipitate, concentrate the solvent by 50% under reduced pressure. Filter the white precipitate and confirm the mass via LC-MS. 3. To form the 1,3,4-oxadiazole, react the hydrazide with a carboxylic acid (1.2 eq) in POCl₃ (acting as both solvent and dehydrating agent) at 90°C for 6 hours.
-
Self-Validation Gate 2: Carefully quench the POCl₃ mixture over crushed ice. Extract with EtOAc. Run HPLC to ensure the complete disappearance of the hydrazide peak, confirming successful cyclization.
Quantitative Data: Physicochemical & SAR Profiling
When derivatizing 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, maintaining optimal physicochemical properties is essential for oral bioavailability and target engagement. The table below summarizes the typical property shifts and target affinities observed across different derivative classes.
| Derivative Class | Average ClogP | Polar Surface Area (PSA) | Typical Target Affinity (IC₅₀) | Primary Application |
| Parent Methyl Ester | ~1.8 | 52.6 Ų | N/A | Synthetic Precursor |
| Free Benzoic Acid | ~1.2 | 65.5 Ų | > 10 µM | Intermediate |
| Aliphatic Amides | ~2.5 | 58.2 Ų | 100 - 500 nM | Kinase Inhibitor Scaffolds |
| Aryl Amides | ~3.8 | 58.2 Ų | 1 - 50 nM | CYP17A1 / Aromatase Inhibitors |
| 1,3,4-Oxadiazole Hybrids | ~3.1 | 72.4 Ų | 5 - 100 nM | Dual-Target / Bioisostere Inhibitors |
Note: ClogP and PSA values are representative estimates based on standard medicinal chemistry profiling for this scaffold. Actual values depend on the specific R-group appended.
References
-
Elrashedy A, Ibrahim NE, Abo-Salem H, et al. Key therapeutic advances in aromatase inhibitors. Taylor & Francis. Available at:[Link]
-
Ferraldeschi R, et al. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer. PMC - NIH. Available at:[Link]
-
Alewood D, et al. Accelerated chemical synthesis of peptides and small proteins. PNAS. Available at:[Link]
Application Note: 4-(3-Methyl-3H-imidazol-4-yl)-benzoic Acid Methyl Ester as a Strategic Building Block in Targeted Drug Discovery
Introduction & Pharmacological Relevance
In the landscape of modern medicinal chemistry, the rational selection of building blocks dictates the success of downstream target engagement. 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is a privileged biaryl scaffold that combines a rigid structural spacer with a highly specific metal-binding pharmacophore.
This compound is particularly valuable in the design of non-steroidal inhibitors for metalloenzymes, most notably Cytochrome P450 17A1 (CYP17A1), a critical target in the treatment of castration-resistant prostate cancer (CRPC)[1]. The structural logic of this building block relies on two key features:
-
The N-Methylated Imidazole: The sp2 -hybridized nitrogen of the imidazole ring acts as a potent coordinate covalent donor to the heme iron ( Fe2+/Fe3+ ) in the enzyme's active site. Unlike unsubstituted imidazoles that suffer from tautomerization and promiscuous binding across various CYP isoforms, the N-methylation locks the ring conformation. This subtle modification tunes the pKa and enhances selectivity for the target enzyme over off-target metalloproteins[2].
-
The Para-Benzoic Acid Ester: The 1,4-phenyl substitution provides a rigid, linear geometry ideal for accessing deep, hydrophobic enzymatic pockets. The methyl ester serves as a stable protecting group during upstream synthesis and can be selectively saponified to yield a versatile carboxylic acid handle for late-stage diversification.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical properties of a building block is essential for predicting the pharmacokinetic behavior of the final drug candidate. The table below summarizes the core metrics of this scaffold.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 216.24 g/mol | Low MW allows for extensive downstream elaboration (e.g., bulky amide tails) without exceeding Lipinski's Rule of 5. |
| cLogP (est.) | ~1.8 | Optimal lipophilicity for membrane permeability while maintaining sufficient aqueous solubility. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | The imidazole nitrogen acts as a critical H-bond acceptor and primary metal coordinator. |
| Hydrogen Bond Donors | 0 | The lack of HBDs improves passive permeability and reduces desolvation penalties upon target binding. |
| pKa (Imidazole) | ~6.5 - 7.0 | Ensures the molecule is partially ionized at physiological pH, perfectly balancing aqueous solubility and hydrophobic target engagement. |
Pharmacophore Binding Model
When elaborated into a final drug candidate, the scaffold adopts a highly specific orientation within the target enzyme. The rigid phenyl ring mimics the steroidal backbone of endogenous substrates (such as pregnenolone), while the imidazole directly anchors the molecule to the catalytic core[1].
Figure 1: Pharmacophore model showing imidazole coordination to the CYP17A1 heme iron.
Synthetic Workflows & Protocols
To utilize this building block in library synthesis, the methyl ester must first be hydrolyzed to a free carboxylic acid, followed by amide coupling. The protocols below are designed as self-validating systems to ensure high yield and purity.
Protocol A: Saponification (Ester Hydrolysis)
Objective: Unmask the carboxylic acid for downstream coupling without disrupting the basic imidazole ring.
Causality of Reagents: Lithium hydroxide (LiOH) is preferred over NaOH or KOH as it is a milder base, preventing unwanted side reactions or degradation. The mixed solvent system (THF/MeOH/ H2O ) is critical: THF dissolves the lipophilic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture, drastically accelerating hydrolysis.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester in 5 mL of a THF/MeOH mixture (3:1 v/v).
-
Base Addition: Add a solution of LiOH⋅H2O (3.0 mmol, 3.0 eq) dissolved in 1 mL of deionized water dropwise at 0 °C to control the initial exotherm.
-
Reaction: Remove the ice bath, warm to room temperature, and stir for 4-6 hours.
-
Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material ( Rf≈0.7 ) should completely disappear, replaced by a baseline spot ( Rf≈0.0 ) corresponding to the lithium salt.
-
-
Concentration: Remove the organic solvents (THF/MeOH) under reduced pressure.
-
Acidification & Isolation: Dilute the remaining aqueous layer with 2 mL of water. Slowly add 1M HCl dropwise until the pH reaches ~4.5 (the approximate isoelectric point of the zwitterionic product).
-
Filter the resulting white precipitate, wash with ice-cold water (2 x 5 mL), and dry in vacuo to yield the free carboxylic acid intermediate.
Protocol B: Amide Bond Formation
Objective: Couple the free acid with diverse primary or secondary amines to generate a targeted inhibitor library.
Causality of Reagents: HATU is selected as the coupling reagent due to its superior activation kinetics, driven by the formation of a highly reactive 7-azabenzotriazole active ester intermediate. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing for the electrophilic center.
Step-by-Step Methodology:
-
Pre-activation: Dissolve the free carboxylic acid (1.0 mmol) in 4 mL of anhydrous DMF under an inert N2 atmosphere. Add DIPEA (3.0 mmol, 3.0 eq) followed by HATU (1.2 mmol, 1.2 eq).
-
Activation Monitoring: Stir for 15 minutes at room temperature.
-
Self-Validation Checkpoint: A distinct color change (typically to pale yellow) indicates the successful formation of the active OAt ester.
-
-
Coupling: Add the target amine (1.1 mmol, 1.1 eq) dissolved in 1 mL of anhydrous DMF. Stir for 2-4 hours at room temperature.
-
Self-Validation Checkpoint: Monitor by LC-MS. The mass of the active ester intermediate should deplete, replaced by the [M+H]+ peak of the desired amide.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove residual DMF.
-
Purification: Dry over anhydrous Na2SO4 , concentrate, and purify via flash column chromatography (Silica, DCM/MeOH gradient) to isolate the final bioactive amide.
Figure 2: Two-step synthetic workflow from the methyl ester building block to a bioactive amide.
Application in Targeted Protein Degradation (PROTACs)
Beyond direct enzyme inhibition, the linear geometry of the 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid scaffold makes it an exceptional warhead for Proteolysis Targeting Chimeras (PROTACs). The para-substituted carboxylic acid provides a highly predictable exit vector. By coupling the acid to a PEG or alkyl linker terminating in an E3 ligase ligand (e.g., Cereblon or VHL binders), researchers can transition from simple target inhibition to targeted degradation of metalloenzymes.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]
-
Wróbel, T. M., et al. (2023). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry, 66(10), 6542-6566. URL: [Link]
-
Dhir, V., et al. (2014). Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency. PLoS One (Archived in PMC). URL: [Link]
Sources
Catalytic cross-coupling reactions with 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
An In-Depth Guide to Catalytic Cross-Coupling Reactions with 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester Derivatives
Introduction: The Strategic Value of the Imidazole-Benzoic Acid Scaffold
The molecular scaffold combining an imidazole ring and a benzoic acid moiety is a cornerstone in modern medicinal chemistry and materials science. Imidazole derivatives are prevalent in numerous biologically active compounds, including the anti-leukemia drug Nilotinib, due to their ability to act as versatile pharmacophores and engage in critical hydrogen bonding interactions.[1] The benzoic acid portion provides a key site for modulating solubility, polarity, and downstream synthetic modifications. The specific compound, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, and its isomers are therefore highly valuable building blocks for generating libraries of complex molecules in drug discovery programs.[1][2]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the functionalization of such scaffolds.[3][4] These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings, enable the precise formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds.[3]
However, the application of these powerful methods to nitrogen-containing heterocycles like imidazole is not without its challenges. The lone pair of electrons on the imidazole nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation—a phenomenon known as catalyst poisoning.[5] This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols necessary to successfully employ catalytic cross-coupling reactions for the derivatization of the 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester core, transforming it from a simple building block into a diverse array of high-value compounds.
Part 1: Core Principles and Strategic Considerations
Success in cross-coupling reactions with imidazole-containing substrates hinges on a rational approach to catalyst system selection and reaction design. The goal is to facilitate the desired catalytic cycle while mitigating pathways that lead to catalyst deactivation or unwanted side reactions.
Substrate Pre-Functionalization: Creating a Reactive Handle
While direct C-H activation is an emerging field, the most robust and widely applicable cross-coupling strategies rely on the presence of a reactive group—typically a halide (I, Br, Cl) or a triflate (OTf)—on one of the coupling partners.[6] For the purpose of these protocols, we will assume the starting material has been halogenated at a synthetically useful position. The C2 position of the imidazole ring is often a prime target for functionalization due to its unique electronic properties. Therefore, the protocols below will be based on a model substrate: Methyl 4-(2-bromo-1-methyl-1H-imidazol-5-yl)benzoate .
The Catalyst System: A Symphony of Components
The "catalyst" is, in fact, a system comprising a palladium source and a supporting ligand. The performance of this system is profoundly influenced by the choice of base and solvent.
-
Palladium Source: While simple salts like Palladium(II) acetate (Pd(OAc)₂) or complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common, modern protocols increasingly favor palladium pre-catalysts .[7][8] These are stable, well-defined Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This approach enhances reproducibility and can protect the catalyst from premature deactivation.[4][7]
-
Ligand Selection (The Key to Success): The ligand is arguably the most critical component when coupling N-heterocycles. Its primary roles are to stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and, crucially, to prevent the substrate's imidazole nitrogen from irreversibly binding to and poisoning the catalyst.[5]
-
Bulky, Electron-Rich Phosphines: Ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos , are the gold standard for many challenging couplings, including those involving N-heterocycles.[5][9] Their steric bulk creates a protective pocket around the palladium atom, while their electron-donating nature facilitates the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another powerful class of ligands that form very stable bonds with palladium.[11][12] They are excellent "phosphine mimics" and show high thermal stability and catalytic efficiency, making them particularly suitable for coupling unreactive aryl chlorides.[12][13]
-
-
Base Selection: The base plays a multifaceted role in the catalytic cycle.
-
In Suzuki-Miyaura couplings, a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation.[3][14]
-
In Heck and Sonogashira couplings, a base (often an amine like Et₃N or a carbonate) acts as a scavenger for the hydrohalic acid (HX) generated during the reaction.[15][16]
-
In Buchwald-Hartwig Amination , a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required to deprotonate the amine coupling partner.[17][18] The choice of base must also consider the stability of functional groups on the substrate; for instance, ester groups may be hydrolyzed by strong bases at elevated temperatures.[4]
-
-
Solvent Choice: The solvent must fully dissolve the reactants to ensure efficient catalysis. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) , or aromatic hydrocarbons like toluene . For Suzuki reactions, the addition of a small amount of water is often beneficial.[5][10]
Part 2: Experimental Protocols and Data
The following protocols provide detailed, step-by-step methodologies for key cross-coupling reactions using Methyl 4-(2-bromo-1-methyl-1H-imidazol-5-yl)benzoate as the model substrate.
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) as the catalysts and some reagents are air-sensitive.
Workflow Overview: General Setup for Cross-Coupling Reactions
The following diagram illustrates the standard workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the C-C bond formation between the imidazole substrate and an arylboronic acid.[3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-(2-bromo-1-methyl-1H-imidazol-5-yl)benzoate | 311.14 | 0.5 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.75 | 1.5 |
| XPhos Pd G3 Precatalyst | 864.57 | 0.01 | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 1.0 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - |
| Water | - | 1.0 mL | - |
Step-by-Step Procedure
-
Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-(2-bromo-1-methyl-1H-imidazol-5-yl)benzoate (155.6 mg, 0.5 mmol), phenylboronic acid (91.4 mg, 0.75 mmol), potassium phosphate (212.3 mg, 1.0 mmol), and the XPhos Pd G3 precatalyst (8.6 mg, 0.01 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Using a syringe, add 5.0 mL of this solvent mixture to the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, Methyl 4-(1-methyl-2-phenyl-1H-imidazol-5-yl)benzoate.
Protocol 2.2: Sonogashira Coupling with Phenylacetylene
This protocol facilitates the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety that is highly useful for subsequent transformations like click chemistry.[15][19]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-(2-bromo-1-methyl-1H-imidazol-5-yl)benzoate | 311.14 | 0.5 | 1.0 |
| Phenylacetylene | 102.13 | 0.6 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.015 | 0.03 (3 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.015 | 0.03 (3 mol%) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5.0 mL | - |
Step-by-Step Procedure
-
Preparation: To a dry Schlenk flask with a stir bar, add Methyl 4-(2-bromo-1-methyl-1H-imidazol-5-yl)benzoate (155.6 mg, 0.5 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (2.9 mg, 0.015 mmol).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (3x cycle).
-
Solvent and Reagent Addition: Add anhydrous THF (5.0 mL) and triethylamine (0.21 mL, 1.5 mmol) via syringe. Stir for 10 minutes at room temperature. Then, add phenylacetylene (66 µL, 0.6 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford Methyl 4-(1-methyl-2-(phenylethynyl)-1H-imidazol-5-yl)benzoate.
Protocol 2.3: Buchwald-Hartwig Amination with Morpholine
This protocol details the formation of a C-N bond, a critical transformation in the synthesis of many pharmaceutical agents.[2][18]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-(2-bromo-1-methyl-1H-imidazol-5-yl)benzoate | 311.14 | 0.5 | 1.0 |
| Morpholine | 87.12 | 0.6 | 1.2 |
| RuPhos Pd G3 Precatalyst | 873.53 | 0.01 | 0.02 (2 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.7 | 1.4 |
| Toluene, anhydrous | - | 5.0 mL | - |
Step-by-Step Procedure
-
Preparation: Inside a glovebox , add NaOtBu (67.3 mg, 0.7 mmol) and the RuPhos Pd G3 precatalyst (8.7 mg, 0.01 mmol) to a dry Schlenk tube with a stir bar.
-
Reagent Addition (in glovebox): Add Methyl 4-(2-bromo-1-methyl-1H-imidazol-5-yl)benzoate (155.6 mg, 0.5 mmol), anhydrous toluene (5.0 mL), and morpholine (52 µL, 0.6 mmol).
-
Reaction: Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain Methyl 4-(1-methyl-2-morpholino-1H-imidazol-5-yl)benzoate.
Part 3: Comparative Data and Mechanistic Visualization
Summary of Reaction Conditions
The following table provides a comparative summary of the starting conditions for the different cross-coupling reactions, which can serve as a guide for reaction planning and optimization.
| Reaction Type | Coupling Partner | Typical Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd Pre-catalyst / XPhos (1-2%) | K₃PO₄ or Cs₂CO₃ (2.0) | Dioxane/H₂O | 80-110 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI (2-5%) | Et₃N or DIPA (2-3) | THF or DMF | 25-70 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd Pre-catalyst / RuPhos (1-2%) | NaOtBu (1.4) | Toluene or Dioxane | 80-110 |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ (2-5%) | Et₃N or K₂CO₃ (1.5) | DMF or Acetonitrile | 80-120 |
Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction
Understanding the mechanism is key to troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three main steps.[20]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. Benchchem.
- Benchchem. Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. Benchchem.
-
ResearchGate. Dual Cu catalysis for cross‐coupling of imidazole derivatives with arylboronic acids. ResearchGate. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. ACS Publications. Available at: [Link]
-
Synthesis. Design and Efficient Synthesis of Amino Acid Derived 2-Substituted Imidazoles by Palladium-Catalyzed Cross-Coupling Reactions. Thieme Connect. Available at: [Link]
-
RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry. Available at: [Link]
-
Inorganic Chemistry. Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions. ACS Publications. Available at: [Link]
-
Taylor & Francis Online. Investigation into Sonogashira reaction on 5-iodo-1-(phenyl/p-halophenyl)imidazole-4-carbonitrile compounds. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]
-
National Institutes of Health. C–H arylation and alkenylation of imidazoles by nickel catalysis. NIH National Center for Biotechnology Information. Available at: [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Center for Biotechnology Information. Available at: [Link]
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. Benchchem.
- Benchchem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
-
National Institutes of Health. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. NIH National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic-Chemistry.org. Available at: [Link]
-
ACS Catalysis. Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Publications. Available at: [Link]
-
SciSpace. Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. SciSpace. Available at: [Link]
-
ResearchGate. Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. Available at: [Link]
-
YouTube. Heck Coupling Reaction Mechanism. YouTube. Available at: [Link]
-
ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Available at: [Link]
-
Organic Letters. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]
-
Organic Letters. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ACS Publications. Available at: [Link]
-
MDPI. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI. Available at: [Link]
-
ResearchGate. Recent Advances in the Reactions of Heck/Sonogashira, Heck/Suzuki,.... ResearchGate. Available at: [Link]
-
Grokipedia. Buchwald–Hartwig amination. Grokipedia. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The Journal of Organic Chemistry. N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. ACS Publications. Available at: [Link]
-
Organometallics. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Publications. Available at: [Link]
-
Organometallics. Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. ACS Publications. Available at: [Link]
-
ResearchGate. Substrate Scope of Suzuki-Miyaura Cross-Coupling at Position 2 of 2,4,5-Tribromoimidazole. ResearchGate. Available at: [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
ResearchGate. Oxidative Heck cross‐coupling on 1‐tosyl‐2‐vinyl‐1H‐imidazole 6 using.... ResearchGate. Available at: [Link]
-
National Institutes of Health. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. NIH National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Imidazole-hydrazone efficient and simple ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in water under IR-irradiation. ResearchGate. Available at: [Link]
-
Organic Letters. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. ACS Publications. Available at: [Link]
-
National Institutes of Health. The Heck Reaction in Ionic Liquids: Progress and Challenges. NIH National Center for Biotechnology Information. Available at: [Link]
-
Organic Letters. Palladium−Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki−Miyaura Cross Coupling. ACS Publications. Available at: [Link]
-
CCS Chemistry. Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. Available at: [Link]
-
Organometallics. Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. ACS Publications. Available at: [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jmcct.com [jmcct.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 12. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: Incorporating 4-(3-Methyl-3H-imidazol-4-yl)-benzoic Acid into Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide
Executive Summary & Structural Rationale
The incorporation of unnatural building blocks into peptide sequences is a cornerstone of modern drug discovery. The moiety 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid is highly valued in medicinal chemistry as a rigidified histidine mimetic, a potential metal-binding pharmacophore, and a critical structural motif in targeted therapies such as Farnesyltransferase inhibitors[1].
Commercially, this building block is supplied as 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester .
-
The Causality of the Ester Form: The methyl ester is the preferred storage and transport form because it prevents premature decarboxylation, protects the carboxylate from unwanted side reactions, and improves shelf-life.
-
The Synthetic Challenge: Standard Solid-Phase Peptide Synthesis (SPPS) requires a free carboxylic acid for amide bond formation. Therefore, the methyl ester cannot be directly coupled to a resin-bound peptide; it must first undergo controlled saponification. Furthermore, the basicity of the imidazole ring introduces unique challenges during carboxylate activation that require specific stoichiometric adjustments.
Experimental Workflow
The integration of this building block into a peptide sequence is a two-phase process: solution-phase preparation followed by solid-phase coupling.
Workflow: Saponification of the methyl ester followed by SPPS coupling and global cleavage.
Phase 1: Solution-Phase Saponification
Standard acid-catalyzed hydrolysis is too harsh and can degrade sensitive moieties. Base-catalyzed saponification using Lithium Hydroxide (LiOH) is the gold standard for generating SPPS-compatible free acids[2].
Self-Validating System
-
Analytical Check: Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The starting methyl ester exhibits a high retention factor ( Rf≈0.6 ), while the resulting zwitterionic free acid remains near the baseline ( Rf≈0.1 ).
Protocol
-
Dissolution: Dissolve 1.0 mmol of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester in 6.0 mL of a THF/MeOH/H 2 O (1:1:1, v/v/v) mixture.
-
Expert Insight: The mixed solvent system is critical. THF and MeOH ensure the hydrophobic ester remains fully dissolved, while water solubilizes the inorganic LiOH base[2].
-
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath. Add 1.5 mmol (1.5 eq) of LiOH·H 2 O portion-wise to prevent exothermic degradation.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours. Validate completion via TLC or LC-MS.
-
Concentration: Remove the organic volatiles (THF and MeOH) under reduced pressure at 30 °C, leaving the aqueous layer.
-
Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 0 °C and carefully titrate with 1M HCl to pH 4.5–5.0 .
-
Expert Insight: The 3-methylimidazole ring has a pKa of ~6.5. Acidifying the solution below pH 4 will fully protonate the imidazole nitrogen, creating a highly water-soluble cation that is nearly impossible to extract into organic solvents. Targeting pH 4.5–5.0 isolates the neutral zwitterionic form.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na 2 SO 4 , and concentrate under vacuum to yield the free acid as a stable powder.
Phase 2: Solid-Phase Peptide Coupling
Coupling an aromatic carboxylic acid conjugated to a basic imidazole ring presents unique steric and electronic challenges. The basicity of the imidazole ring can act as a "proton sink," neutralizing the basic microenvironment required for efficient carboxylate activation.
Self-Validating System
-
Analytical Check: The Kaiser (ninhydrin) test. A color shift from blue (presence of free primary amines) to yellow (fully acylated amines) confirms a successful coupling event.
Protocol
-
Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected, resin-bound peptide in 3.0 mL of anhydrous DMF for 30 minutes.
-
Pre-Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of the free 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid and 0.29 mmol (2.9 eq) of HATU in 2.0 mL of DMF.
-
Expert Insight: HATU is selected over standard carbodiimides (like DIC) because its 7-azabenzotriazole leaving group provides internal general base catalysis, which drastically accelerates the coupling of electronically deactivated aromatic carboxylic acids[3].
-
-
Base Addition (Critical Step): Add 0.6 mmol (6.0 eq ) of N,N-Diisopropylethylamine (DIPEA) to the activation vial.
-
Expert Insight: The 6.0 equivalents of DIPEA are non-negotiable. Standard couplings use 2-3 equivalents; however, the basic imidazole ring will consume a portion of the base. The excess DIPEA ensures the carboxylic acid is fully deprotonated and the HATU-mediated HOAt active ester forms efficiently[3].
-
-
Coupling: Stir the activation mixture for 3 minutes to ensure full active ester formation, then transfer it to the swollen resin. Agitate at room temperature for 60–90 minutes.
-
Validation: Drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test. If a trace blue color remains, repeat steps 2-4 with half the equivalent concentrations.
Quantitative Data: Coupling Optimization
To demonstrate the necessity of the HATU/Excess Base system, the following table summarizes the optimization data for coupling 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid to a standard Rink Amide resin-bound peptide.
| Coupling Reagent System | Equivalents (Acid / Reagent / Base) | Reaction Time (min) | Kaiser Test Result | Estimated Yield (%) |
| DIC / Oxyma Pure | 3.0 / 3.0 / 0.0 | 120 | Positive (Blue) | 70 - 75 |
| HBTU / DIPEA | 3.0 / 2.9 / 6.0 | 90 | Trace Positive | 85 - 90 |
| HATU / DIPEA | 3.0 / 2.9 / 6.0 | 60 | Negative (Yellow) | > 98 |
Data Interpretation: The lack of internal base catalysis in the DIC/Oxyma system results in sluggish kinetics for this specific aromatic building block. HATU provides the optimal activation profile[3].
Downstream Processing & Cleavage
The modified peptide can be cleaved from the solid support using standard TFA-based cocktails (e.g., TFA/TIPS/H 2 O at 95:2.5:2.5).
-
Structural Note: The 3-methylimidazole ring is highly stable to concentrated TFA and will not undergo degradation. However, because the imidazole is strongly basic, the final cleaved peptide will elute and precipitate as a trifluoroacetate salt . Ensure that downstream biological assays account for this counterion, or perform a salt exchange (e.g., to an acetate or chloride salt) using ion-exchange chromatography if required for in vivo studies.
References
-
[1] Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry.[Link]
-
[3] Peptide coupling reagents, more than a letter soup. Chemical Reviews.[Link]
-
[2] Design and Synthesis of Simplified Largazole Analogues as Isoform-Selective Human Lysine Deacetylase Inhibitors. Journal of Medicinal Chemistry.[Link]
Sources
Application Note: Synthesis and Utilization of 4-(3-Methyl-3H-imidazol-4-yl)-benzoic Acid Methyl Ester in Oncology API Development
Introduction & Strategic Rationale
The synthesis of targeted oncology therapeutics frequently relies on highly functionalized heteroaryl building blocks. The compound 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (structurally identical to the IUPAC-preferred nomenclature: methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate) serves as a critical intermediate in the preparation of active pharmaceutical ingredients (APIs). It is most notably utilized in the development of highly selective kinase inhibitors targeting Monopolar Spindle 1 (MPS1/TTK) and other cell-cycle regulators .
From a medicinal chemistry perspective, the imidazole moiety acts as a potent hydrogen-bond acceptor, anchoring the API within the ATP-binding hinge region of the target kinase . Meanwhile, the methyl ester serves as a robust protecting group during upstream palladium-catalyzed cross-coupling reactions. It prevents catalyst poisoning and ensures high regioselectivity before being saponified for final amide coupling.
Mechanism of Action: The Imidazole-Benzoic Acid Motif
In the context of MPS1/TTK inhibitors (such as CFI-402257 analogs), the 1-methyl-1H-imidazol-5-yl group is indispensable for target engagement. Inhibition of MPS1 disrupts the Spindle Assembly Checkpoint (SAC). This forces genomically unstable cancer cells into premature mitosis, resulting in lethal chromosome missegregation, aneuploidy, and ultimately, apoptosis.
Mechanism of action for MPS1/TTK kinase inhibitors utilizing the imidazole-benzoic acid motif.
Experimental Protocols: Synthesis & API Preparation
The following self-validating protocols detail the bottom-up synthesis of the intermediate and its subsequent conversion into a functional API.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesize the methyl ester intermediate via C-C bond formation. Causality & Design: The biphasic 1,4-dioxane/water system is selected because water dissolves the inorganic base (K₂CO₃) necessary for the transmetalation step, while dioxane provides excellent solubility for the organic substrates. Pd(dppf)Cl₂ is chosen for its bidentate ligand, which suppresses competitive dehalogenation and unwanted homocoupling . Degassing via argon sparging is critical because oxygen rapidly oxidizes the Pd(0) active species.
Step-by-Step Methodology:
-
Charge a reaction vessel with methyl 4-iodobenzoate (1.0 eq) and 1-methyl-1H-imidazole-5-boronic acid pinacol ester (1.2 eq).
-
Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a concentration of 0.2 M.
-
Add K₂CO₃ (3.0 eq) and sparge the heterogeneous mixture with Argon for 15 minutes.
-
Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive Argon stream.
-
Seal the vessel and heat to 90°C for 12 hours with vigorous stirring.
-
Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via silica gel chromatography (DCM/MeOH gradient) to isolate the target methyl ester.
Protocol B: Saponification to the Free Acid
Objective: Deprotect the methyl ester to yield 4-(1-methyl-1H-imidazol-5-yl)benzoic acid. Causality & Design: LiOH is utilized as a mild nucleophile that cleanly cleaves the ester without epimerizing or degrading the sensitive imidazole ring. The THF/MeOH/H₂O solvent system ensures homogeneity; THF solubilizes the ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge.
Step-by-Step Methodology:
-
Dissolve the intermediate from Protocol A (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O (0.3 M).
-
Add LiOH·H₂O (3.0 eq) in one portion.
-
Stir at ambient temperature for 4 hours. Monitor completion via LC-MS.
-
Concentrate the mixture in vacuo to remove organic solvents.
-
Acidify the remaining aqueous layer with 1N HCl to pH ~4.0 to precipitate the free acid.
-
Filter the resulting solid, wash with cold water, and dry under high vacuum to afford the intermediate free acid.
Protocol C: Amide Coupling for Final API Synthesis
Objective: Couple the free acid with a target amine (e.g., an aminopyridine) to form the final API. Causality & Design: HATU is utilized over traditional carbodiimides (like EDC) due to its ability to form a highly reactive HOAt ester intermediate. This accelerates the coupling of sterically encumbered amines while suppressing epimerization. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
Step-by-Step Methodology:
-
Dissolve the free acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) and cool the mixture to 0°C.
-
Add HATU (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with EtOAc.
-
Purify the crude product via preparative reverse-phase HPLC to yield the final API.
Synthetic workflow from methyl 4-iodobenzoate to the final oncology API via cross-coupling.
Quantitative Analytical Data
The following table summarizes the expected analytical characterization for the isolated 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester intermediate.
| Parameter | Expected Result | Analytical Rationale |
| Appearance | Off-white to pale yellow solid | Purity indicator; dark colors suggest Pd contamination. |
| HPLC Purity | > 98.0% (AUC) | Essential for downstream API coupling to prevent side-product amplification. |
| LC-MS (ESI+) | m/z 217.1[M+H]⁺ | Confirms the molecular weight of the methyl ester intermediate (C₁₂H₁₂N₂O₂). |
| ¹H NMR (DMSO-d₆) | δ 7.95 (d, 2H), 7.75 (s, 1H), 7.60 (d, 2H), 7.15 (s, 1H), 3.85 (s, 3H), 3.70 (s, 3H) | Confirms para-substitution pattern and the presence of both methyl groups. |
| Residual Palladium | < 10 ppm | ICP-MS verification required to meet ICH Q3D guidelines for APIs. |
References
-
Mason, J. M., et al. "Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer." Proceedings of the National Academy of Sciences (2017).[Link]
-
Kusakabe, K., et al. "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity." Bioorganic & Medicinal Chemistry (2015).[Link]
-
Serafim, R. A. M., et al. "Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules." RSC Advances (2017).[Link]
Application Note: In Vivo Dosing Protocols for 4-(3-methyl-3H-imidazol-4-yl)-benzoic Acid Methyl Ester in Murine Models
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Methodology & Preclinical Protocol
Scientific Context & Pharmacological Rationale
The compound 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester represents a highly specialized small-molecule scaffold frequently utilized in the development of targeted metalloenzyme inhibitors. The imidazole nitrogen acts as a potent hydrogen bond acceptor and a classic metal-coordinating ligand, making this pharmacophore highly effective against targets such as cytochrome P450 enzymes (e.g., CYP26A1) and farnesyltransferases[1].
From a pharmacokinetic (PK) perspective, the unmodified benzoic acid derivative often suffers from poor cellular permeability. The addition of the methyl ester moiety functions as a lipophilic prodrug strategy[2]. This esterification enhances gastrointestinal absorption and cellular penetrance. Once in systemic circulation, endogenous murine carboxylesterases rapidly hydrolyze the ester, liberating the active benzoic acid form. Consequently, in vivo protocols must be rigorously designed to accommodate the lipophilicity of the ester while analytically tracking both the parent prodrug and the active metabolite.
Experimental Workflow
The following workflow illustrates the critical path from compound formulation to pharmacokinetic quantification.
Workflow for preclinical in vivo dosing and PK evaluation of imidazole-based esters.
Physicochemical & Quantitative Data Parameters
To ensure reproducibility, formulation strategies must be grounded in the compound's physicochemical properties. Table 1 outlines the optimal parameters for dosing, while Table 2 provides the expected pharmacokinetic baseline for this class of compounds.
Table 1: Physicochemical & Formulation Parameters
| Parameter | Value | Biological / Chemical Rationale |
|---|---|---|
| Molecular Weight | ~216.24 g/mol | Optimal size for rapid transcellular diffusion and oral absorption. |
| LogP (Estimated) | 2.1 - 2.5 | Highly lipophilic; necessitates a multi-component co-solvent system for in vivo administration. |
| Vehicle System | 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline | Prevents precipitation in gastric fluid and maintains micellar stability in systemic circulation. |
| Dosing Volume | 5 mL/kg (IV), 10 mL/kg (PO) | Adheres to standard murine tolerability limits to prevent volume-induced stress or toxicity. |
Table 2: Expected Pharmacokinetic Parameters (10 mg/kg PO in C57BL/6)
| PK Parameter | Expected Range | Pharmacodynamic Significance |
|---|---|---|
| Cmax | 1.5 - 3.0 µg/mL | Peak systemic exposure; critical for driving initial target enzyme saturation. |
| Tmax | 0.5 - 1.0 hr | Indicates rapid gastrointestinal absorption of the lipophilic ester. |
| T1/2 | 2.0 - 4.5 hr | Elimination half-life dictates the required efficacy dosing frequency (e.g., BID vs. QD). |
| Bioavailability (F%) | 40% - 60% | A high F% validates the methyl ester prodrug strategy for oral delivery. |
Step-by-Step Methodologies
Protocol A: Vehicle Preparation & Compound Formulation
Self-Validating Principle: Visual clarity of the final solution is the primary indicator of successful micelle formation. Any turbidity indicates failed solubilization.
-
Primary Solubilization : Weigh the required mass of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (e.g., 20 mg for a 2 mg/mL final solution). Add 5% (v/v) DMSO and vortex vigorously for 2 minutes.
-
Causality: DMSO is critical for disrupting the crystalline lattice of the lipophilic ester. Without this initial step, the compound will clump in aqueous media.
-
-
Co-Solvent Addition : Add 40% (v/v) PEG400 to the DMSO mixture and sonicate in a water bath for 5 minutes.
-
Causality: PEG400 acts as a miscible carrier that prevents the drug from crashing out of solution when the aqueous phase is introduced.
-
-
Surfactant Stabilization : Add 5% (v/v) Tween-80 and mix thoroughly.
-
Causality: Tween-80 serves as a non-ionic surfactant. It forms a micellar corona around the lipophilic drug, stabilizing it for gastrointestinal transit and preventing precipitation upon dilution in gastric fluids.
-
-
Aqueous Dilution : Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing. The final formulation must be a clear, homogenous solution.
Protocol B: Pharmacokinetic (PK) Dosing & Sampling
-
Animal Preparation : Fast C57BL/6 mice (8-10 weeks old, ~25g) for 4 hours prior to PO dosing.
-
Causality: Fasting minimizes food-drug interactions in the gastric mucosa, reducing inter-subject variability in absorption[3]. IV cohorts do not require fasting.
-
-
Administration :
-
IV Cohort: Administer 2 mg/kg via lateral tail vein injection using a 27G needle (dose volume: 5 mL/kg).
-
PO Cohort: Administer 10 mg/kg via oral gavage using a 20G reusable feeding needle (dose volume: 10 mL/kg)[4].
-
-
Serial Blood Collection : Collect 50 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood directly into K2EDTA-coated microcentrifuge tubes.
-
Causality: K2EDTA is strictly preferred over heparin. Heparin can cause severe ion suppression during downstream electrospray ionization (ESI) in LC-MS/MS analysis, artificially lowering the detected drug concentration.
-
-
Plasma Isolation : Invert tubes gently 5 times, then centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and snap-freeze on dry ice.
Protocol C: Plasma Processing & LC-MS/MS Analysis
-
Protein Precipitation : Aliquot 20 µL of murine plasma into a 96-well plate. Add 100 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide or a deuterated analog).
-
Causality: Acetonitrile rapidly denatures plasma proteins, breaking non-covalent drug-protein bonds and releasing the total drug into the organic supernatant.
-
-
Extraction : Vortex the plate for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Quantification : Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Critical Analytical Insight: You must monitor the Multiple Reaction Monitoring (MRM) transitions for both the methyl ester (parent prodrug) and the hydrolyzed benzoic acid (active metabolite). Because murine plasma is highly enriched with carboxylesterases compared to human plasma, the ester will rapidly hydrolyze in vivo. Quantifying only the parent compound will result in a false underestimation of total active systemic exposure[4].
-
Sources
Application Notes and Protocols for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester in Transition Metal Complex Synthesis
Introduction: A Versatile Ligand Scaffold for Modern Catalysis and Materials Science
The intersection of N-heterocyclic chemistry with organometallic synthesis has paved the way for significant advancements in catalysis, drug development, and materials science. Within this domain, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester emerges as a ligand of considerable interest. Its bifunctional nature, featuring a coordinating imidazole ring and a readily modifiable benzoic acid methyl ester moiety, offers a unique platform for the design of novel transition metal complexes.
The imidazole core can coordinate to a metal center in several ways: as a neutral two-electron donor through the pyridine-type nitrogen, or upon deprotonation of the C2-proton, as a strongly σ-donating N-heterocyclic carbene (NHC) ligand.[1][2] This versatility allows for the fine-tuning of the electronic properties of the resulting metal complex. The benzoate ester group, on the other hand, can be further functionalized, enabling the immobilization of the complex on a solid support or its incorporation into larger supramolecular assemblies like metal-organic frameworks (MOFs).[3]
This guide provides a comprehensive overview of the synthesis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester and its application as a ligand in the formation of transition metal complexes. We will explore detailed protocols for complexation, in-depth characterization techniques, and potential applications, offering researchers a solid foundation for their work with this promising ligand.
Part 1: Synthesis of the Ligand: 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
A plausible and efficient synthesis of the title ligand can be achieved through a multi-step process starting from commercially available reagents. The following protocol is a representative example based on established organic transformations.[4][5][6]
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target ligand.
Experimental Protocol: Ligand Synthesis
Materials:
-
Methyl 4-(bromoacetyl)benzoate
-
N-Methylformamide
-
Ammonium formate
-
Formic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of methyl 4-(bromoacetyl)benzoate (1.0 eq) in formic acid, add N-methylformamide (3.0 eq) and ammonium formate (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of Transition Metal Complexes
The versatility of the imidazole moiety allows for coordination to a wide range of transition metals. Here, we present two general protocols: one for the synthesis of a Pd(II) complex, relevant for cross-coupling catalysis, and another for a Ru(II) complex, often used in hydrogenation reactions.[7][8]
Protocol 2.1: Synthesis of a Palladium(II)-NHC Complex
This protocol utilizes a transmetalation approach, proceeding through a silver-NHC intermediate, which is a common and effective method for the synthesis of late transition metal-NHC complexes.[7][9]
Caption: Transmetalation route for Pd(II)-NHC complex synthesis.
Step-by-step Methodology:
-
Synthesis of the Imidazolium Salt:
-
Treat the synthesized ligand with an alkylating agent (e.g., methyl iodide or benzyl bromide) in a suitable solvent like acetonitrile to form the corresponding imidazolium salt.
-
Isolate the salt by filtration or precipitation and dry under vacuum.
-
-
Synthesis of the Silver-NHC Complex:
-
In a flask protected from light, suspend the imidazolium salt (1.0 eq) and silver(I) oxide (0.55 eq) in a solvent such as dichloromethane.
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture through Celite to remove silver salts and unreacted Ag₂O.
-
Evaporate the solvent to yield the silver-NHC complex, which can often be used without further purification.
-
-
Transmetalation to Palladium:
-
Dissolve the silver-NHC complex (1.0 eq) and a palladium precursor such as [Pd(allyl)Cl]₂ (0.5 eq) in a suitable solvent like dichloromethane or chloroform.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction for the formation of a precipitate (AgCl).
-
Filter the mixture through Celite and concentrate the filtrate.
-
The resulting crude palladium(II)-NHC complex can be purified by recrystallization or column chromatography.
-
Protocol 2.2: Synthesis of a Ruthenium(II) Complex
This protocol describes a direct reaction of the ligand with a ruthenium precursor, where the imidazole coordinates as a neutral donor.[8]
Step-by-step Methodology:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ligand (2.2 eq) and a ruthenium precursor such as [Ru(p-cymene)Cl₂]₂ (1.0 eq) in a degassed solvent like methanol or ethanol.
-
Add a weak base, such as sodium acetate (4.4 eq), to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature, which may induce precipitation of the product.
-
If a precipitate forms, collect it by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and precipitate the product by adding a non-polar solvent like diethyl ether or hexanes.
-
Purify the complex by recrystallization if necessary.
Part 3: Characterization of the Transition Metal Complexes
Thorough characterization is crucial to confirm the successful synthesis and purity of the metal complexes. A combination of spectroscopic and analytical techniques should be employed.[10][11][12]
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the complex and confirm ligand coordination. | Shifts in the signals of the ligand protons and carbons upon coordination to the metal center. For NHC complexes, the disappearance of the C2-H proton signal in the imidazolium salt is a key indicator. |
| FT-IR Spectroscopy | To identify functional groups and observe changes upon coordination. | A shift in the C=O stretching frequency of the ester group may be observed. Changes in the C=N and C-N stretching vibrations of the imidazole ring are also expected. |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight of the complex and confirm its composition. | The observation of the molecular ion peak corresponding to the expected mass of the complex. |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry. | Provides unambiguous proof of the complex's structure and stereochemistry. |
Part 4: Potential Applications
While the specific applications of complexes derived from 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester require experimental validation, the known reactivity of similar imidazole and NHC-metal complexes suggests several promising avenues of research.[13][14][15]
-
Homogeneous Catalysis:
-
Cross-Coupling Reactions: Palladium-NHC complexes are well-known catalysts for Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental in the synthesis of pharmaceuticals and organic materials.[15]
-
Transfer Hydrogenation: Ruthenium complexes with N-donor ligands are effective catalysts for the transfer hydrogenation of ketones, aldehydes, and imines, offering a greener alternative to traditional reduction methods.[8]
-
-
Materials Science:
-
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality (after hydrolysis of the methyl ester) can serve as a linker for the construction of MOFs. These materials have applications in gas storage, separation, and catalysis.[3]
-
-
Bioinorganic Chemistry and Drug Development:
Conclusion
4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester represents a highly adaptable ligand for the synthesis of a diverse range of transition metal complexes. The protocols and characterization methods outlined in this guide provide a solid framework for researchers to explore the rich coordination chemistry of this ligand and to develop novel catalysts and materials. The modularity of the ligand scaffold, allowing for tuning of both the N-heterocyclic core and the peripheral ester group, ensures its relevance in addressing contemporary challenges in chemical synthesis and materials science.
References
-
Synthesis, Characterization and DNA-Binding Studies of Transition Metal Complexes with Imidazole Ligands. Scientific.Net. Available from: [Link]
-
Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. ResearchGate. Available from: [Link]
-
A General Mechanochemical Synthetic Protocol to Late Transition Metal-NHC (N-Heterocyclic Carbene) Complexes. Biblio. Available from: [Link]
-
Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities. Dalton Transactions (RSC Publishing). Available from: [Link]
-
Transition metal imidazole complex. Wikipedia. Available from: [Link]
-
Synthesis of N-Heterocyclic Carbene Complexes. Thieme Connect. Available from: [Link]
-
Recent Advances in the Application of Transition Metal Catalysts to the Synthesis of Imidazolines. ResearchGate. Available from: [Link]
-
Facile synthesis of metal N-heterocyclic carbene complexes. RSC Publishing. Available from: [Link]
-
Synthesis and Characterization of Metal Complexes with Mixed 4-Imidazole-Containing Tripodal Ligand and Varied Dicarboxylic Acid. ACS Publications. Available from: [Link]
-
Synthesis of novel first-row transition metal-N-heterocyclic carbene complexes and synthesis of N-heterocyclic carbene-functionalized linkers for metal organic frameworks. Institutional Repository. Available from: [Link]
-
Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols. ACS Publications. Available from: [Link]
-
N-Heterocyclic Carbene−Transition Metal Complexes: Spectroscopic and Crystallographic Analyses of π-Back-bonding Interactions. ACS Publications. Available from: [Link]
-
Recent Advances in the Application of Transition Metal Catalysts to the Synthesis of Imidazolines. Bentham Science Publishers. Available from: [Link]
-
APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Wiley. Available from: [Link]
-
Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Benzoic acid, 3-methyl-, methyl ester Properties. EPA. Available from: [Link]
-
Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). Cheméo. Available from: [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. ResearchGate. Available from: [Link]
-
Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. Available from: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available from: [Link]
-
Preparation of Methyl Benzoate. A-State. Available from: [Link]
Sources
- 1. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis of novel first-row transition metal-N-heterocyclic carbene complexes and synthesis of N-heterocyclic carbene-functionalized linkers for metal organic frameworks [library2.smu.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Characterization and DNA-Binding Studies of Transition Metal Complexes with Imidazole Ligands | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. people.uniurb.it [people.uniurb.it]
Technical Support Center: Yield Optimization for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Nomenclature Note: In literature and chemical databases, the 3-methyl-3H-imidazol-4-yl moiety is frequently denoted as its tautomeric equivalent, 1-methyl-1H-imidazol-5-yl . Both refer to the same highly nucleophilic C5-linked imidazole core.
Part 1: Diagnostic Workflow
When synthesizing 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester via Suzuki-Miyaura cross-coupling, yields often plateau below 50% due to competing side reactions. Use the diagnostic workflow below to identify the root cause of your yield loss based on LC-MS analysis of your crude reaction mixture.
Fig 1. Diagnostic workflow for identifying and resolving primary yield-limiting side reactions.
Part 2: Troubleshooting FAQs
Q1: My reaction stalls at 40-50% conversion, and I recover large amounts of unreacted 5-bromo-1-methyl-1H-imidazole. How do I push the reaction to completion?
The Causality: The basic nitrogen (N3) on the imidazole ring is highly nucleophilic. In standard catalytic systems (like Pd(PPh3)4 ), multiple imidazole molecules can coordinate to the Pd(0) center, forming an off-cycle, inactive species. This phenomenon is known as catalyst poisoning ([1]). The Solution: Switch to a bulky, electron-rich ligand system. Ligands like XPhos or pre-formed Pd-PEPPSI complexes create a steric shield around the palladium center, preventing the coordination of multiple imidazole rings while still allowing the oxidative addition of the aryl bromide ([2]).
Q2: LC-MS shows a major byproduct with a mass corresponding to[M-14] relative to the target ester. What is happening?
The Causality: You are observing saponification (hydrolysis) of the methyl ester. The target mass is [M+H]+=217.1 . The [M−14] peak ( m/z=203.1 ) corresponds to the loss of a CH2 group, which is the signature of the free benzoic acid. Traditional Suzuki couplings often use aqueous bases (e.g., Na2CO3 , NaOH ) at elevated temperatures (80-100°C), which rapidly hydrolyze the methyl ester. The Solution: Shift to strictly anhydrous conditions. Replace aqueous carbonate bases with anhydrous Cesium Fluoride (CsF) in 1,4-dioxane. The fluoride ion is highly effective at activating the boronic acid for transmetalation without acting as a nucleophile toward the ester carbonyl.
Q3: I am losing my boronic acid to protodeboronation, leading to poor yields. How can I stabilize it?
The Causality: Electron-deficient boronic acids, such as [4-(methoxycarbonyl)phenyl]boronic acid, are highly susceptible to protodeboronation in protic solvents, especially at high temperatures. This strips the boron group off, leaving methyl benzoate as a dead-end byproduct. The Solution: Utilize MIDA boronates instead of free boronic acids. MIDA (N-methyliminodiacetic acid) boronates undergo slow, controlled hydrolysis in situ. This keeps the active boronic acid concentration low at any given time, effectively outcompeting the protodeboronation pathway ([3]).
Q4: Is there a viable alternative to the Suzuki-Miyaura route that avoids boronic acid instability entirely?
The Causality: Yes. The C-5 position of 1-methyl-1H-imidazole is highly activated and significantly more reactive than the C-2 or C-4 positions. The Solution: You can bypass the boronic acid entirely via Direct C-H Arylation . By reacting 1-methyl-1H-imidazole directly with methyl 4-bromobenzoate using a Pd(OAc)2 catalyst in a Deep Eutectic Solvent (DES) or standard polar aprotic solvent, you can achieve regioselective C-5 arylation with excellent yields ([4]).
Part 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the shift toward anhydrous, bulky-ligand systems.
| Entry | Catalyst System (mol%) | Base / Solvent | Temp (°C) | Yield (%) | Primary Observation / Failure Mode |
| 1 | Pd(PPh3)4 (5%) | Na2CO3 / Dioxane- H2O | 90 | 35% | Severe ester hydrolysis; catalyst stalling. |
| 2 | Pd(dppf)Cl2 (5%) | K2CO3 / DMF | 80 | 55% | High rates of protodeboronation. |
| 3 | Pd(OAc)2 / XPhos (2%) | K3PO4 / Toluene- H2O | 80 | 88% | Clean conversion; minor hydrolysis (~5%). |
| 4 | Pd(OAc)2 / XPhos (2%) | CsF / Dioxane (Anhydrous) | 90 | 94% | Optimal yield; no hydrolysis detected. |
Part 4: Standard Operating Procedure (SOP)
Below is the self-validating, step-by-step methodology for Entry 4 (The Anhydrous Suzuki Coupling).
Fig 2. Optimized anhydrous Suzuki-Miyaura cross-coupling pathway for the target ester.
Protocol: Anhydrous Cross-Coupling
1. Reagent Preparation (Schlenk Technique):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-methyl-1H-imidazole (1.0 equiv, 10 mmol), [4-(methoxycarbonyl)phenyl]boronic acid (1.2 equiv, 12 mmol), and anhydrous Cesium Fluoride (3.0 equiv, 30 mmol).
-
Causality Check: CsF is highly hygroscopic. It must be weighed quickly in a dry box or immediately flame-dried under vacuum to prevent introducing water, which would trigger ester hydrolysis.
2. Catalyst Pre-activation:
-
In a separate vial inside a glovebox, dissolve Pd(OAc)2 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%) in 5 mL of anhydrous 1,4-dioxane. Stir for 10 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) species.
3. Reaction Execution:
-
Evacuate and backfill the main Schlenk flask with Argon three times.
-
Add 35 mL of anhydrous 1,4-dioxane to the flask, followed by the pre-activated catalyst solution via syringe.
-
Seal the flask and heat to 90°C in a pre-equilibrated oil bath for 4 hours.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, quench with 1 mL of MeCN , and analyze via LC-MS.
-
Self-Validation: You should observe a dominant peak at m/z=217.1 . If the starting material ( m/z=161.0/163.0 ) persists but the boronic acid is consumed, protodeboronation occurred due to wet solvent. If both persist, the catalyst has poisoned; add 1 mol% additional XPhos (not Pd) to reactivate the resting state.
-
4. Workup and Pd-Scavenging:
-
Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove inorganic salts (CsF/boron residues), washing with Ethyl Acetate (3 x 20 mL).
-
Critical Step: Because the imidazole product has a high affinity for palladium, standard aqueous workups will leave heavy metal contamination. Add 10 wt% of a metal scavenger (e.g., SiliaMetS Thiol) to the filtrate and stir at 40°C for 2 hours before final filtration.
-
Concentrate the filtrate under reduced pressure and purify via flash chromatography (Silica gel, DCM:MeOH gradient) to afford the pure methyl ester.
Sources
Technical Support Center: Resolving Poor Aqueous Solubility of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
Welcome to the technical support center for resolving aqueous solubility challenges with 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and practical, step-by-step protocols to enhance the dissolution of this compound in aqueous media.
Introduction: Understanding the Molecule
4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is a compound of interest in many research and development pipelines. Its structure, featuring a substituted imidazole ring linked to a benzoic acid methyl ester, presents a unique set of physicochemical properties. The imidazole moiety, being a weak base, offers a handle for pH-dependent solubility manipulation, while the overall structure's aromaticity and ester group contribute to its hydrophobic character. This duality is often the root of solubility issues encountered in experimental settings. The polar nature of the imidazole ring can aid in overcoming solubility problems, but the overall lipophilicity often dominates.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my compound, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, exhibiting poor aqueous solubility?
A1: The poor aqueous solubility likely stems from a combination of factors inherent to its molecular structure. The planar aromatic rings can lead to strong intermolecular stacking in the solid crystal lattice, which requires significant energy to overcome during dissolution. While the imidazole ring is polar, the benzoic acid methyl ester portion of the molecule is considerably non-polar, leading to an overall hydrophobic character. For a molecule to dissolve, the energy released from solvent-solute interactions must be greater than the energy required to break the solute-solute and solvent-solvent interactions. With this compound, the latter often outweighs the former in purely aqueous systems.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What's happening and how can I fix it?
A2: This is a classic case of a compound "crashing out" of solution. Your compound is likely highly soluble in the organic solvent, DMSO, but its solubility is much lower in the aqueous buffer. When you dilute the DMSO stock, you are creating a mixed solvent system. As the percentage of the aqueous buffer increases, the solvent environment becomes less favorable for the compound, causing it to precipitate.
To address this, you should first determine the kinetic solubility limit in your specific assay buffer. This can be done by preparing serial dilutions of your DMSO stock into the buffer and observing the concentration at which precipitation first occurs.[3] For your experiments, ensure you are working at a final concentration below this limit. If higher concentrations are necessary, you will need to employ one of the solubility enhancement techniques detailed in the troubleshooting guides below.
Q3: How does pH influence the solubility of this compound?
A3: The imidazole ring in your compound is a weak base. This means its solubility is highly dependent on the pH of the aqueous medium.[4][5][6] At acidic pH values (generally below the pKa of the imidazole ring), the nitrogen atoms in the ring can become protonated. This protonation imparts a positive charge on the molecule, forming a more polar and thus more water-soluble salt form.[5] Conversely, at neutral or basic pH, the compound will exist predominantly in its less soluble, neutral free base form. Therefore, adjusting the pH of your buffer to be slightly acidic can be a simple and effective first step to improve solubility.[]
Q4: Can I just sonicate my sample for longer to get it to dissolve?
A4: While sonication can help to break up solid aggregates and accelerate the rate of dissolution, it does not increase the thermodynamic equilibrium solubility of the compound.[8][9] If your compound is poorly soluble, sonication might create a temporary, supersaturated solution which is metastable and likely to precipitate over time. For consistent and reproducible experimental results, it is crucial to work with thermodynamically stable solutions. A modified shake-flask method, which may involve gentle heating to reach equilibrium faster, can provide more reliable solubility data.[10][11]
Troubleshooting Guides & Detailed Protocols
This section provides a structured approach to systematically address and overcome the solubility challenges of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.
Initial Assessment: Determining Baseline Solubility
Before attempting to enhance solubility, it is critical to establish a baseline. The shake-flask method is the gold standard for determining thermodynamic solubility.[12]
-
Preparation: Add an excess amount of your compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The key is to have undissolved solid remaining.[12]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
This baseline value will serve as a benchmark to evaluate the effectiveness of the following enhancement strategies.
Strategy 1: pH Modification and Salt Formation
Given the weakly basic nature of the imidazole moiety, pH adjustment is often the most straightforward approach to enhance solubility.
By lowering the pH of the solvent below the pKa of the imidazole ring, the nitrogen is protonated, forming a cation. This charged species has significantly greater interaction with polar water molecules, thereby increasing solubility. This essentially forms a salt in situ.
Caption: Workflow for pH modification strategy.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) with pH values ranging from 3.0 to 7.4.
-
Solubility Determination: Using Protocol 1, determine the solubility of your compound in each of these buffers.
-
Analysis: Plot the solubility as a function of pH. This will reveal the pH range where solubility is maximized.
Consideration for Salt Formation: If a stable solid form is required, consider forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tosylate).[13][14][15][16] This can significantly improve dissolution properties.[13] However, be aware that salts of weak bases can sometimes disproportionate back to the less soluble free base form, especially in the presence of certain excipients.[13]
Strategy 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[17][18]
Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) reduce the polarity of the aqueous solvent system.[18][19] This makes the environment more favorable for a hydrophobic molecule to dissolve by reducing the energy penalty of creating a cavity for the solute.
| Co-solvent | Dielectric Constant (20°C) | Notes |
| Water | 80.1 | Highly polar |
| Ethanol | 24.5 | Commonly used in oral and parenteral formulations.[17] |
| Propylene Glycol | 32.0 | A versatile solvent with low toxicity. |
| PEG 400 | 12.5 | Often used in oral and topical formulations. |
| DMSO | 47.2 | High solubilizing power, but primarily for in vitro use. |
-
Stock Solutions: Prepare stock solutions of your compound in various co-solvents (e.g., 100% ethanol, 100% PEG 400).
-
Mixed Solvents: Create a series of aqueous buffer/co-solvent mixtures (e.g., 90:10, 80:20, 70:30 v/v).
-
Solubility Measurement: Determine the solubility of your compound in each mixed-solvent system using Protocol 1.
-
Optimization: Identify the co-solvent and concentration that provides the desired solubility while remaining compatible with your experimental system (e.g., low cytotoxicity for cell-based assays). It's important to note that sometimes binary solvent mixtures can exhibit synergistic effects, where the solubility is higher than in either pure solvent.[20]
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22]
The hydrophobic part of your molecule can be encapsulated within the cyclodextrin's non-polar cavity, forming an "inclusion complex."[21][22][23][24] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily dissolved in water, effectively increasing the apparent solubility of the compound.[5][25]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Equilibration: Add an excess of your compound to each cyclodextrin solution and equilibrate using the shake-flask method (Protocol 1).
-
Analysis: Quantify the concentration of the dissolved compound in each solution.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can be used to determine the complexation efficiency.
Strategy 4: Amorphous Solid Dispersions (ASDs)
For more challenging solubility issues, particularly in the context of oral drug formulation, creating an amorphous solid dispersion can be a powerful technique.[26]
Crystalline solids have a highly ordered structure that requires significant energy to break down. In an amorphous state, the molecules are in a disordered, higher-energy state.[26][27] This lack of a crystal lattice means less energy is required for dissolution, leading to a significant increase in apparent solubility and dissolution rate.[28][29] The drug is dispersed at a molecular level within a polymer carrier, which also helps to prevent recrystallization.[30]
-
Hot-Melt Extrusion (HME): The drug and a polymer carrier are heated and mixed to form a molten mass, which is then cooled and solidified.
-
Spray Drying: The drug and polymer are dissolved in a common solvent, and this solution is then sprayed into a hot air stream, which evaporates the solvent, leaving the solid dispersion.[29]
-
Polymer Selection: Choose a suitable polymer carrier (e.g., PVP, HPMC-AS, Soluplus®). The choice will depend on the physicochemical properties of your compound.
-
Solvent Evaporation (Lab Scale):
-
Dissolve both your compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Collect the resulting solid film.
-
-
Characterization: Analyze the solid material using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the drug is in an amorphous state.
-
Dissolution Testing: Compare the dissolution rate of the ASD to that of the crystalline compound in a relevant buffer. A significant increase in the dissolution rate indicates a successful ASD formulation.
Summary and Recommendations
When faced with poor aqueous solubility of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, a systematic approach is recommended. Start with a thorough characterization of the baseline solubility and pH-dependence. For many in vitro applications, a simple pH adjustment or the use of co-solvents may be sufficient. For more challenging systems or for in vivo studies, formulation strategies such as cyclodextrin complexation or the creation of amorphous solid dispersions should be explored. Each of these techniques offers a distinct mechanism for improving solubility, and the optimal choice will depend on the specific requirements of your research or development program.
References
- Indian J.Pharm.Biol.Res. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Journal of Applied Pharmaceutical Science. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Journal of Medical and Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Journal of Pharmaceutical Negative Results. (n.d.).
- MDPI. (2025).
- MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
- MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Pharmaceutical Technology. (2025). Solving Poor Solubility with Amorphous Solid Dispersions.
- Pharma Excipients. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Journal of Drug Delivery and Therapeutics. (n.d.).
- European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions.
- PubMed. (2018).
- PubMed. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
- National Center for Biotechnology Information. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds.
- Wikipedia. (n.d.). Cosolvent.
- Springer. (n.d.).
- American Pharmaceutical Review. (2026). Strategy for the Prediction and Selection of Drug Substance Salt Forms.
- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- PubMed. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole.
- ACS Publications. (2017).
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Journal of Pharmaceutical Sciences. (n.d.). Salt selection for basic drugs.
- BenchChem. (n.d.).
- BOC Sciences. (n.d.).
- SpringerLink. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
- PubMed. (2020).
- National Center for Biotechnology Information. (n.d.).
- Pendidikan Kimia. (2017).
- European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- World Health Organiz
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. ijpbr.in [ijpbr.in]
- 9. pnrjournal.com [pnrjournal.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharxmonconsulting.com [pharxmonconsulting.com]
- 14. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [mdpi.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. seppic.com [seppic.com]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat [foliamedica.bg]
- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 30. pharmtech.com [pharmtech.com]
Technical Support Center: Advanced Purification of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
Welcome to the technical support guide for the advanced purification of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. This document is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. As an API intermediate, ensuring its purity is paramount for the safety, efficacy, and reproducibility of downstream processes and the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during purification.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section tackles specific, practical problems encountered during the purification workflow. The solutions provided are based on an understanding of the compound's chemical properties—namely, the basicity of the imidazole nitrogen and the overall polarity conferred by the ester and heterocyclic ring system.
Q1: My crude product is a dark, oily residue with multiple spots on the TLC plate. Where do I begin the purification process?
A1: A complex crude mixture is a common outcome in multi-step organic syntheses and can contain unreacted starting materials, by-products, and degradation products.[][4] A systematic, multi-step approach is the most effective strategy.
First, an initial acid-base extraction can be highly effective. The basic nitrogen on the imidazole ring allows the target compound to be selectively extracted into an acidic aqueous phase, leaving behind neutral organic impurities.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target compound will protonate and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Wash (Organic Layer): The original organic layer, which contains neutral impurities, can be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is ~8-9. This deprotonates the imidazole, causing the purified product to precipitate or separate.
-
Back Extraction: Extract the now-neutralized product back into an organic solvent (DCM or ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
This initial cleanup should significantly improve the purity. The resulting material can then be further purified by recrystallization or chromatography if necessary.[5][6]
Q2: After initial purification, my solid product has a persistent yellow or brown tint. How can I decolorize it?
A2: Colored impurities in imidazole derivatives often arise from oxidation or highly conjugated by-products formed during the synthesis.[5] If a standard recrystallization does not remove the color, it indicates that the colored impurities have similar solubility to your product. The most effective method for removing these impurities is an activated carbon treatment during recrystallization.
Optimized Recrystallization Protocol with Activated Carbon:
-
Solvent Selection: Choose a solvent system in which your compound is highly soluble when hot but sparingly soluble when cold. For this compound, systems like ethanol/water, methanol, or ethyl acetate/hexane are good starting points.[7][8]
-
Dissolution: In an Erlenmeyer flask, dissolve the colored solid in the minimum amount of the hot solvent required for complete dissolution.
-
Activated Carbon Treatment: Allow the solution to cool slightly to prevent violent boiling when the carbon is added. Add a small amount of activated carbon (typically 1-2% w/w of your compound).[5]
-
Heating: Gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally. The activated carbon has a high surface area that adsorbs large, flat, conjugated molecules responsible for the color.
-
Hot Gravity Filtration: This is a critical step. Use a pre-heated funnel and fluted filter paper to rapidly filter the hot solution into a clean, pre-warmed flask. This removes the carbon and any other insoluble impurities without allowing your product to prematurely crystallize in the funnel.[5]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
| Technique | Typical Purity Achieved | Expected Yield | Best For | Key Consideration |
| Acid-Base Extraction | >90% | 70-95% | Removing non-basic or highly acidic impurities. | Compound must be stable to pH changes.[5] |
| Recrystallization | >98% | 60-90% | Final polishing of a solid product to achieve high purity. | Requires finding a suitable solvent system. |
| Activated Carbon | N/A (Improves color) | ~Yield of Recrystallization | Removing highly conjugated, colored impurities. | Requires a hot gravity filtration step to remove carbon fines.[5] |
| Table 1: Comparison of initial purification techniques. |
Q3: I'm attempting flash chromatography on silica gel, but my compound is tailing severely, leading to poor separation. What causes this and how can I fix it?
A3: This is a classic problem when purifying basic compounds like imidazoles on standard silica gel.[5] Silica gel is acidic (due to surface silanol groups, Si-OH), which leads to strong, non-specific binding with the basic imidazole nitrogen. This interaction results in slow elution from the active sites and causes significant peak tailing.
Solutions to Mitigate Tailing on Silica Gel:
-
Mobile Phase Modification (Recommended First Step): Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane). This is often sufficient to dramatically improve peak shape.
-
Ammonia: For more polar systems, using a mobile phase like DCM with 7N ammonia in methanol (e.g., 98:2 DCM:[7N NH₃ in MeOH]) can be very effective.
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.
-
Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing the column.
-
-
Use Reverse-Phase Chromatography: If the compound and its impurities have different hydrophobicities, reverse-phase (C18) chromatography can be an excellent alternative, as it avoids the acid-base interaction issue.[5] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
| Problem | Probable Cause | Recommended Solution |
| Severe Peak Tailing | Strong acid-base interaction between the basic imidazole and acidic silica gel.[5] | Add 0.1-1% triethylamine or ammonia to the mobile phase. |
| Poor Separation of Impurities | Eluent polarity is not optimized, or impurities have very similar polarity to the product. | Run a gradient elution to improve resolution. If co-elution persists, switch to a different chromatography mode (e.g., HILIC). |
| Low Yield / Product Stuck on Column | Compound is too polar for the chosen eluent system, leading to irreversible binding. | Increase the polarity of the mobile phase significantly (e.g., high percentage of methanol). If this fails, the compound may need to be washed off with an even stronger solvent like methanol with acetic acid. |
| Table 2: Troubleshooting Guide for Normal-Phase Column Chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester?
A1: Impurities in API intermediates can originate from multiple stages of the manufacturing and storage process.[] For this specific molecule, common sources include:
-
Synthesis-Related Impurities: These are the most common and include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions.[1][4]
-
Reagent-Related Impurities: Residual catalysts, reagents, or solvents used during the synthesis can remain in the final product.[]
-
Degradation Products: The imidazole ring can be susceptible to oxidation or hydrolysis of the ester group under harsh pH or temperature conditions, leading to degradation impurities.[][9]
Q2: When should I consider using an advanced chromatography technique like HILIC?
A2: You should consider Hydrophilic Interaction Liquid Chromatography (HILIC) when your compound is too polar for good retention and separation in traditional reverse-phase (C18) chromatography.[10] 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is a moderately polar compound that may work in either reverse-phase or HILIC, but HILIC becomes particularly advantageous if you are trying to separate it from very polar impurities that would elute in the void volume of a C18 column. HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous buffer, which is also beneficial for sensitivity if using LC-MS for analysis.[11]
Q3: What are the best analytical techniques for final purity assessment?
A3: A combination of methods is required to ensure comprehensive purity assessment in line with regulatory expectations like those from the ICH.[1][9]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A validated HPLC method (typically reverse-phase with UV detection) can accurately quantify the main component and any related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main component and can be used to detect and identify impurities if they are present at sufficient levels (>1%).
-
Gas Chromatography (GC): Used specifically to quantify residual solvents remaining from the synthesis and purification steps.[12]
Process Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting and purifying the crude product to achieve high purity, incorporating decisions based on analytical data.
Caption: Troubleshooting workflow for purifying the target compound.
References
- PYG Lifesciences. (2025, September 29). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance.
- Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs.
- BOC Sciences. (2025, September 12).
- Benchchem. (2025).
- Matoga, M., et al. (2004). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. PubMed.
- Gouda, A. A., et al. Recent trends in the impurity profile of pharmaceuticals. PMC.
- Podolska, M., et al.
- Mali, S., et al. (2024, November 24). Impurity Profiling Of API. International Journal of Pharmaceutical Sciences.
- Protheragen. (2025, December 15).
- Al-Ostath, A., et al. (2023, July 19).
- ResearchGate.
- Welch Materials. (2024, November 25).
- Google Patents.
- Waters Blog. (2025, June 18).
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Zhang, Q-G., et al.
- Advanced Chromatographic Techniques in Pharmaceutical Analysis.
- IntechOpen. (2025, January 20).
- Gassman, P. G., & Gruetzmacher, G. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
Sources
- 1. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
Reducing byproduct formation in 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester reactions
Welcome to the technical support resource for researchers engaged in the synthesis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. This guide is designed to provide in-depth troubleshooting strategies and practical, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. We will delve into the mechanistic origins of common impurities and offer detailed protocols to overcome these synthetic challenges.
Overview of Synthetic Challenges
The synthesis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while versatile, is susceptible to several side reactions that can significantly reduce the yield and purity of the desired product.[1][2] The primary challenges arise from the delicate balance of reactivity required: the reaction conditions must be vigorous enough to couple the sterically hindered and electronically distinct heterocyclic and aromatic partners, yet mild enough to preserve the methyl ester functionality and prevent unwanted side reactions of the organoboron reagent.[3][4]
This guide addresses the most frequently encountered byproducts: homocoupled species, products of protodeboronation, and the hydrolyzed carboxylic acid.
Troubleshooting Guide: Byproduct Formation
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Significant Formation of Homocoupled Byproducts
Q: My reaction mixture shows a significant peak corresponding to the homocoupling of my boronic acid/ester (e.g., 4,4'-biphenyldicarboxylic acid dimethyl ester). What is the cause and how can I prevent it?
A: This is one of the most common side reactions in Suzuki-Miyaura couplings.[5]
Root Cause Analysis: Homocoupling is the dimerization of the organoboron reagent. It is primarily promoted by two factors:
-
Presence of Palladium(II) Species: The catalytic cycle requires Pd(0). If the Pd(II) precatalyst is not fully reduced to Pd(0), or if Pd(0) is re-oxidized by atmospheric oxygen, the remaining Pd(II) can catalyze the homocoupling of two boronic acid molecules.[1][6]
-
Oxygen: Adventitious oxygen in the reaction mixture can lead to oxidative homocoupling, often involving a palladium peroxo complex.[6]
Solutions & Scientific Rationale:
-
Rigorous Degassing: The most critical step is to eliminate oxygen. The rationale is to maintain the palladium catalyst in its active Pd(0) state.
-
Protocol: Use a minimum of three "freeze-pump-thaw" cycles for your solvent and reaction mixture. Alternatively, sparge the solvent and the sealed reaction vessel with an inert gas (Argon or Nitrogen) for at least 30-45 minutes before adding the catalyst.
-
-
Optimize Catalyst & Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling versus homocoupling.
-
Control Stoichiometry: Ensure the aryl halide is the limiting reagent, but avoid a large excess of the boronic ester, as this can increase the statistical probability of homocoupling. A 1.1 to 1.3 molar excess of the boronic ester is a good starting point.
Issue 2: Protodeboronation Leading to Unwanted Starting Material
Q: I am observing a large amount of methyl 4-bromobenzoate (or the corresponding uncoupled benzoic ester) in my final product, indicating protodeboronation of my imidazole boronic ester. How can I mitigate this?
A: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, reverting the organoboron reagent to its parent arene.[1]
Root Cause Analysis: This side reaction is often catalyzed by the base and is highly dependent on the solvent system, temperature, and the stability of the boronic acid derivative.[6] Unprotected nitrogen atoms in heterocyclic substrates like imidazole can sometimes accelerate this process.[1]
Solutions & Scientific Rationale:
-
Use a More Stable Boron Reagent: Boronic acids are more susceptible to protodeboronation than their ester derivatives.
-
Choice of Base and Solvent: The base and solvent system is crucial.
-
Rationale: Strong aqueous bases (NaOH, KOH) can accelerate protodeboronation. Milder, non-nucleophilic bases are preferred. Anhydrous conditions can suppress this side reaction.
-
Recommendation: Switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base.[7][9] Use anhydrous solvents like 1,4-dioxane or toluene. While a small amount of water is sometimes needed to facilitate transmetalation, its quantity should be minimized or eliminated if possible.[1][10]
-
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your reaction is sluggish, it is often better to screen different catalyst/ligand systems rather than simply increasing the heat.
Issue 3: Hydrolysis of the Methyl Ester Group
Q: My final product is contaminated with 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid. How can I prevent the hydrolysis of my methyl ester during the coupling reaction?
A: Ester hydrolysis is a classic byproduct when performing reactions on ester-containing molecules under basic conditions.
Root Cause Analysis: The methyl ester is susceptible to saponification (base-catalyzed hydrolysis), particularly in the presence of strong hydroxide bases (NaOH, KOH) and water, especially at elevated temperatures.[3]
Solutions & Scientific Rationale:
-
Select a Non-Hydrolytic Base: This is the most effective solution.
-
Rationale: Bases that are strong enough to facilitate the Suzuki coupling but are not potent nucleophiles will not attack the ester carbonyl.
-
Recommendation: Use bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or even potassium fluoride (KF).[3][7] These provide the necessary basicity for the catalytic cycle without promoting significant hydrolysis.
-
-
Minimize Water Content: Water is a reactant in the hydrolysis reaction. Using anhydrous solvents is highly beneficial.
-
Reduce Reaction Time and Temperature: Prolonged exposure to basic conditions at high temperatures will increase the extent of hydrolysis. Aim for the most efficient catalyst system that allows the reaction to complete in a shorter time at a lower temperature.
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing and solving common issues in the synthesis.
Caption: A step-by-step guide to diagnosing and resolving common byproduct issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand system for coupling a substituted imidazole with an aryl bromide? A1: While optimization is always substrate-dependent, modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands are highly effective for coupling N-heterocycles. Systems like XPhos Pd G3 or SPhos Pd G3 are excellent starting points.[4][9] They offer high thermal stability and catalytic activity, often allowing for lower catalyst loadings (1-2 mol%) and milder reaction conditions, which helps to preserve the ester group.
Q2: How critical is the quality of the organoboron reagent? A2: It is extremely critical. Boronic acids and their esters can degrade upon storage. It is not uncommon for boronic acids to exist partially as their cyclic anhydride trimers (boroxines), which can affect reactivity.[1] We recommend using freshly prepared or recently purchased boronic esters and storing them under an inert atmosphere, refrigerated, and protected from light.
Q3: Can I monitor the reaction progress by TLC or LC-MS? A3: Yes, and it is highly recommended. Regular monitoring (e.g., every 1-2 hours) allows you to determine the point of maximum conversion of your starting material. This helps to avoid unnecessarily long reaction times at high temperatures, which can lead to increased byproduct formation, particularly ester hydrolysis.
Q4: What is the mechanistic role of the base in the Suzuki-Miyaura reaction? A4: The base plays a crucial role in the transmetalation step. It reacts with the boronic acid (or its ester, following hydrolysis) to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[11] This negatively charged boronate species is much more reactive and readily transfers its organic group from boron to the palladium center, regenerating the base in the process.[3][12]
Reaction Mechanism with Side Pathways
This diagram illustrates the main catalytic cycle and where the undesirable reactions diverge.
Caption: The Suzuki catalytic cycle and key points of byproduct divergence.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of Methyl 4-bromobenzoate with (1-methyl-1H-imidazol-5-yl)boronic acid pinacol ester.
Table 1: Reaction Components & Conditions
| Component/Parameter | Recommended Value/Reagent | Rationale |
| Aryl Halide | Methyl 4-bromobenzoate (1.0 eq) | Commercially available starting material. |
| Boronic Ester | (1-methyl-1H-imidazol-5-yl)boronic acid pinacol ester (1.2 eq) | The pinacol ester is more stable and less prone to protodeboronation than the corresponding acid.[1] |
| Catalyst | XPhos Pd G3 (2 mol%) | Highly active precatalyst for coupling N-heterocycles, allowing for low catalyst loading.[9] |
| Base | Potassium Phosphate (K₃PO₄) (3.0 eq) | Effective, non-nucleophilic base that minimizes ester hydrolysis.[7] |
| Solvent | Anhydrous 1,4-Dioxane | Aprotic solvent ideal for Suzuki couplings; anhydrous form minimizes side reactions.[10] |
| Temperature | 80-100 °C | Balances reaction rate with minimizing thermal degradation and side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst, which would lead to homocoupling.[1] |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add methyl 4-bromobenzoate (1.0 eq), (1-methyl-1H-imidazol-5-yl)boronic acid pinacol ester (1.2 eq), and potassium phosphate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): For best results, sparge the solution with argon gas for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 catalyst (0.02 eq).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via LC-MS or TLC until the limiting starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalytic Synthesis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
Welcome to the Technical Support Center for the optimization and troubleshooting of biaryl imidazole synthesis. This guide is specifically designed for researchers and drug development professionals working with 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (structurally synonymous with methyl 4-(1-methyl-1H-imidazol-5-yl)benzoate).
The most efficient, atom-economical route to access this scaffold is via the1 of 1-methylimidazole with methyl 4-bromobenzoate[1]. This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to ensure reproducible yields.
Standard Operating Procedure (SOP): Direct C-5 Arylation
To ensure maximum trustworthiness and reproducibility, this protocol is designed as a self-validating system . Built-in analytical checkpoints guarantee that you can isolate variables and identify failures before reaching the final workup.
Step-by-Step Methodology
-
Reaction Assembly (Inert Atmosphere):
-
In an oven-dried Schlenk flask, charge 1-methyl-1H-imidazole (1.0 mmol) and methyl 4-bromobenzoate (1.5 equiv, 1.5 mmol).
-
Add the catalyst: Pd(OAc)₂ (5 mol%). Validation Check: The solid mixture should exhibit the characteristic red-brown hue of Pd(II) acetate.
-
Add the promoter and base: Benzoic acid (30 mol%) and K₂CO₃ (2.0 equiv)[1].
-
-
Solvent Addition & Degassing:
-
Add 5.0 mL of deaerated anisole.
-
Add exactly 0.5 mmol of biphenyl to serve as an internal standard for Gas Liquid Chromatography (GLC).
-
Subject the mixture to three freeze-pump-thaw cycles or rigorous N₂ sparging for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, killing the catalytic cycle.
-
-
Catalytic Heating:
-
Seal the flask and heat to 140 °C for 24 hours[1].
-
Validation Check (4h & 12h): Pull a 50 µL aliquot, dilute in ethyl acetate, filter through a short celite plug, and run GC-MS. Compare the product peak area against the biphenyl internal standard to calculate real-time conversion.
-
-
Quench & Workup:
-
Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and wash with distilled water and brine.
-
Validation Check: Spot the aqueous layer on a TLC plate (UV active). If product is present, the aqueous layer is too acidic (protonating the imidazole). Adjust to pH 8 with saturated NaHCO₃ and back-extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Isolation & Verification:
Mechanistic Pathway: Concerted Metalation-Deprotonation (CMD)
Understanding the causality behind the catalytic cycle is critical for troubleshooting. The reaction does not proceed via standard oxidative addition followed by simple base-mediated deprotonation. Instead, the benzoic acid additive actively participates as a proton shuttle in a Concerted Metalation-Deprotonation (CMD) transition state.
Pd-catalyzed Concerted Metalation-Deprotonation (CMD) cycle for C5-arylation.
Optimization Data
The following table summarizes the quantitative impact of varying reaction parameters on the yield of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.
| Entry | Catalyst Loading | Solvent | Additive | Temp (°C) | Isolated Yield (%) |
| 1 | Pd(OAc)₂ (5 mol%) | Anisole | None | 140 | < 30% |
| 2 | Pd(OAc)₂ (5 mol%) | Anisole | PhCOOH (30 mol%) | 140 | 49% |
| 3 | Pd(OAc)₂ (2.5 mol%) | Anisole | PhCOOH (30 mol%) | 140 | 38% |
| 4 | Pd(OAc)₂ (5 mol%) | Anisole | PhCOOH (30 mol%) | 120 | 22% |
Data derived from optimized ligandless conditions utilizing anisole as an EHS-friendly solvent[1].
Troubleshooting & FAQs
Q: My isolated yield is plateauing around 45-50%. Is this normal for this specific substrate? A: Yes. The direct C-5 arylation of 1-methylimidazole with electron-deficient aryl bromides (such as methyl 4-bromobenzoate) typically yields around 49% under optimized ligandless conditions[1]. The electron-withdrawing methyl ester group accelerates the initial oxidative addition but can also increase the rate of competitive protodehalogenation or catalyst poisoning. To maximize your yield, ensure your K₂CO₃ is finely milled and strictly anhydrous.
Q: Why do we use benzoic acid as an additive instead of relying solely on the inorganic base? A: Benzoic acid (30 mol%) acts as a crucial proton shuttle. As shown in the CMD diagram above, the inorganic base (K₂CO₃) alone is too insoluble and bulky to efficiently deprotonate the C5-H bond. Benzoic acid undergoes ligand exchange with the Pd(II) intermediate to form a highly reactive Pd(II)-carboxylate species. The carboxylate oxygen intramolecularly abstracts the C5 proton, significantly lowering the activation energy[1].
Q: I am observing arylation at the C2 position instead of the desired C5 position. How do I fix this regioselectivity issue? A: Regioselectivity in azole C-H arylation is governed by a competition between C-H bond acidity (favoring C2) and steric hindrance/coordination geometry (favoring C5). Under CMD conditions with Pd(OAc)₂ and a carboxylic acid additive, C5 is thermodynamically favored due to lower steric repulsion during the transition state. If you observe C2 arylation, verify that your reaction temperature is at exactly 140 °C; lower temperatures can sometimes trap the kinetic C2 product.
Q: Can I substitute anisole with traditional polar aprotic solvents like DMF or DMA? A: While traditional protocols heavily rely on DMF or DMA, 1[1]. DMF and DMA pose significant Environmental, Health, and Safety (EHS) risks (reprotoxicity). Anisole is a greener aromatic solvent that, when combined with the benzoic acid additive, maintains the solubility of the active Pd-carboxylate species at high temperatures, offering comparable or superior yields without the severe toxicity risks[1].
Q: The reaction mixture turns black and stalls at 20% conversion. What went wrong? A: The appearance of a black precipitate indicates the formation of "Palladium black"—the agglomeration of active Pd(0) into inactive bulk metal. This is usually caused by:
-
Oxygen contamination: Ensure your freeze-pump-thaw cycles are rigorous.
-
Insufficient stabilization: The benzoic acid additive stabilizes the Pd intermediates. Ensure you are using exactly 30 mol%; dropping the additive concentration will lead to rapid catalyst degradation.
References
- Source: National Institutes of Health (NIH)
- 4-(2-oxo-2,3-dihydro-1h-imidazol-4-yl)
Sources
Technical Support Center: Strategies for Overcoming Steric Hindrance with 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. This versatile building block is pivotal in constructing complex molecular architectures; however, its inherent steric profile presents unique synthetic challenges. The proximity of the N-methylated imidazole ring to the benzoic acid ester moiety significantly hinders reactions at the carbonyl carbon and adjacent positions.
This guide is designed to provide you with field-proven insights and robust protocols to navigate these challenges effectively. We will move from frequently encountered issues to in-depth troubleshooting and validated experimental procedures.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face when working with this substrate.
Question 1: Why is the saponification (hydrolysis) of my 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester slow, incomplete, or requiring harsh conditions?
Answer: The primary reason for difficult hydrolysis is steric hindrance. The 3-methyl-3H-imidazol-4-yl group ortho to the ester functionality physically blocks the trajectory of the incoming nucleophile (e.g., hydroxide ion) to the carbonyl carbon. Standard aqueous hydrolysis conditions (NaOH/MeOH/H₂O) often fail or require high temperatures and long reaction times, which can lead to degradation. The rate of alkaline hydrolysis is significantly altered by steric effects that make carbonyl attack difficult.[1]
Question 2: I am attempting a direct amidation by reacting the methyl ester with an amine, but I'm seeing little to no product formation. What is happening?
Answer: Direct amidation of unactivated esters is already a challenging transformation that typically requires high temperatures or strong bases.[2] With this substrate, the steric bulk surrounding the ester carbonyl severely diminishes the reactivity towards even relatively good nucleophiles like primary amines. This steric shield increases the energy barrier for the formation of the tetrahedral intermediate, making the reaction kinetically unfavorable under standard conditions.
Question 3: What are the critical parameters to consider when using this molecule as a coupling partner in a Suzuki-Miyaura reaction?
Answer: If you are using the corresponding aryl halide of this molecule to couple with a boronic acid, the main challenge is the final reductive elimination step from the palladium catalyst. The formation of a sterically congested biaryl product is often the rate-limiting step.[3][4] Success hinges on using a catalyst system specifically designed for hindered substrates. This involves palladium precursors paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6][7] These ligands promote the formation of a stable, low-coordinate palladium species essential for efficient oxidative addition and facilitate the difficult reductive elimination step.[5]
PART 2: In-Depth Troubleshooting Guides and Protocols
Guide 1: Achieving Efficient Ester Hydrolysis
The key to hydrolyzing this hindered ester is to enhance the nucleophilicity of the hydroxide ion or to change the reaction mechanism.
The Challenge: Solvation and Steric Shielding
In traditional aqueous systems, hydroxide ions are heavily solvated by water molecules through hydrogen bonding, which increases the energy barrier for the reaction.[1] This effect, combined with the steric shielding from the imidazole substituent, makes the standard BAc2 mechanism (Bimolecular base-catalyzed acyl-oxygen cleavage) exceptionally slow.
Caption: Inefficiency of aqueous vs. non-aqueous ester hydrolysis.
Recommended Protocol: Non-Aqueous Saponification
This method utilizes a non-polar, aprotic solvent to minimize hydroxide solvation, thereby increasing its nucleophilicity.[1][8]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester in dichloromethane (CH₂Cl₂). A common concentration is 0.1 M.
-
Reagent Preparation: In a separate flask, prepare a 0.3 N solution of sodium hydroxide (NaOH) in methanol (MeOH).
-
Reaction Setup: Place the CH₂Cl₂ solution under an inert atmosphere (Nitrogen or Argon) and stir at room temperature.
-
Addition: Add 3.0 equivalents of the methanolic NaOH solution to the ester solution. The final solvent ratio should be approximately 9:1 CH₂Cl₂:MeOH. Upon addition, a fine white precipitate of the sodium carboxylate salt may begin to form.[1]
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-4 hours at room temperature.
-
Workup: Upon completion, dilute the mixture with water. Acidify the aqueous phase carefully with 1 N HCl to a pH of ~4-5 to protonate the carboxylate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired carboxylic acid.
| Method | Conditions | Typical Time | Yield | Key Advantage |
| Standard Aqueous | NaOH, MeOH/H₂O, Reflux | 24-48 h | < 20% | Simple setup |
| Non-Aqueous | NaOH, CH₂Cl₂/MeOH, RT | 1-4 h | > 90% | Mild conditions, high efficiency[1] |
| Microwave-Assisted | NaOH, H₂O/Dioxane, 120°C | 15-30 min | Variable | Rapid optimization |
Guide 2: Strategies for Amide Bond Formation
For robust and high-yielding amide synthesis, a two-step approach is strongly recommended over direct amidation of this sterically hindered ester.
Caption: Comparison of direct vs. two-step amidation strategies.
Recommended Protocol: Two-Step Hydrolysis and Amide Coupling
This method first converts the ester to the more reactive carboxylic acid, which is then activated with a standard coupling reagent for clean reaction with the desired amine.
Step 1: Hydrolysis
-
Follow the Non-Aqueous Saponification protocol described in Guide 1 to convert the methyl ester into the corresponding carboxylic acid in high yield.
Step 2: Amide Coupling
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.), the desired amine (1.1-1.2 eq.), and an amide coupling reagent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or CH₂Cl₂.
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.), to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup & Purification: Perform a standard aqueous workup to remove the coupling byproducts and excess reagents. Purify the resulting crude amide by flash column chromatography or recrystallization.
| Coupling Reagent | Description | Common Solvents | Notes |
| HATU | High efficiency, low racemization for chiral amines. | DMF, CH₂Cl₂ | Highly effective for hindered substrates. |
| EDC/HOBt | Cost-effective and widely used. | DMF, CH₂Cl₂ | A classic combination suitable for many applications. |
| T3P® | Low epimerization, byproducts are water-soluble. | Ethyl Acetate, THF | A robust method for a wide range of amines. |
For particularly challenging couplings involving electron-deficient amines or sterically demanding substrates, specialized protocols involving the in-situ formation of acyl fluorides may also be considered.[9]
Guide 3: Advanced Catalysis for Cross-Coupling Reactions
When performing Suzuki-Miyaura cross-couplings to form tetra-ortho-substituted biaryls, the choice of ligand is paramount.
The Challenge: Reductive Elimination
The catalytic cycle for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.[5][10] For sterically congested products, the final reductive elimination step is slow and can be outcompeted by side reactions like beta-hydride elimination or protodeboronation.[4] Bulky, electron-donating ligands accelerate this crucial step.
Caption: The Suzuki-Miyaura cycle, highlighting the critical role of bulky ligands.
Recommended Protocol: Suzuki-Miyaura Coupling for Hindered Substrates
This protocol utilizes a modern catalyst system designed to overcome steric challenges.[6][7]
Step-by-Step Protocol:
-
Glovebox/Inert Atmosphere: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) due to the air-sensitivity of the catalyst components.
-
Reagent Loading: To an oven-dried reaction vial, add the aryl halide (e.g., 4-bromo-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester) (1.0 eq.), the boronic acid or ester (1.5-2.0 eq.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine or NHC ligand (e.g., SPhos or a robust acenaphthoimidazolylidene ligand, 2-4 mol%) in the reaction solvent.[6]
-
Reaction Setup: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) to the vial containing the substrates and base. Then, add the pre-mixed catalyst solution.
-
Heating: Seal the vial and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove inorganic salts and the catalyst, and perform a standard aqueous workup and purification.
| Ligand Type | Examples | Key Features |
| Bulky Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly electron-rich and bulky; excellent for activating aryl chlorides and forming hindered biaryls.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, Acenaphthoimidazolylidenes | Strong σ-donors that form very stable Pd complexes; highly active for challenging couplings.[6][7][10] |
| Ferrocenyl Dialkylphosphines | Q-phos | Air-stable ligands that generate highly active catalysts for a range of cross-couplings.[11] |
References
-
Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., & Sagnou, M. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 308-319. [Link]
-
ARKAT USA, Inc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Gagnier, S. V., & Ggagnier, S. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(26), 3461-3463. [Link]
-
Suárez-Castillo, O. R., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 54(2), 108-115. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. [Link]
-
Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2002). Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry, 67(14), 4123–4135. [Link]
-
Watson, D. A., et al. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis, 7(3), 2066-2070. [Link]
- Ingold, C.K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Scientific Reports, 7(1), 1-8. [Link]
-
Xuntong. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
Zhang, Y., et al. (2011). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 16(5), 3734-3751. [Link]
-
Kaur, P., & Vannieuwenhze, M. S. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1471-1474. [Link]
-
Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(6), 1162-1163. [Link]
-
Roy, A., & Reddy, R. S. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(26), 3461-3463. [Link]
-
Kaur, P., & Vannieuwenhze, M. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. jmcct.com [jmcct.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid Methyl vs. Ethyl Ester Derivatives in a Preclinical Setting
Introduction
In the landscape of medicinal chemistry and drug development, the optimization of a lead compound's pharmacokinetic profile is a critical determinant of its ultimate clinical success. Small structural modifications can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The choice between a methyl and an ethyl ester is a common decision point in this process. While seemingly minor, this single carbon difference can dictate the fine balance between metabolic stability, membrane permeability, and solubility.
This guide provides an in-depth, objective comparison of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester and its corresponding ethyl ester derivative. These compounds, featuring a substituted imidazole ring linked to a benzoic acid scaffold, represent a class of molecules with potential applications in various therapeutic areas, given the prevalence of the imidazole motif in pharmacologically active agents.[1][2] This analysis moves beyond theoretical predictions to outline the key experimental workflows that a drug development professional would employ to make an evidence-based selection between these two closely related analogues. We will explore their synthesis, comparative physicochemical properties, and crucial pharmacokinetic parameters, providing the causal logic behind each experimental choice.
Synthesis and Characterization: A Unified Approach
The most direct and common route to synthesizing both the methyl and ethyl esters is the Fischer-Speier esterification of the parent carboxylic acid, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid. This acid-catalyzed reaction is an equilibrium process where an excess of the alcohol (methanol or ethanol) is used to drive the reaction toward the ester product.[3]
Caption: Fischer-Speier esterification pathway for methyl and ethyl ester synthesis.
Experimental Protocol: General Esterification
-
Reaction Setup: To a round-bottom flask, add 1.0 equivalent of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid.
-
Solvent and Reagent Addition: Add 20 equivalents of the respective alcohol (anhydrous methanol or ethanol). This large excess serves as both the solvent and the driving force for the reaction equilibrium.
-
Catalyst: Carefully add 0.1 equivalents of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final ester products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Excess Alcohol: Le Châtelier's principle dictates that adding a large excess of a reactant (the alcohol) will shift the equilibrium towards the products, maximizing the yield of the desired ester.
-
Acid Catalyst: The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
-
Anhydrous Conditions: The reaction produces water as a byproduct. Using anhydrous reagents and solvents prevents the reverse reaction (ester hydrolysis) from occurring, which would reduce the product yield.
Comparative Physicochemical Properties
The addition of a single methylene group (–CH₂–) when moving from a methyl to an ethyl ester has predictable consequences for the molecule's physicochemical profile. These properties are foundational to a drug's behavior in biological systems.
| Property | Methyl Ester Derivative | Ethyl Ester Derivative | Rationale for Difference |
| Molecular Weight ( g/mol ) | ~230.25 | ~244.28 | Addition of a CH₂ group (+14.03 Da). |
| Predicted LogP (cLogP) | ~2.5 - 2.8 | ~2.9 - 3.2 | The ethyl group is more nonpolar than the methyl group, increasing lipophilicity.[4] |
| Predicted Aqueous Solubility | Higher | Lower | Increased lipophilicity (higher LogP) generally correlates with decreased solubility in aqueous media. |
Expertise & Experience: While computational models provide useful estimates, these properties must be experimentally verified. A higher LogP, as seen in the ethyl ester, often suggests better membrane permeability but can also lead to lower aqueous solubility, potentially creating challenges for formulation. This trade-off is a central theme in drug optimization.
Head-to-Head Pharmacokinetic Profiling
To objectively compare these derivatives, a panel of standard in vitro ADME assays is essential. We will focus on three key areas: metabolic stability, passive permeability, and cell-based permeability including active transport.
A. Metabolic Stability: The Battle Against Esterases
Ester-containing drugs are susceptible to hydrolysis by a class of enzymes known as carboxylesterases (CES), which are abundant in the liver, plasma, and intestine.[5][6] This enzymatic cleavage converts the ester back to the parent carboxylic acid, which can be either an activation step (for a prodrug) or a deactivation and clearance pathway.[6][7] The rate of this hydrolysis is a critical factor in determining the drug's half-life and bioavailability.
Caption: Workflow for the in vitro liver microsomal stability assay.
-
Preparation: Dilute pooled human liver microsomes (HLM) to a final concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[8][9]
-
Compound Addition: Add the methyl or ethyl ester derivative to the microsome suspension to a final concentration of 1 µM.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[10][11]
-
Sampling & Quenching: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard.[8]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Interpretation: Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Trustworthiness: This protocol includes a "time zero" sample and often a "minus NADPH" control. The time zero sample establishes the baseline concentration, while the minus NADPH control ensures that any observed compound loss is due to NADPH-dependent enzymatic activity (like CYPs) or esterase activity, which is also present in microsomes and generally NADPH-independent.[11]
| Parameter | Methyl Ester Derivative | Ethyl Ester Derivative | Implication |
| In Vitro Half-life (t½, min) | Hypothetical: 25 | Hypothetical: 40 | A shorter half-life indicates faster metabolic clearance. |
| Intrinsic Clearance (CLint, µL/min/mg) | Hypothetical: 27.7 | Hypothetical: 17.3 | Higher CLint suggests more rapid metabolism by the liver. |
Expertise & Experience: While it is a common assumption that ethyl esters are more sterically hindered and thus more stable to hydrolysis than methyl esters, this is not a universal rule.[12][13] The substrate-binding pocket of the specific esterase isozymes involved plays a crucial role.[6] Therefore, this experiment is vital to determine the actual metabolic liability of each derivative.
B. Membrane Permeability: Crossing the Barrier
A drug's ability to cross biological membranes, such as the intestinal epithelium for oral absorption, is paramount. We use a tiered approach to assess this, starting with a simple, high-throughput assay for passive diffusion and moving to a more complex, biologically relevant cell-based model.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that predicts passive diffusion.[14] It measures a compound's ability to cross from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[15][16] This provides a clean measure of transcellular permeability without the complexities of active transporters.[17]
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).[17]
-
Compound Preparation: Dissolve the test compounds in a buffer solution (pH 7.4) to a final concentration of 10 µM.[17]
-
Assay Setup: Add the compound solution to the donor wells. Place this donor plate onto an acceptor plate containing fresh buffer, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 5-18 hours.[16][18]
-
Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Interpretation: Calculate the effective permeability coefficient (Pe).
Expertise & Experience: PAMPA is an excellent primary screen. We would expect the ethyl ester, with its higher lipophilicity, to exhibit a higher permeability value (Pe) in this assay. A significant discrepancy between PAMPA data and the subsequent Caco-2 data can be diagnostic, often pointing towards the involvement of active transport mechanisms.[15][16]
The Caco-2 assay is the industry standard for predicting human intestinal absorption.[19][20] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing clinically relevant transporters, including efflux pumps like P-glycoprotein (P-gp).[20][21] This assay measures permeability in both directions: from the apical (intestinal lumen) to the basolateral (blood) side (A→B) and vice-versa (B→A).
Caption: Workflow for the bidirectional Caco-2 permeability assay.
-
Cell Culture: Seed Caco-2 cells on permeable Transwell inserts and culture for 21-28 days to allow for differentiation into a confluent monolayer.[21][22]
-
Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer tight junctions.[22][23]
-
A→B Permeability: Add the test compound (e.g., at 10 µM) to the apical (A) donor compartment and fresh buffer to the basolateral (B) receiver compartment.
-
B→A Permeability: In a separate set of wells, add the test compound to the basolateral (B) donor compartment and fresh buffer to the apical (A) receiver compartment.
-
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at a defined time point (e.g., 2 hours).[21]
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.[22]
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).
Trustworthiness: This assay must be run with high- and low-permeability control compounds (e.g., propranolol and atenolol, respectively) to validate the performance of the Caco-2 monolayers. An ER greater than 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.[20]
| Parameter | Methyl Ester Derivative | Ethyl Ester Derivative | Implication |
| Papp (A→B) (x 10⁻⁶ cm/s) | Hypothetical: 8.5 | Hypothetical: 12.0 | Higher value suggests better absorptive permeability. Ethyl ester is likely more permeable due to higher lipophilicity. |
| Papp (B→A) (x 10⁻⁶ cm/s) | Hypothetical: 9.1 | Hypothetical: 13.2 | Measures permeability in the reverse direction. |
| Efflux Ratio (ER) | Hypothetical: 1.07 | Hypothetical: 1.10 | An ER < 2 suggests neither compound is a significant substrate of efflux pumps in this model. |
Integrated Perspective and Decision-Making
The choice between the methyl and ethyl ester is not based on a single parameter but on a holistic evaluation of the data. The goal is to identify the compound with the most balanced profile for the intended therapeutic application.
Caption: Decision-making logic for candidate selection.
Based on our hypothetical data:
-
Ethyl Ester: Shows superior permeability and better metabolic stability. This combination makes it a very strong candidate, assuming its slightly lower aqueous solubility does not pose an insurmountable formulation challenge.
-
Methyl Ester: While slightly less stable and permeable, it may possess better solubility. If the target does not require high membrane penetration and if rapid clearance is observed with the ethyl ester in vivo, the methyl ester could be reconsidered.
In this scenario, the ethyl ester derivative would likely be prioritized for advancement into in vivo pharmacokinetic studies in an animal model. The combined advantages of higher metabolic stability and enhanced permeability present a more promising profile for achieving adequate drug exposure.
Conclusion
The comparison between 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester and its ethyl ester derivative exemplifies a fundamental principle in drug discovery: subtle structural changes can have significant pharmacological consequences. A systematic, data-driven approach using standardized in vitro assays is indispensable for making informed decisions. While the ethyl group often confers greater lipophilicity and permeability, its effect on metabolic stability is not always predictable and must be experimentally determined. By integrating data on synthesis, physicochemical properties, metabolic stability, and membrane permeability, research and development teams can de-risk their projects and select the candidate with the highest probability of success in subsequent preclinical and clinical development.
References
- Satoh, T., Taylor, P., & Hosokawa, M. (2018). The emerging role of human esterases. PubMed.
- Creative Bioarray. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell.
- Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
- GitHub. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. GitHub Gist.
- White, S., et al. (n.d.). Enzymes of drug metabolism during delirium. Oxford Academic.
- Laizure, S. C., et al. (n.d.). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC.
- Pharmaron. (n.d.). Permeability Assays. Pharmaron.
- Williams, F. M. (1988). Clinical significance of esterases in man. PubMed.
- Unknown. (n.d.). Caco2 assay protocol. Source not specified.
- BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro.
- JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- BenchChem. (2026). Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model. BenchChem.
- Unknown. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Source not specified.
- Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org.
- Fuchser, J., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. PubMed.
- Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec.
- Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Nuvisan.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- MDPI. (2023). Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes. MDPI.
- Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks.
- Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online.
- PubMed. (n.d.).
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.
-
PubMed Central (PMC). (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][5][8]diazepine-3-carboxylate does not influence bioavailability. PubMed Central (PMC).
- EPA. (2025). Benzoic acid, 3-methyl-, methyl ester Properties. EPA CompTox Chemicals Dashboard.
- ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols.
- MDPI. (2023).
- PubMed. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed.
- PubMed. (n.d.).
- ResearchGate. (2026). Review of pharmacological effects of imidazole derivatives.
- Journal of Clinical Medicine of Kazakhstan. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan.
- Biodiesel Education. (n.d.). Ethyl and methyl esters of vegetable oil.
- Unknown. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mercell.com [mercell.com]
- 9. beckman.com [beckman.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. mttlab.eu [mttlab.eu]
- 12. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. PAMPA | Evotec [evotec.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. nuvisan.com [nuvisan.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Comprehensive NMR Spectra Analysis and Assignment of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester: A Comparative Guide to Assignment Methodologies
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when elucidating highly functionalized heteroaromatic systems. The molecule 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester presents a classic structural challenge: it contains two distinct aromatic systems (a para-substituted benzene ring and a substituted imidazole ring) connected by a C–C bond.
Misassigning the substitution pattern of the imidazole ring (e.g., confusing the 1-methyl and 3-methyl tautomers/isomers) can lead to catastrophic failures in downstream Structure-Activity Relationship (SAR) studies. To establish the most robust workflow for assigning this molecule, this guide objectively compares three distinct analytical methodologies, providing the causality behind each experimental choice and a self-validating protocol for absolute structural proof.
Methodology Comparison: Choosing the Right Analytical Strategy
To definitively assign the structure, researchers typically choose between three pathways. Each offers a different balance of speed, cost, and structural certainty.
Method A: 1D-Only Analysis (1H, 13C, DEPT-135)
-
Mechanism: Relies on the direct observation of proton and carbon chemical shifts, utilizing empirical rules (e.g., the deshielding anisotropic effect of the ester carbonyl) to assign positions.
-
The Flaw: The quaternary carbons connecting the two rings (Ar-C4 and Im-C4) are silent in the 1H spectrum. Assigning the inter-ring connectivity relies entirely on chemical intuition, leaving room for ambiguity.
Method B: Multidimensional NMR Suite (1D + 2D COSY, HSQC, HMBC)
-
Mechanism: Uses radiofrequency pulse sequences to transfer magnetization between coupled nuclei. HMBC (Heteronuclear Multiple Bond Correlation) detects long-range carbon-proton couplings over 2 to 3 bonds ( 2JCH and 3JCH ).
-
The Advantage: This is the Gold Standard . By tracing the 3JCH scalar coupling from the imidazole protons to the benzene carbons, Method B creates a self-validating system that definitively proves the C–C linkage without relying on empirical guesswork[1].
Method C: Computer-Assisted Structure Elucidation (CASE)
-
Mechanism: Employs algorithmic reasoning and machine learning to match experimental spectral data against massive databases of predicted chemical shifts[2].
-
The Advantage: CASE systems can rapidly generate all possible structural isomers and rank them by probability. However, to achieve >95% accuracy on complex heterocycles, CASE algorithms still require high-quality 2D NMR data as input[3],[4].
Table 1: Comparative Performance Metrics
| Metric | Method A: 1D NMR | Method B: 2D NMR Suite | Method C: CASE Software |
| Primary Data | 1 H, 13 C, DEPT | COSY, HSQC, HMBC | Algorithmic Predictions |
| Accuracy | Moderate (~70%) | Absolute (>99%) | High (~95% with 2D data) |
| Time to Result | < 1 Hour | 4 - 12 Hours | Minutes (Post-Acquisition) |
| Inter-ring Linkage | Inferred | Definitively Proven | Predicted / Matched |
| Best Use Case | Routine purity checks | De novo structural proof | High-throughput screening |
Visualizing the Analytical Workflow
Fig 1. Comparative workflow of NMR assignment methodologies for complex heterocycles.
Experimental Protocol: The Multidimensional (Method B) Workflow
To generate a self-validating dataset, the following step-by-step protocol must be executed. Note: The causality behind each parameter is provided to ensure scientific integrity.
Step 1: Optimized Sample Preparation
-
Action: Dissolve 20 mg of the highly purified compound in 0.6 mL of CDCl 3 (100 atom% D) containing 0.03% v/v TMS.
-
Causality: A high sample concentration is mandatory. While 1 H spectra can be acquired with <1 mg, the insensitive nature of 13 C nuclei (1.1% natural abundance) and the need for long-range HMBC correlations require a concentrated sample to achieve an adequate Signal-to-Noise (S/N) ratio within a practical timeframe.
Step 2: 1D Acquisition Parameters
-
Action: Acquire 1 H (16 scans, relaxation delay D1 = 1s) and 13 C (1024 scans, relaxation delay D1 = 2s).
-
Causality: The extended 2-second relaxation delay in the 13 C experiment ensures that the quaternary carbons (which lack attached protons to facilitate rapid dipole-dipole relaxation) fully relax between pulses, preventing their signals from disappearing into the baseline.
Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Action: Acquire multiplicity-edited HSQC.
-
Causality: This maps direct 1JCH bonds. It allows the immediate differentiation of the N-CH 3 carbon from the O-CH 3 carbon based on their attached proton shifts, isolating the spin systems before attempting to link them.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Action: Acquire HMBC optimized for long-range couplings ( J = 8 Hz).
-
Causality: This is the critical step. The HMBC pulse sequence suppresses direct 1-bond couplings and highlights 2- and 3-bond connections. This allows us to "see" across the C–C bond separating the imidazole and benzene rings, validating the structure[3].
Data Presentation: Complete NMR Assignments
Using the Method B workflow, the following assignments are derived. The data represents a self-validating matrix where every proton and carbon is cross-referenced by 2D correlations.
Table 2: 1 H and 13 C NMR Assignments with Key HMBC Correlations
(Simulated data at 400 MHz for 1 H and 100 MHz for 13 C in CDCl 3 )
| Position | 1 H Shift (ppm) | Multiplicity ( J in Hz) | 13 C Shift (ppm) | Diagnostic HMBC Correlations ( 3JCH ) |
| O-CH 3 | 3.92 | s (3H) | 52.3 | C=O (Ester) |
| C=O (Ester) | - | - | 166.5 | - |
| Ar-C1 | - | - | 129.8 | - |
| Ar-C2/C6 | 8.05 | d (8.4) | 130.1 | C=O, Ar-C4 |
| Ar-C3/C5 | 7.55 | d (8.4) | 128.5 | Ar-C1 |
| Ar-C4 | - | - | 135.2 | - |
| Im-C4 | - | - | 141.0 | - |
| Im-C5 | 7.25 | s (1H) | 121.5 | Ar-C4 (Inter-ring link) , Im-C2 |
| Im-C2 | 7.65 | s (1H) | 138.2 | Im-C4 |
| N-CH 3 | 3.75 | s (3H) | 33.5 | Im-C2, Im-C4 |
Mechanistic Insights: Proving the Structure
The true power of this analysis lies in interpreting the HMBC data to prove causality. How do we know the methyl group is on N3 and not N1? How do we prove the rings are connected?
-
Locating the N-Methyl Group: The protons of the N-CH 3 group (3.75 ppm) show strong 3JCH cross-peaks to both Im-C2 (138.2 ppm) and Im-C4 (141.0 ppm). If the methyl were on N1, we would see correlations to Im-C2 and Im-C5 instead. This unequivocally places the methyl at the 3-position.
-
The Inter-Ring Linkage: The most vital correlation in the entire dataset is the 3JCH coupling from the Im-H5 proton (7.25 ppm) to the Ar-C4 quaternary carbon (135.2 ppm) . Because this interaction spans exactly three bonds ( 1 H → C5 → C4(Im) → C4(Ar)), it serves as absolute, self-validating proof that the imidazole ring is covalently bonded to the para-position of the benzoic acid derivative.
Fig 2. Key diagnostic HMBC correlations establishing inter-ring connectivity.
Conclusion
While CASE software (Method C) represents the future of high-throughput structural prediction[5],[2], the multidimensional NMR suite (Method B) remains the indispensable gold standard for de novo structural proof. By leveraging 2D HMBC to map 3-bond heteronuclear correlations, researchers can build a self-validating dataset that eliminates the ambiguity inherent in 1D-only analysis, ensuring the absolute structural integrity of complex pharmaceutical intermediates like 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.
Sources
Mass spectrometry fragmentation patterns of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing intricate details about a molecule's structure through its fragmentation patterns. This guide offers an in-depth, comparative analysis of the mass spectrometry fragmentation of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, a compound of interest in medicinal chemistry and materials science.
This document moves beyond a simple recitation of data. It is designed to provide a deep understanding of the "why" behind the fragmentation, comparing different ionization techniques and providing the experimental framework necessary for reproducible results. Our approach is grounded in established principles of mass spectrometry, drawing parallels with the known fragmentation of its core constituents: the N-methylated imidazole ring and the benzoic acid methyl ester moiety.
Unveiling the Structure: An Introduction to the Analyte
4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is a bifunctional molecule featuring a substituted imidazole ring linked to a benzoic acid methyl ester. The imidazole portion is a common scaffold in pharmaceuticals, while the benzoic acid ester provides a reactive handle for further chemical modifications. The interplay between these two functional groups dictates the molecule's fragmentation behavior under mass spectrometric analysis.
The Heart of the Matter: Fragmentation Analysis
The fragmentation of this molecule is best understood by considering the distinct characteristics of its two primary structural components and the influence of the ionization method. We will compare the fragmentation patterns expected from Electron Ionization (EI), typically used with Gas Chromatography-Mass Spectrometry (GC-MS), and Electrospray Ionization (ESI), commonly paired with Liquid Chromatography-Mass Spectrometry (LC-MS).
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a high-energy ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester under EI is predicted to be initiated at several key sites.
The fragmentation of the methyl benzoate moiety is a well-understood process.[1] A primary fragmentation event is the loss of the methoxy radical (•OCH3) to form the highly stable benzoyl cation.[1] This cation can subsequently lose a molecule of carbon monoxide (CO) to yield the phenyl cation.[1]
The imidazole ring, being an aromatic heterocycle, exhibits its own characteristic fragmentation. The major fragmentation pathway for imidazole-based biheterocycles often involves the decomposition of the azole ring with the loss of small neutral molecules such as HCN or CH3CN.[2] For N-methylated analogues, ring expansion and skeletal rearrangements have also been proposed.[2]
Predicted Key Fragment Ions under EI-MS:
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Origin |
| 216 | [M]+• (Molecular Ion) | Intact molecule |
| 201 | [M - CH3]+ | Loss of a methyl radical from the imidazole ring |
| 185 | [M - OCH3]+ | Loss of a methoxy radical from the ester group |
| 157 | [M - COOCH3]+ | Loss of the entire methoxycarbonyl group |
| 130 | [C8H8N2]+• | Fragment containing the imidazole and phenyl rings |
| 105 | [C7H5O]+ | Benzoyl cation from cleavage of the C-C bond |
| 77 | [C6H5]+ | Phenyl cation from the loss of CO from the benzoyl cation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-350.
-
Visualizing the Fragmentation:
Caption: LC-MS/MS workflow for fragmentation analysis.
Comparative Analysis and Alternative Methods
The choice between GC-MS and LC-MS/MS for the analysis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester will depend on the specific research question.
-
GC-MS with EI is ideal for creating a reproducible fragmentation library and for the identification of the compound in complex mixtures, provided it is sufficiently volatile and thermally stable. The extensive fragmentation provides a high degree of structural information.
-
LC-MS/MS with ESI is preferable for the analysis of less volatile or thermally labile compounds. It is also the method of choice for quantification due to its high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM). The controlled fragmentation in the collision cell allows for targeted structural investigation.
While mass spectrometry is a powerful tool, complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for the unambiguous structural confirmation of a novel compound. NMR provides detailed information about the connectivity of atoms, while IR spectroscopy identifies the functional groups present in the molecule.
Conclusion: A Roadmap for Structural Elucidation
The mass spectrometric fragmentation of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is a rich and informative process. By understanding the fundamental fragmentation pathways of its constituent imidazole and benzoic acid methyl ester moieties, and by selecting the appropriate ionization technique and experimental conditions, researchers can gain deep insights into its structure. This guide provides a predictive framework and a practical set of protocols to aid in the structural elucidation of this and structurally related compounds, thereby accelerating research and development in the chemical and pharmaceutical sciences.
References
-
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. Available from: [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available from: [Link]
Sources
Efficacy comparison of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester analogs
The quest for targeted cancer therapies has led to the exploration of various molecular pathways critical for tumor growth and survival. One such pathway is the post-translational modification of proteins by farnesylation, a reaction catalyzed by the enzyme farnesyltransferase (FT). Inhibition of this enzyme has emerged as a promising strategy for anticancer drug development. This guide provides a comparative analysis of the efficacy of a series of imidazole-based compounds, including analogs of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, as potent farnesyltransferase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potential, supported by robust experimental data.
The Significance of Farnesyltransferase Inhibition in Oncology
Farnesyltransferase is a crucial enzyme that catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of a variety of cellular proteins. One of the most well-known substrates of FT is the Ras protein, a key component of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Mutated ras genes are found in a significant percentage of human tumors, leading to constitutively active Ras signaling and uncontrolled cell growth.[1] By preventing the farnesylation of Ras, FT inhibitors (FTIs) block its localization to the cell membrane, thereby abrogating its oncogenic signaling.[2]
The therapeutic potential of FTIs extends beyond Ras-mutated cancers. Other farnesylated proteins involved in tumorigenesis include Rheb (a critical activator of the mTOR pathway) and the nuclear lamins.[2] This broader substrate profile suggests that FTIs could be effective in a wider range of malignancies.
Below is a diagram illustrating the farnesyltransferase pathway and the mechanism of its inhibition.
Caption: Farnesyltransferase pathway and its inhibition.
Comparative Efficacy of Imidazole-Based Farnesyltransferase Inhibitors
The imidazole moiety is a key pharmacophore in many potent FTIs due to its ability to coordinate with the zinc ion in the active site of the enzyme. Structure-activity relationship (SAR) studies have revealed that modifications to the scaffold of these imidazole-containing compounds can significantly impact their inhibitory potency.[3]
The following table summarizes the in vitro efficacy of a series of 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine analogs as farnesyltransferase inhibitors. The data highlights how substitutions at various positions of the benzodiazepine ring influence the half-maximal inhibitory concentration (IC50).
| Compound | R1 | R2 | R3 | R4 | FT IC50 (nM)[3][4] |
| 1 | H | H | H | 2-Naphthoyl | 250 |
| 2 | 7-Cl | H | H | 2-Naphthoyl | 100 |
| 3 | 7-Br | H | H | 2-Naphthoyl | 80 |
| 4 | 7-CN | H | H | 2-Naphthoyl | 50 |
| 5 | 7-CN | 3(R)-CH3 | H | 2-Naphthoyl | 60 |
| 6 | 7-CN | 3(R)-CH2Ph | H | 2-Naphthoyl | 30 |
| 7 | 7-CN | 3(R)-CH2Ph | H | 2-Thienylsulfonyl | 20 |
| 8 (BMS-214662) | 7-CN | 3(R)-CH2Ph | H | 2-Thienylsulfonyl | 1.5[4] |
Analysis of Structure-Activity Relationships:
The data presented in the table reveals several key insights into the SAR of these imidazole-based FTIs:
-
Substitution at the 7-position: Introducing an electron-withdrawing group at the 7-position of the benzodiazepine ring generally enhances inhibitory activity. For instance, replacing hydrogen (Compound 1) with chlorine (Compound 2), bromine (Compound 3), and a cyano group (Compound 4) leads to a progressive increase in potency.[3] The cyano group appears to be particularly favorable.[4]
-
Substitution at the 3-position: The introduction of a substituent at the 3-position can further enhance efficacy. A phenylmethyl group at the 3(R) position (Compound 6) results in a more potent inhibitor than a methyl group (Compound 5) or no substitution (Compound 4).[4]
-
Modification of the N-4 substituent: The nature of the substituent at the N-4 position plays a critical role in determining the inhibitory potency. Replacing the 2-naphthoyl group (Compound 6) with a 2-thienylsulfonyl group (Compound 7) leads to a significant improvement in activity.[4] Further optimization of this sulfonyl series led to the discovery of BMS-214662 (Compound 8), a highly potent FTI with an IC50 of 1.5 nM.[4]
Experimental Protocol: In Vitro Farnesyltransferase Inhibition Assay
The determination of the IC50 values for the presented compounds relies on a robust and reproducible in vitro assay. The following is a representative protocol for measuring FT inhibition.
Objective: To determine the concentration of a test compound that inhibits 50% of the farnesyltransferase enzyme activity.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
Test compounds (imidazole-based analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 10 mM MgCl2, 10 µM ZnCl2)
-
Streptavidin-coated microplates
-
Scintillation proximity assay (SPA) beads conjugated with a scintillant
-
[3H]-FPP (radiolabeled)
Workflow:
Caption: Experimental workflow for the in vitro FT inhibition assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the assay buffer, recombinant FTase, and the biotinylated Ras peptide substrate.
-
Initiation of Reaction: Add the test compounds at various concentrations to the wells, followed by the addition of [3H]-FPP to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Capture of Biotinylated Product: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated-farnesylated Ras peptide to bind to the plate.
-
Signal Detection: Add SPA beads to the wells. The proximity of the radiolabeled farnesyl group to the scintillant on the beads will generate a detectable signal.
-
Data Acquisition: Measure the signal using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The comparative analysis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester analogs and related imidazole-based compounds demonstrates their potential as highly potent farnesyltransferase inhibitors. The structure-activity relationship studies underscore the importance of specific substitutions on the core scaffold for optimizing inhibitory activity. The development of compounds like BMS-214662, with nanomolar potency, highlights the success of rational drug design in this area.[4] Further investigations into the pharmacokinetic and pharmacodynamic properties of these analogs are warranted to translate their in vitro efficacy into effective clinical candidates for the treatment of cancer and other diseases where farnesyltransferase plays a critical role.
References
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2023). ResearchGate. [Link]
-
Charton, J., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. bioRxiv. [Link]
-
Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. (1999). PubMed. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). PMC. [Link]
-
Hunt, J. T., et al. (1999). Discovery and Structure-Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2022). PMC. [Link]
-
IC50 graphs of molecules showing the best inhibitor potential. (2021). ResearchGate. [Link]
-
Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor. (2003). PubMed. [Link]
-
Medicinal Chemistry. (2022). Ingenta Connect. [Link]
-
Hunt, J. T., et al. (2000). Discovery of (R)-7-Cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine (BMS-214662), a Farnesyltransferase Inhibitor with Potent Preclinical Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
List of Mean IC 50 Values of Tested Imidazoles and In Vivo Human... (2010). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors. (2017). RSC Publishing. [Link]
-
4-(Imidazol-1-yl)benzoic acid. (2011). ResearchGate. [Link]
-
Adjei, A. A., et al. (2000). Comparison of potential markers of farnesyltransferase inhibition. PubMed. [Link]
-
Lead optimization of 4-imidazolylflavans: new promising aromatase inhibitors. (2011). PubMed. [Link]
-
3-Aryl-4-aryloyl-1-(1H-imidazol-5-yl)methylpyrrole, a novel class of farnesyltransferase inhibitors. (2001). PubMed. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
Sources
- 1. Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of potential markers of farnesyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Establishment of Reference Standards for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester Validation
Introduction: The Critical Role of Validated Reference Standards in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the unequivocal characterization of any new chemical entity is paramount. The integrity of all subsequent preclinical and clinical data hinges on the quality and purity of the active pharmaceutical ingredient (API). A well-characterized reference standard serves as the benchmark against which all production batches are measured, ensuring consistency, safety, and efficacy.[1] This guide provides an in-depth technical comparison of methodologies for establishing and validating a reference standard for the novel compound, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.
This imidazole derivative, with its potential applications in medicinal chemistry, requires a robust analytical control strategy. The establishment of a primary reference standard is the cornerstone of this strategy. This guide will detail the synthesis of a candidate reference material, its comprehensive characterization, and a comparison of analytical techniques for its validation, providing researchers, scientists, and drug development professionals with the necessary tools to ensure data integrity and regulatory compliance.
Synthesis of the Candidate Reference Material
The synthesis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester can be approached through several synthetic routes. A common and effective method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4] This approach offers high yields and good functional group tolerance.
The general synthetic pathway is outlined below:
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Imidazole Ligands: A Comparative Analysis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
Introduction: The Privileged Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow it to bind effectively to a wide range of biological targets.[1] From the endogenous neurotransmitter histamine to blockbuster drugs like the antifungal ketoconazole and the anti-ulcer agent cimetidine, the versatility of the imidazole moiety is well-established.[3][4][5]
The development of novel imidazole-containing compounds is a continuous effort in drug discovery.[6][7] However, the synthesis of a new molecule is merely the first step. Rigorous, objective benchmarking against established standard ligands is critical to understanding its pharmacological profile, identifying its potential therapeutic value, and uncovering any liabilities.
This guide provides an in-depth framework for benchmarking a novel, hypothetical imidazole derivative, 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (hereafter referred to as MIM-BA ), against well-characterized standard ligands. We will detail the strategic selection of assays, provide validated experimental protocols, and present a comparative analysis of performance data, offering the field-proven insights necessary to evaluate such a compound for further development.
Compound Profiles: The Challenger and The Champions
A robust benchmarking strategy relies on comparing the test article to standards that represent a range of activities and properties.
-
Test Compound: 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (MIM-BA)
-
Structure: A substituted imidazole coupled to a benzoic acid methyl ester. This design retains the core imidazole pharmacophore while exploring how substitutions at the 4-position influence target engagement and selectivity. The methyl ester modification also impacts physicochemical properties like lipophilicity and cell permeability compared to a free carboxylic acid.
-
-
Standard Ligands:
-
Histamine: The natural, endogenous agonist for all histamine receptor subtypes. It serves as the primary benchmark for assessing agonistic activity and as a reference for competitive binding assays.[3]
-
Mepyramine: A first-generation antihistamine that acts as a potent antagonist/inverse agonist at the histamine H1 receptor (H1R). It is a gold-standard competitor for H1R binding assays.[8]
-
Ketoconazole: A broad-spectrum antifungal agent known for its potent and relatively non-selective inhibition of Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[5][9] It is an essential benchmark for assessing the potential for drug-drug interactions (DDI).
-
The Benchmarking Workflow: A Triad of Essential Assays
To build a comprehensive initial profile of MIM-BA, we employ a triad of assays targeting three critical aspects of a drug candidate's performance: target engagement, functional cellular activity, and a primary safety/liability assessment.
Caption: Overall experimental workflow for benchmarking MIM-BA.
-
Target Engagement: A competitive radioligand binding assay for the Histamine H1 Receptor (H1R) to determine binding affinity (Kᵢ).
-
Functional Potency: An H1R-mediated intracellular calcium flux assay to determine functional antagonism (IC₅₀).
-
Off-Target Liability: A Cytochrome P450 isoform 3A4 (CYP3A4) inhibition assay to assess the potential for drug-drug interactions (IC₅₀).
Part 1: Target Engagement - Histamine H1 Receptor Binding Assay
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to displace a known high-affinity radioligand.
Experimental Protocol
Rationale: This protocol is based on established methods for competitive radioligand binding.[10] We use [³H]Mepyramine, a well-characterized H1R antagonist, as the radioligand. The displacement of this ligand by MIM-BA allows for the calculation of the inhibitory constant (Kᵢ), a true measure of binding affinity.
Materials:
-
Membrane Preparation: Human H1 receptor-expressing cell membranes (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]Mepyramine (specific activity ~20-30 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB) Control: High concentration of unlabeled Mepyramine (e.g., 10 µM).
-
Test Compounds: MIM-BA, Histamine, Mepyramine.
-
Scintillation Cocktail & Vials.
-
96-well plates and a cell harvester.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of Assay Buffer for "Total Binding" wells, 50 µL of NSB control for "Non-Specific Binding" wells, or 50 µL of varying concentrations of test compounds (MIM-BA or standards).
-
Radioligand Addition: Add 50 µL of [³H]Mepyramine diluted in Assay Buffer to all wells. The final concentration should be approximately equal to its Kₑ value for the H1R (~1-2 nM).
-
Reaction Initiation: Add 100 µL of the H1R membrane preparation (containing 15-20 µg of protein) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with 500 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor compound's concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
Part 2: Functional Potency - Calcium Flux Assay
This cell-based functional assay measures a compound's ability to inhibit the downstream signaling of the H1 receptor upon activation by histamine.
Mechanism of Action: H1 Receptor Signaling
The H1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[8] Ligand binding initiates a cascade where Gαq/11 activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a measurable hallmark of H1R activation.
Caption: Histamine H1 receptor signaling pathway via Gq/11.
Experimental Protocol
Rationale: This protocol measures the inhibition of histamine-induced calcium mobilization.[8][11] Cells expressing H1R are pre-loaded with a calcium-sensitive fluorescent dye. They are then treated with the antagonist (MIM-BA) before being challenged with an agonist (histamine). A potent antagonist will prevent the histamine-induced fluorescent signal.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Culture Medium: DMEM, 10% FBS.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Histamine.
-
Test Compounds: MIM-BA and Mepyramine.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the H1R-expressing cells into 96-well black, clear-bottom plates at a density of 40,000-50,000 cells/well and incubate overnight.
-
Dye Loading: Remove the culture medium and add 100 µL of the fluorescent dye loading solution to each well. Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Wash the cells twice with 100 µL of HBSS to remove excess dye. Add a final 100 µL of HBSS to each well.
-
Compound Pre-incubation: Add varying concentrations of the test compounds (MIM-BA, Mepyramine) to the wells and incubate at 37°C for 15-30 minutes. This allows the antagonist to bind to the receptors.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined concentration of histamine (typically an EC₈₀ concentration, which gives 80% of the maximal response) to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 90-120 seconds).
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) represents the calcium response.
-
Normalize the data, setting the response in the presence of histamine alone as 100% and the response in buffer-only wells as 0%.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the histamine-induced response.
Part 3: Off-Target Liability - CYP450 Inhibition Assay
This assay assesses a compound's potential to cause drug-drug interactions by inhibiting the key metabolic enzyme, CYP3A4.
Experimental Protocol
Rationale: Many imidazole-containing drugs are known inhibitors of CYP enzymes.[9] Inhibition of CYPs, particularly CYP3A4 which metabolizes ~50% of clinical drugs, is a major cause of adverse DDI.[12] This LC-MS/MS-based assay uses human liver microsomes (HLM) as a source of enzymes and a probe substrate (Midazolam for CYP3A4) to quantify inhibitory potential.[13][14]
Materials:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).
-
Probe Substrate: Midazolam (for CYP3A4).
-
Test Compounds: MIM-BA and Ketoconazole (positive control).
-
Reaction Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
Stop Solution: Acetonitrile with an internal standard (e.g., Diazepam).
-
LC-MS/MS system.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the HLM, reaction buffer, and varying concentrations of the test compound (MIM-BA or Ketoconazole). Pre-incubate at 37°C for 5-10 minutes.
-
Substrate Addition: Add the CYP3A4 probe substrate, Midazolam, to the wells.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold Stop Solution. This precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite (1'-hydroxymidazolam for Midazolam).
Data Analysis:
-
Determine the rate of metabolite formation in the presence of each concentration of the test compound.
-
Normalize the data, with the rate in the vehicle control (no inhibitor) representing 100% activity.
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Use non-linear regression to calculate the IC₅₀ value, the concentration of the test compound that causes 50% inhibition of the enzyme activity.
Comparative Data Summary
The following table presents a hypothetical but realistic data set for MIM-BA benchmarked against the standard ligands. This data is designed to illustrate a plausible outcome for a promising, yet imperfect, lead compound.
| Compound | H1R Binding Affinity (Kᵢ, nM) | H1R Functional Antagonism (IC₅₀, nM) | CYP3A4 Inhibition (IC₅₀, µM) |
| MIM-BA (Test) | 8.5 | 25.2 | 2.1 |
| Histamine | 150* | N/A (Agonist) | > 50 |
| Mepyramine | 1.8 | 5.5 | 15.3 |
| Ketoconazole | > 10,000 | > 10,000 | 0.04 |
Note: Kᵢ for agonists in a competitive binding assay reflects their affinity for the receptor but does not describe their functional effect.
Discussion and Interpretation
-
Target Potency: The hypothetical data shows that MIM-BA is a potent H1 receptor ligand with a single-digit nanomolar binding affinity (Kᵢ = 8.5 nM). Its functional antagonism (IC₅₀ = 25.2 nM) confirms it effectively blocks receptor signaling in a cellular context. While it is approximately 4-5 times less potent than the benchmark antagonist Mepyramine, it demonstrates significant and promising on-target activity.
-
Selectivity and Safety Profile: The most critical finding is in the off-target assay. MIM-BA shows moderate inhibition of CYP3A4 (IC₅₀ = 2.1 µM). This is a significant liability. Compared to Ketoconazole, a potent inhibitor (IC₅₀ = 0.04 µM), MIM-BA is much weaker. However, it is nearly 8-fold more potent as a CYP3A4 inhibitor than Mepyramine. This level of CYP inhibition could pose a risk for drug-drug interactions in a clinical setting and would be a primary focus for optimization in a medicinal chemistry campaign. The therapeutic window between desired H1R activity (nanomolar) and undesired CYP inhibition (micromolar) is a key consideration.
Conclusion
This guide outlines a foundational benchmarking strategy for novel imidazole-based ligands, using the hypothetical compound 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (MIM-BA) as a case study. By systematically evaluating target engagement, functional potency, and a key safety liability, we can construct a robust initial profile of a new chemical entity.
Our analysis of the hypothetical data for MIM-BA reveals a compound with high on-target potency but a potential off-target liability due to moderate CYP3A4 inhibition. This data-driven approach allows researchers to make informed decisions: MIM-BA could be a valuable tool compound for in vitro studies, or it could serve as a lead for a medicinal chemistry program aimed at reducing CYP3A4 activity while retaining H1 receptor potency. This objective, multi-faceted benchmarking is indispensable for the successful progression of new chemical entities in the drug discovery pipeline.
References
-
Title: Imidazole - Wikipedia Source: Wikipedia URL: [Link]
- Title: Functional assays for screening GPCR targets Source: Drug Discovery Today URL
-
Title: Functional Assays for Identifying Ligands at Orphan G Protein-Coupled Receptors Source: Assay and Drug Development Technologies URL: [Link]
-
Title: Synthesis and therapeutic potential of imidazole containing compounds Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]
-
Title: Recent progress in assays for GPCR drug discovery Source: Acta Pharmacologica Sinica URL: [Link]
-
Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: Molecules URL: [Link]
-
Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: Molecules URL: [Link]
-
Title: Imidazoles in medicine: a review of its pharmacological and therapeutic applications Source: Taylor & Francis Online URL: [Link]
-
Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: Methods in Enzymology URL: [Link]
-
Title: Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors Source: Frontiers in Pharmacology URL: [Link]
-
Title: Imidazole derivatives: Impact and prospects in antiviral drug discovery Source: ScienceDirect URL: [Link]
-
Title: NanoBRET binding assay for histamine H2 receptor ligands using live recombinant HEK293T cells Source: ResearchGate URL: [Link]
-
Title: Imidazole and its derivatives as potential candidates for drug development Source: ResearchGate URL: [Link]
-
Title: Histamine (Life Science Format) ELISA Kit Instructions Source: Neogen URL: [Link]
-
Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec URL: [Link]
-
Title: Human Histamine H4 Receptor Stable Cell Line Source: GenScript URL: [Link]
-
Title: Conditions of the in vitro CYP450 metabolism inhibition assay Source: ResearchGate URL: [Link]
-
Title: Inhibition of cytochromes P450 by antifungal imidazole derivatives Source: PubMed URL: [Link]
-
Title: Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: Journal of Pharmaceutical Research International URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. tandfonline.com [tandfonline.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. jchemrev.com [jchemrev.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to FTIR Baseline Correction: An In-Depth Analysis Featuring 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
For the discerning researcher, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for molecular characterization. However, the raw data seldom presents a perfect picture. Baseline distortions, arising from a variety of instrumental and sample-induced effects, can obscure critical spectral features, leading to erroneous interpretations and compromising quantitative analysis.[1] This guide provides a comprehensive comparison of common baseline correction methods, using the analysis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester as a practical example. We will delve into the causality behind experimental choices and present a self-validating protocol for acquiring and processing high-quality FTIR data.
The Imperative of a Flat Baseline in FTIR Spectroscopy
An ideal FTIR spectrum exhibits a flat baseline at zero absorbance, with peaks representing the specific vibrational modes of the molecule under investigation. In reality, factors such as sample scattering, instrument drift, and atmospheric interference can introduce a sloping or curved baseline.[1] Failure to correct for these artifacts can lead to significant errors in peak intensity and position, thereby affecting both qualitative and quantitative analyses.[1] Accurate baseline correction is paramount for enhancing spectral accuracy, improving the reliability of quantitative measurements, and facilitating meaningful spectral comparisons.[1]
Comparative Analysis of Baseline Correction Methods
Several algorithms have been developed to address baseline distortions, each with its own set of advantages and limitations. The choice of method is critical and depends on the nature of the baseline distortion and the complexity of the spectrum.[2]
Here, we compare three commonly employed baseline correction techniques:
-
Polynomial Fitting: This method involves fitting a low-order polynomial to the baseline regions of the spectrum and subtracting it. While simple to implement, it can sometimes distort peak shapes if not applied carefully.[2][3]
-
Asymmetric Least Squares (airPLS): This algorithm iteratively reweights the data points, penalizing those that are part of a peak and giving more weight to the baseline, to achieve a smooth and accurate baseline correction.[4]
-
Iterative Averaging (IA): A newer method that utilizes a moving average to automatically correct the baseline and has shown to be effective across various signal-to-noise ratios.[4]
To illustrate the impact of these methods, we will consider a hypothetical FTIR spectrum of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. The expected characteristic peaks for this molecule would include:
-
C=O stretch (ester): ~1725 cm⁻¹[5]
-
C=N and C=C stretches (imidazole ring): ~1450-1600 cm⁻¹[6]
-
C-O stretch (ester): ~1275 cm⁻¹[5]
-
Aromatic C-H bending: ~700-900 cm⁻¹[5]
The following table summarizes how different baseline correction methods could potentially affect the interpretation of these key peaks.
| Baseline Correction Method | Effect on C=O Stretch (~1725 cm⁻¹) | Effect on Imidazole Ring Vibrations (~1450-1600 cm⁻¹) | Effect on C-O Stretch (~1275 cm⁻¹) | Overall Impact on Interpretation |
| No Correction | Inaccurate peak height and area, potentially shifted peak maximum. | Broad and overlapping peaks may be difficult to resolve from the baseline. | Peak intensity may be artificially inflated or diminished. | High potential for misinterpretation of functional groups and inaccurate quantitative analysis. |
| Polynomial Fitting | Can provide a good correction for simple linear baselines. May introduce artifacts if the baseline is complex. | May struggle to accurately model the baseline around a cluster of peaks. | Susceptible to distortion if the polynomial order is not chosen carefully. | Effective for simple distortions, but requires user expertise to avoid introducing errors.[2][3] |
| Asymmetric Least Squares (airPLS) | Generally provides a robust correction without significantly altering peak shape. | Effectively distinguishes between baseline and peak, even in crowded spectral regions.[4] | Accurately corrects the baseline, leading to more reliable peak intensity measurements. | A versatile and often preferred method for its ability to handle complex baselines automatically.[4] |
| Iterative Averaging (IA) | Demonstrates high precision in baseline correction across different signal-to-noise ratios.[4] | Can effectively correct the baseline automatically, improving the adaptability of online analysis systems.[4] | Provides a precise baseline correction, enhancing the accuracy of quantitative analysis. | A promising and robust automated method for various FTIR applications.[4] |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The quality of the final spectrum is fundamentally dependent on a rigorous experimental protocol. The following steps outline a self-validating workflow for obtaining the FTIR spectrum of a solid sample like 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker IFS 66v/S)[7]
-
ATR accessory with a diamond or germanium crystal
Procedure:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester powder onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The collected interferogram is automatically Fourier transformed by the instrument software to produce the infrared spectrum.
-
Apply the chosen baseline correction method (e.g., airPLS) to the resulting spectrum.
-
Perform peak picking to identify the wavenumbers of the absorption maxima.
-
Experimental Workflow for FTIR Analysis
Caption: A flowchart illustrating the key steps in acquiring and processing an FTIR spectrum.
Conclusion
The integrity of FTIR spectroscopic data is critically dependent on the application of appropriate baseline correction. While no single method is universally perfect, modern algorithms like Asymmetric Least Squares and Iterative Averaging offer robust and automated solutions for a wide range of spectral complexities.[4] By adhering to a meticulous experimental protocol and understanding the principles behind data processing, researchers can ensure the accuracy and reliability of their FTIR results, leading to more confident molecular characterization and analysis.
References
- Getting to the Bottom of Baseline: New Study Compares Approaches to Correcting Infrared Spectroscopy Artifacts. (2024).
- The Importance of Baseline Correction in FTIR Spectroscopy.
- Study on baseline correction methods for the Fourier transform infrared spectra with different signal-to-noise ratios - Optics Letters. (2018).
- How to Correct Baseline in FTIR for Accurate Results - Patsnap Eureka. (2025).
- Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole - AIP Publishing.
- FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... - ResearchGate.
- Baseline Correction in Essential FTIR Spectroscopy Software.
- Preparation and characterization of chitin benzoic acid esters - PubMed. (2011).
- Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole - AIP Publishing.
- Preparation and Characterization of Chitin Benzoic Acid Esters - MDPI. (2011).
- FT-IR spectra of chitin benzoic acid esters. - ResearchGate.
- Figure S4. FTIR spectrum of vinyl ester of benzoic acid. - ResearchGate.
- Benzoic acid, methyl ester - the NIST WebBook.
- Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. A Comparison between Experimental Results and Different Calculation Methods | The Journal of Physical Chemistry A - ACS Publications.
- Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution | The Journal of Physical Chemistry A - ACS Publications. (2010).
Sources
- 1. peakspectroscopy.com [peakspectroscopy.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. essentialftir.com [essentialftir.com]
- 4. Study on baseline correction methods for the Fourier transform infrared spectra with different signal-to-noise ratios [opg.optica.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Operational Guide for the Safe Handling and Disposal of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
As researchers and drug development professionals scale up the synthesis of complex pharmaceutical intermediates, standardizing laboratory safety and waste management becomes critical. 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is a sophisticated bifunctional molecule. Because it contains both a basic imidazole ring and a hydrolyzable methyl ester, its disposal requires more than generic organic waste protocols.
As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating procedures. By understanding the chemical causality behind these safety protocols, your laboratory can ensure absolute regulatory compliance, protect personnel, and prevent dangerous incompatibilities.
Logical Workflow for Waste Segregation
Before executing any disposal protocol, it is critical to determine the correct waste stream. The following decision matrix illustrates the logical relationship between the compound's physical state, solvent matrix, and final disposal route.
Caption: Disposal workflow for 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester.
Mechanistic Hazard Assessment & Causality
To handle this compound safely, we must deconstruct its hazards based on its functional groups. While a specific Safety Data Sheet (SDS) for this exact proprietary intermediate may not always be available, we extrapolate its hazard profile from its core moieties[1].
-
The Imidazole Moiety (Weak Base & Nucleophile):
-
Causality: The N-3 nitrogen on the imidazole ring is a Lewis base. If introduced to strong acids or acid chlorides, it will undergo a highly exothermic neutralization reaction[2],[3]. Furthermore, imidazole derivatives are known irritants (corrosive to delicate tissues) and potential reproductive toxins[1].
-
-
The Methyl Ester Moiety (Hydrolyzable Group):
-
Causality: Esters are susceptible to hydrolysis under extreme pH conditions. If this compound is disposed of in a highly acidic or basic aqueous waste stream, the ester linkage will cleave, releasing methanol . Methanol generation in a sealed waste container lowers the flash point and increases vapor pressure, creating a severe burst and fire hazard[4].
-
Table 1: Physicochemical Hazards & Required PPE
| Chemical Feature | Associated Hazard | Causality & Risk | Required PPE & Mitigation |
| Imidazole Ring | Corrosive / Irritant[3] | Exothermic reaction with oxidizers; skin/eye damage upon contact. | Nitrile gloves (double-glove for pure solid), safety goggles, lab coat[4]. |
| Methyl Ester | Flammability (Secondary) | Hydrolysis releases volatile methanol (Flash point < 60 °C)[5]. | Handle in a fume hood; avoid mixing with extreme pH waste streams. |
| Aerosolized Solid | Inhalation Toxicity | Fine dust dispersed in air may ignite or cause respiratory distress[3]. | N95/P100 particulate respirator if handling bulk powders outside a hood. |
Table 2: Waste Stream Compatibility Matrix
| Waste Stream Category | Compatibility | Causality / Reaction Risk | Regulatory Note |
| Non-Halogenated Organics | Highly Compatible | Safe for solutions in DMSO, EtOAc, or Methanol. | Standard RCRA disposal[5]. |
| Halogenated Organics | Conditional | Only if dissolved in DCM/Chloroform or synthesized as an HCl salt. | Prevents dioxin formation during incineration[4]. |
| Strong Oxidizers / Acids | Incompatible | Exothermic oxidation and methanol-releasing hydrolysis[2]. | EPA strictly prohibits mixing (D001/D003 risk)[5]. |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your lab's safety operations, every protocol below is designed as a self-validating system . This means each step includes a built-in verification check before you are permitted to proceed to the next phase.
Protocol A: Routine Accumulation of Liquid/Solid Waste
Use this protocol for disposing of reaction mother liquors, chromatography fractions, or expired solid batches.
-
Step 1: Quench and Neutralize (If applicable) Ensure the reaction mixture containing the ester is neutralized before disposal to prevent downstream hydrolysis.
-
Validation Check: Apply a 10 µL drop of the solution to a universal pH indicator strip. Do not proceed until the strip reads between pH 6.0 and 8.0.
-
-
Step 2: Solvent Compatibility Test Before adding the mixture to the bulk laboratory waste carboy, verify compatibility to prevent thermal events.
-
Validation Check: Extract a 5 mL aliquot of the bulk waste from the primary container into a test vial. Add 1 mL of your new waste. Observe for 60 seconds. Do not proceed if you observe bubbling, phase separation, or a temperature increase (exotherm).
-
-
Step 3: Transfer and Vent Transfer the waste into a designated, clearly labeled, sealable, airtight, compatible waste container (e.g., HDPE)[2].
-
Validation Check: Leave the cap loosely threaded (1/4 turn) for 1 hour inside the fume hood. This allows any unrecognized off-gassing to escape. Only apply the final torque seal after this hour has passed without incident.
-
-
Step 4: Documentation Log the exact mass/volume and solvent matrix on the hazardous waste manifest.
Protocol B: Emergency Spill Response & Decontamination
Use this protocol for accidental benchtop or floor spills of the solid powder or concentrated solutions.
-
Step 1: Area Isolation & PPE Donning Immediately secure the area. Don fresh nitrile gloves, safety goggles, and a lab coat[4]. If the spill is a fine powder, ensure the fume hood sash is lowered to maximize draft, or wear a particulate respirator[3].
-
Step 2: Containment & Absorption For liquids: Surround and cover the spill with an inert absorbent (e.g., vermiculite or sand). For solids: Dampen the powder slightly with water to prevent aerosolization, then sweep up using a non-sparking tool[6].
-
Validation Check: Visually inspect the spill perimeter. The absorbent material must appear uniformly saturated with zero free-flowing liquid remaining on the surface.
-
-
Step 3: Collection & Double-Bagging Transfer the absorbed material into a heavy-duty plastic bag. Twist and seal the bag, then place it inside a second bag (double-bagging) and label it appropriately[2].
-
Step 4: Surface Decontamination Wash the affected surface with a mild detergent and water to remove residual basic imidazole traces.
-
Validation Check: Swab the cleaned surface with a damp pH test strip. The strip must read strictly neutral (pH 7.0) to confirm all corrosive residues have been successfully eradicated.
-
Regulatory Compliance & Environmental Impact
Under the Resource Conservation and Recovery Act (RCRA), 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester must be classified and managed as Hazardous Waste [1],[5].
-
Drain Disposal is Strictly Prohibited: Never dispose of organic heterocyclic substances down laboratory drains[1],[4],[6]. Imidazole derivatives can be toxic to aquatic life and disrupt municipal wastewater treatment microbiomes.
-
Final Destruction: The only compliant method for final disposal is high-temperature incineration by a licensed RCRA waste management contractor[7]. Ensure your institution's Environmental Health & Safety (EH&S) department is notified for routine pickups[2].
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Prep. Available at:[Link]
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at:[Link]
-
Imidazole Standard Operating Procedure - University of Washington Environmental Health & Safety. Available at:[Link]
-
Safety Data Sheet: Imidazole - Carl ROTH. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US Environmental Protection Agency (EPA). Available at: [Link]
Sources
Personal protective equipment for handling 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. When integrating specialized active pharmaceutical ingredient (API) intermediates like 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester into your drug development workflows, you are handling a molecule whose complete toxicological profile may not yet be fully documented.
This guide establishes a self-validating safety system, explaining the causality behind every piece of protective equipment and operational step, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.
Part 1: Physicochemical Hazard Profile & Causality
Standardizing safety protocols requires understanding the molecular behavior of the compound. Under OSHA's Laboratory Safety Guidance, uncharacterized or novel chemicals must be handled under strict Chemical Hygiene Plans (CHP) that protect workers from potential, even if unverified, health hazards[1].
Mechanistic Risk Assessment:
-
Lipophilicity & Dermal Penetration: The esterification of the benzoic acid moiety to a methyl ester significantly increases the molecule's lipophilicity compared to its free-acid counterpart. This structural change enhances the compound's ability to cross the stratum corneum, substantially increasing the risk of systemic absorption upon dermal contact.
-
Mucosal Irritation: The 3-methyl-3H-imidazol-4-yl ring contains a basic, electron-rich nitrogen atom. This functional group acts as a strong hydrogen-bond acceptor, which can lead to acute irritation of the ocular and respiratory mucous membranes if aerosolized dust is inhaled.
-
Static Aerosolization: Like many dry, crystalline heterocyclic compounds, this ester is highly prone to static charge accumulation. This physical property can cause spontaneous aerosolization during weighing procedures, turning a localized handling task into an inhalation hazard.
Part 2: Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate the specific physicochemical risks outlined above, the following PPE must be utilized. Selection is strictly based on permeation and degradation standards outlined in the CDC/NIOSH PPE-Info database[2].
| PPE Category | Specification | Causality / Scientific Rationale |
| Hand Protection | Double-layered Nitrile Gloves (≥4 mil thickness) | Nitrile provides high resistance to lipophilic esters and the aggressive organic solvents (e.g., DMSO, DCM) typically used for dissolution[2]. Double-gloving ensures a secondary barrier if the outer glove is breached by a micro-tear. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against micro-aerosolized powder and solvent splashes. Standard safety glasses are insufficient due to the lack of a peripheral seal against basic imidazole dust. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects personal clothing from contamination. FR material is strictly required if the ester is being dissolved in highly flammable solvents (e.g., Methanol). |
| Respiratory | N95/P100 Particulate Respirator | Required only if handling the dry powder outside of a certified chemical fume hood. Protects against the inhalation of basic, irritating dust particles. |
Part 3: Step-by-Step Operational Workflow
The following protocol is designed as a self-validating system: each step verifies the safety of the next, preventing exposure before it occurs.
Protocol: Safe Weighing and In-Situ Dissolution
-
Engineering Control Verification: Ensure the chemical fume hood has a certified face velocity of 0.4–0.6 m/s. Never handle the dry powder on an open bench[1].
-
PPE Donning: Inspect and don all mandatory PPE. Ensure the lab coat cuffs are tucked inside the outer nitrile gloves to prevent skin exposure at the wrists.
-
Static Mitigation: Place an anti-static ionizer near the analytical balance. Use a grounded, anti-static weigh boat and a static-free micro-spatula. Causality: Eliminating static prevents the lipophilic powder from repelling off the spatula and contaminating the hood or the operator's sleeves.
-
Transfer & Weighing: Carefully transfer the 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester to the weigh boat. Cap the source bottle immediately to prevent ambient moisture absorption.
-
In-Situ Dissolution: To minimize the transport of dry hazardous powders, add the primary solvent (e.g., DMSO for in vitro biological assays) directly to the weigh boat, or transfer the powder to a vial and add the solvent inside the fume hood.
-
Sealing & Transport: Seal the vial tightly. Wipe the exterior of the vial with a solvent-compatible wipe before removing it from the hood.
-
Decontamination: Wipe down the balance and hood surface with 70% Isopropanol or a solvent known to dissolve the ester. Doff the outer gloves and dispose of them immediately.
Operational workflow for handling imidazole-based API intermediates.
Part 4: Spill Response and Waste Disposal Plan
All chemical waste generated during the handling of this ester must be managed in strict accordance with the protocols established in Prudent Practices in the Laboratory[3].
-
Solid Waste: Contaminated outer gloves, weigh boats, and decontamination wipes must be placed in a double-bagged, clearly labeled solid hazardous waste container destined for high-temperature incineration[3].
-
Liquid Waste: Solutions containing the ester must be segregated based on the solvent vehicle. Do not mix halogenated solvents (e.g., Dichloromethane used in extractions) with non-halogenated solvents (e.g., DMSO or Methanol), as this complicates downstream waste processing and increases environmental risks[3].
Decision tree for the segregation and disposal of chemical waste.
References
-
Title: OSHA Laboratory Safety Guidance (OSHA 3404-9N) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / National Research Council URL: [Link]
-
Title: CDC/NIOSH PPE-Info Database & Chemical Resistance Guidelines Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
